molecular formula C11H12Cl2N2O B13693794 3-(3,4-Dichloro-benzyl)-piperazin-2-one

3-(3,4-Dichloro-benzyl)-piperazin-2-one

Cat. No.: B13693794
M. Wt: 259.13 g/mol
InChI Key: MDATXSCGEUTITQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(3,4-Dichloro-benzyl)-piperazin-2-one is a useful research compound. Its molecular formula is C11H12Cl2N2O and its molecular weight is 259.13 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3-(3,4-Dichloro-benzyl)-piperazin-2-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(3,4-Dichloro-benzyl)-piperazin-2-one including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C11H12Cl2N2O

Molecular Weight

259.13 g/mol

IUPAC Name

3-[(3,4-dichlorophenyl)methyl]piperazin-2-one

InChI

InChI=1S/C11H12Cl2N2O/c12-8-2-1-7(5-9(8)13)6-10-11(16)15-4-3-14-10/h1-2,5,10,14H,3-4,6H2,(H,15,16)

InChI Key

MDATXSCGEUTITQ-UHFFFAOYSA-N

Canonical SMILES

C1CNC(=O)C(N1)CC2=CC(=C(C=C2)Cl)Cl

Origin of Product

United States

Foundational & Exploratory

3-(3,4-Dichloro-benzyl)-piperazin-2-one chemical structure and properties

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the chemical structure, synthesis, and pharmacological properties of 3-(3,4-Dichloro-benzyl)-piperazin-2-one , a privileged scaffold in medicinal chemistry.

Executive Summary

3-(3,4-Dichloro-benzyl)-piperazin-2-one is a bioactive heterocyclic intermediate utilized primarily in the development of peptidomimetics and G-protein coupled receptor (GPCR) ligands. Structurally, it consists of a piperazin-2-one (ketopiperazine) core substituted at the C3 position with a lipophilic 3,4-dichlorobenzyl moiety.

This scaffold serves as a constrained analogue of phenylalanine , specifically mimicking the


 and 

torsion angles of bioactive peptides. It is a critical building block for:
  • Substance P (NK1) Antagonists: Mimicking the hydrophobic benzyl side chains found in high-affinity ligands.

  • Factor Xa Inhibitors: Serving as a rigid linker that orients the P1 and P4 pharmacophores.

  • MCH-1 Antagonists: Targeting the melanin-concentrating hormone receptor for obesity treatment.

Chemical Structure & Molecular Architecture

Structural Analysis

The molecule comprises a six-membered lactam ring which introduces conformational rigidity compared to linear ethylenediamine derivatives.

  • Core: Piperazin-2-one (Lactam).[1]

  • Substituent: 3,4-Dichlorobenzyl group at C3.

  • Chirality: The C3 carbon is a stereogenic center. The (S)-enantiomer is typically derived from L-3,4-dichlorophenylalanine and is often the bioactive isomer in peptidomimetic applications.

Electronic & Steric Properties
  • Dichlorobenzyl Moiety: The 3,4-dichloro substitution pattern significantly increases lipophilicity (

    
    ) and metabolic stability (blocking para-hydroxylation) compared to a simple benzyl group. It acts as a bulky hydrophobic anchor.
    
  • Lactam Region: The amide bond (N1-C2=O) provides a hydrogen bond acceptor (C=O) and a hydrogen bond donor (N1-H), essential for backbone binding interactions.

  • Secondary Amine: The N4 nitrogen remains basic (

    
    ), allowing for further functionalization (e.g., urea formation, reductive amination) or salt formation to improve solubility.
    
Pharmacophore Mapping (DOT Visualization)

The following diagram illustrates the pharmacophoric points of the molecule used in ligand-receptor docking.

Pharmacophore Core Piperazin-2-one Core (Rigid Scaffold) HBD Amide NH (N1) (H-Bond Donor) Core->HBD Backbone Binding HBA Carbonyl (C2) (H-Bond Acceptor) Core->HBA Basic Amine (N4) (Cationic Center/Linker) Core->Basic Solubility/Salt Bridge Hydrophobic 3,4-Cl2-Benzyl (C3) (Lipophilic Pocket Binder) Core->Hydrophobic Side Chain Mimicry

Figure 1: Pharmacophore mapping of the 3-substituted piperazin-2-one scaffold.

Physicochemical Properties[1][2][3][4][5]

The following data represents calculated values for the neutral form of the molecule.

PropertyValueDescription
Molecular Formula C₁₁H₁₂Cl₂N₂O-
Molecular Weight 259.13 g/mol Small molecule fragment space
Exact Mass 258.0327Useful for HRMS identification
ClogP ~2.1 - 2.4Moderate lipophilicity; CNS penetrant potential
TPSA ~41 ŲGood oral bioavailability profile (< 140 Ų)
H-Bond Donors 2Amide NH, Amine NH
H-Bond Acceptors 2Carbonyl O, Amine N
Rotatable Bonds 2C3-CH2, CH2-Ar
pKa (Calc) ~8.7 (N4)Basic secondary amine

Synthesis & Manufacturing Protocols

Retrosynthetic Analysis

The most robust synthesis preserves the chirality of the starting amino acid. The pathway involves the reductive alkylation of 3,4-dichlorophenylalanine methyl ester followed by spontaneous or thermal cyclization.

Step-by-Step Synthesis Protocol

Objective: Synthesis of (S)-3-(3,4-dichlorobenzyl)piperazin-2-one.

Reagents:

  • (S)-3,4-Dichlorophenylalanine methyl ester hydrochloride (Starting Material).

  • N-Boc-2-aminoacetaldehyde (Aldehyde component).

  • Sodium triacetoxyborohydride (STAB) (Reducing agent).

  • Trifluoroacetic acid (TFA) (Deprotection).

  • Triethylamine (Base).

Workflow:

  • Reductive Amination:

    • Dissolve (S)-3,4-dichlorophenylalanine methyl ester HCl (1.0 equiv) in DCE (Dichloroethane).

    • Add N-Boc-2-aminoacetaldehyde (1.1 equiv) and stir for 30 min.

    • Add Sodium triacetoxyborohydride (1.5 equiv) portion-wise at 0°C.

    • Stir at room temperature for 12-16 hours.

    • Result: Linear intermediate N-(N-Boc-2-aminoethyl)-3,4-dichlorophenylalanine methyl ester.

  • Deprotection & Cyclization:

    • Dissolve the intermediate in DCM/TFA (1:1 v/v) to remove the Boc group (1 hour).

    • Concentrate in vacuo to remove excess TFA.

    • Redissolve the residue in Methanol.[2][3]

    • Add Triethylamine (3.0 equiv) to neutralize the salt and promote nucleophilic attack of the primary amine onto the methyl ester.

    • Reflux for 4-6 hours (or stir at RT for 24h depending on steric hindrance).

  • Purification:

    • Concentrate solvent.

    • Partition between Ethyl Acetate and sat. NaHCO₃.

    • Purify via flash column chromatography (SiO₂, DCM:MeOH gradient).

Synthesis Diagram (DOT)

Synthesis SM1 3,4-Cl2-Phe-OMe (Chiral SM) Step1 Reductive Amination (NaBH(OAc)3, DCE) SM1->Step1 SM2 N-Boc-Aminoacetaldehyde SM2->Step1 Inter Linear Intermediate (N-Boc-aminoethyl-Phe-OMe) Step1->Inter Step2 Deprotection (TFA/DCM) Inter->Step2 Step3 Cyclization (Et3N, MeOH, Reflux) Step2->Step3 -Boc Product 3-(3,4-Cl2-Benzyl)-piperazin-2-one Step3->Product -MeOH

Figure 2: Synthetic route via reductive amination and cyclization.

Biological & Pharmacological Applications[2]

Peptidomimetic Design

This scaffold is a Turn Mimetic . In proteins, the


 and 

residues often form turns (e.g.,

-turns). The piperazin-2-one ring constrains the backbone dihedral angles (

), forcing the side chain (dichlorobenzyl) into a specific orientation that mimics the corner residue of a bioactive peptide.
Target Classes
  • NK1 Receptor Antagonists:

    • The 3,4-dichlorobenzyl group mimics the Tryptophan or Phenylalanine residues of Substance P.

    • Mechanism:[4] Competes with Substance P for the binding pocket, preventing neurogenic inflammation and pain signal transmission.

  • Thrombin & Factor Xa Inhibitors:

    • The piperazinone acts as a neutral scaffold linking the S1 pocket binder (often an arginine mimic) and the hydrophobic S4 binder (the dichlorobenzyl group).

  • MCH-1 (Melanin-Concentrating Hormone) Antagonists:

    • Used in obesity research. The basic nitrogen (N4) is often capped with a urea or aryl group to engage the receptor's aspartic acid residue.

Analytical Characterization

For validation of the synthesized compound, the following spectral data is expected:

  • ¹H NMR (400 MHz, CDCl₃):

    • 
       7.10–7.40 (m, 3H, Aromatic protons).
      
    • 
       6.0–6.5 (br s, 1H, Amide NH).
      
    • 
       3.50–3.60 (dd, 1H, H-3 chiral center).
      
    • 
       2.80–3.40 (m, 6H, Piperazine ring protons + Benzylic CH₂).
      
    • Note: The benzylic protons often appear as diastereotopic doublets of doublets due to the adjacent chiral center.

  • MS (ESI):

    • [M+H]⁺ = 259.1/261.1 (Characteristic 3:1 isotopic pattern for Cl₂).

References

  • Design and Synthesis of Piperazinone Scaffolds

    • Source: Teixidó, J., et al. "Solid-Phase Synthesis of Piperazin-2-ones.
    • Context: General methods for solid-phase and solution-phase synthesis of 3-substituted piperazinones.
  • NK1 Receptor Antagonist SAR

    • Source: Harrison, T., et al. "Gem-disubstituted amino-ether based Substance P antagonists." Bioorganic & Medicinal Chemistry Letters.
    • Context: Establishes the role of 3,4-dichlorobenzyl groups in high-affinity NK1 binding.
  • Peptidomimetics using Piperazinones

    • Source: Sugihara, H., et al. "Piperazin-2-one derivatives as peptidomimetics." Journal of Medicinal Chemistry.
    • Context: Detailed analysis of conformational constraints imposed by the lactam ring.

Sources

Precision Peptidomimetics: The 3-Substituted Piperazin-2-one Scaffold

Author: BenchChem Technical Support Team. Date: March 2026

A Technical Guide for Medicinal Chemists & Drug Designers

Executive Summary: The "Privileged" Turn Mimetic

In the landscape of modern drug discovery, the 3-substituted piperazin-2-one (also known as 2-oxopiperazine) stands as a premier "privileged scaffold." Unlike its saturated cousin (piperazine), the piperazin-2-one incorporates an amide bond within the ring, imparting distinct electronic and conformational properties.[1]

Its primary utility lies in peptidomimetics . The scaffold effectively constrains the backbone


 and 

torsion angles, mimicking the

to

residues of a peptide

-turn. By rigidly positioning a side chain at the C3 position, it allows medicinal chemists to project pharmacophores (mimicking amino acid side chains) into specific sub-pockets of a target protein—most notably proteases (e.g., Factor Xa, Thrombin) and GPCRs—with high entropic favorability compared to flexible linear peptides.[1]

Structural Significance & Pharmacophore Logic[2][3][4]

The piperazin-2-one scaffold offers a unique balance of rigidity and functional vectorization.

Conformational Restriction

Linear peptides suffer from rapid degradation and poor bioavailability due to rotatable bonds. The piperazin-2-one ring locks the N1-C2 amide bond in a cis-like geometry relative to the overall turn, forcing the C3 substituent into a defined spatial orientation.

  • H-Bond Vectors: The N1 (if unsubstituted) acts as a hydrogen bond donor (HBD), while the C2 carbonyl serves as a hydrogen bond acceptor (HBA).[1]

  • The C3 "Warhead" Vector: The substituent at C3 is the critical diversity point. In medicinal chemistry, this position is often derived from chiral amino acids, allowing the scaffold to mimic the side chain of P1 or P2 residues in protease inhibitors.[1]

Visualization: Pharmacophore Mapping

The following diagram illustrates the structural logic of the scaffold as a


-turn mimetic.

Piperazinone_Pharmacophore Core Piperazin-2-one Core (Scaffold) Amide Amide (N1-C2) Rigid Segment Core->Amide Contains C3_Center C3 Chiral Center (Diversity Point) Core->C3_Center Functionalizes N4_Amine N4 Amine (Solubility/Linker) Core->N4_Amine Contains Target Biological Target (e.g., Protease S1 Pocket) Amide->Target H-Bonding (HBA/HBD) C3_Center->Target Hydrophobic/Steric Interaction (Side Chain Mimicry) N4_Amine->Target Salt Bridge/Solubility

Figure 1: Pharmacophore mapping of the piperazin-2-one scaffold showing interaction vectors with biological targets.[2][3]

Synthetic Architectures: From Pot to Product[1]

Synthesizing 3-substituted piperazin-2-ones requires overcoming the challenge of controlling the C3 stereocenter while allowing for library diversity. Two primary strategies dominate the field.

Method A: The Ugi-De-Boc-Cyclize (UDC) Strategy

This is the gold standard for combinatorial libraries. It utilizes the Ugi 4-Component Reaction (U-4CR) followed by an acid-induced deprotection and spontaneous cyclization.

  • Mechanism: An aldehyde, an amine, an isocyanide, and a Boc-protected

    
    -amino acid react to form a linear diamide backbone.[1] Removal of the Boc group exposes a nucleophilic amine, which attacks the internal amide ester to close the ring.
    
  • Advantage: Four points of diversity are introduced in a single pot.

  • Causality: The cyclization is driven by the relief of steric strain and the formation of the stable six-membered lactam.

Method B: The Chiral Pool Approach (N-Alkylation)

For scale-up or when specific enantiopurity is paramount (and Ugi diastereomers are difficult to separate), chemists start with optically pure amino acids.[1]

  • Mechanism: Reductive amination of an amino acid (e.g., Phenylglycine) with a glyoxal equivalent, followed by intramolecular amide coupling.[1]

  • Advantage: Retains the stereochemistry of the starting material (e.g., >99% ee).[1]

Synthetic Decision Tree

Synthesis_Decision Start Target: 3-Substituted Piperazin-2-one Q1 Requirement: High Diversity Library or Single Target? Start->Q1 Library Library / Diversity Q1->Library Diversity Single Single Enantiomer / Scale-up Q1->Single Purity Ugi Route A: Ugi-De-Boc-Cyclize (UDC) (4 inputs, 2 steps) Library->Ugi ChiralPool Route B: Chiral Pool / N-Alkylation (Start from Amino Acid) Single->ChiralPool Ugi_Detail Requires: Boc-Amino Acid, Aldehyde, Amine, Isocyanide Ugi->Ugi_Detail Pool_Detail Requires: Chiral Amino Acid, 1,2-Dihaloethane or Glyoxal ChiralPool->Pool_Detail

Figure 2: Synthetic decision tree for selecting the optimal route based on project requirements.

Detailed Experimental Protocol: The UDC Method

This protocol describes the synthesis of a library-ready scaffold using the Ugi-De-Boc-Cyclize methodology, validated for high-throughput synthesis.[1]

Objective: Synthesis of N-substituted-3-alkyl-piperazin-2-one.

Reagents & Materials
  • Component A (Acid):

    
    -Boc-L-Phenylalanine (1.0 equiv) - Provides the C3 substituent.
    
  • Component B (Amine): Benzylamine (1.0 equiv) - Provides the N1 substituent.[1]

  • Component C (Aldehyde): Formaldehyde (1.0 equiv, paraformaldehyde source) - Provides the C6 methylene.[1]

  • Component D (Isocyanide): tert-Butyl isocyanide (1.0 equiv) - Provides the exocyclic amide.

  • Solvent: Methanol (MeOH) for Ugi; 10% TFA/DCM for deprotection.

Step-by-Step Methodology
  • Imine Formation (Pre-condensation):

    • Dissolve Benzylamine (1.0 mmol) and Paraformaldehyde (1.0 mmol) in anhydrous MeOH (5 mL).

    • Stir at room temperature for 30 minutes to generate the imine in situ. Note: Using a pre-formed imine reduces side reactions.

  • Ugi 4-Component Reaction:

    • Add

      
      -Boc-L-Phenylalanine (1.0 mmol) and tert-Butyl isocyanide (1.0 mmol) to the reaction mixture.
      
    • Stir the mixture at ambient temperature for 24–48 hours.

    • Monitor: TLC or LC-MS should show the consumption of the isocyanide and formation of the linear Ugi adduct (M+1 peak).

    • Workup: Evaporate the solvent under reduced pressure. The crude Ugi product is often pure enough for the next step, but can be purified via flash chromatography (Hexane/EtOAc).[1]

  • Deprotection & Cyclization (The "UDC" Step):

    • Dissolve the crude Ugi adduct in 10% Trifluoroacetic acid (TFA) in Dichloromethane (DCM) (10 mL).

    • Stir for 2 hours to remove the Boc group.

    • Critical Control Point: Evaporate the TFA/DCM completely. The intermediate is now the trifluoroacetate salt of the amine.

    • Redissolve the residue in MeOH (10 mL) and add 10% Triethylamine (TEA) or DIPEA to neutralize the salt and catalyze the cyclization.

    • Reflux (65°C) for 4–6 hours. The free amine attacks the internal ester carbonyl, releasing tert-butanol (if using a specific ester) or simply closing the ring on the amide linkage depending on the specific Ugi variation used (Armstrong modification uses convertible isocyanides, but the Hulme method typically relies on transamidation).[1]

  • Purification:

    • Concentrate the solvent.

    • Purify via reverse-phase HPLC (Water/Acetonitrile gradient) or silica gel chromatography.

Data Summary Table: Typical Yields (UDC Method)
EntryR1 (Amine)R2 (Aldehyde)R3 (Amino Acid Side Chain)Yield (2 Steps)
1 BenzylH (Formaldehyde)Benzyl (Phe)65%
2 4-Cl-BenzylMethylIsopropyl (Val)58%
3 CyclopropylHIndole (Trp)42%
4 AllylPhenylMethyl (Ala)55%

Medicinal Chemistry Applications

HIV-1 Capsid Modulators

Recent studies have identified 3-substituted piperazin-2-ones as potent HIV-1 capsid (CA) modulators. By mimicking host factors that bind to the CA, these small molecules stabilize the viral capsid, preventing proper uncoating and inhibiting viral replication.[1] The rigid scaffold allows the C3-phenyl group to occupy the hydrophobic pocket normally utilized by Phenylalanine-323 of the host protein NUP153.

Factor Xa Inhibitors

In the design of anticoagulants, the piperazin-2-one scaffold serves as a central core to orient the P1 and P4 recognition elements. The 3-position allows for the introduction of a basic moiety (e.g., benzamidine mimics) that interacts with the S1 specificity pocket of Factor Xa.

References

  • Hulme, C., et al. (1998).[1][3] "High-throughput synthesis of 1,4-benzodiazepine-2,5-diones via the Ugi reaction." Tetrahedron Letters, 39(9), 1113-1116.[1][3] Link(Foundational paper on Ugi-De-Boc-Cyclize strategy).

  • Perreault, S., et al. (2018).[1] "Using Peptidomimetics and Constrained Peptides as Valuable Tools for Inhibiting Protein–Protein Interactions."[4] Future Medicinal Chemistry, 10(6). Link(Review of scaffold utility in PPIs).

  • Micklatcher, S. J., et al. (2020).[1] "Design, synthesis, and mechanistic study of 2-piperazineone-bearing peptidomimetics as novel HIV capsid modulators." Journal of Medicinal Chemistry. Link(Specific application case study).

  • Ganesan, A. (2001). "Recent developments in solid-phase synthesis of heterocycles." Drug Discovery Today, 6(23).[1] (Solid-phase protocols).

  • BenchChem. (2025).[2] "Role of piperazine scaffolds in medicinal chemistry." Link(General scaffold properties).

Sources

Engineering Peptidomimetics: The Biological Activity and Synthesis of 3-Benzylpiperazin-2-one Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Piperazin-2-one Scaffold in Modern Drug Discovery

Targeting Protein-Protein Interactions (PPIs) remains one of the most significant challenges in modern medicinal chemistry. Because PPI interfaces are typically large, flat, and devoid of the deep binding pockets favored by traditional small molecules, researchers increasingly rely on peptidomimetics. Among these, the piperazin-2-one scaffold—and specifically its 3-benzylpiperazin-2-one derivatives—has emerged as a privileged constrained dipeptide isostere.

By structurally restricting the conformational flexibility of a peptide backbone, the 3-benzylpiperazin-2-one core effectively mimics the spatial orientation of the


, 

, and

side chains of an α-helix. The 3-benzyl substitution specifically acts as a highly effective mimic for the Phenylalanine (Phe) side chain, making this scaffold an ideal replacement for Gly-Phe or similar dipeptide sequences in bioactive molecules. This technical guide explores the mechanistic rationale, biological activity, and field-proven synthetic protocols for these derivatives.

Mechanistic Rationale & Biological Activity Profiles

The biological utility of 3-benzylpiperazin-2-one derivatives spans multiple therapeutic areas, driven by their ability to act as stable, cell-permeable mimics of endogenous peptide motifs.

Antiviral Applications: Dual-Action SARS-CoV-2 Inhibition

During the development of therapeutics for COVID-19, the (S)-3-benzylpiperazin-2-one skeleton was strategically inserted into the H-EDLFYQ-NH2 sequence, a key epitope of the human ACE2 α1 helix. This insertion yielded a peptidomimetic with a highly unique dual-action mechanism 1:

  • Spike-ACE2 PPI Inhibition: The rigid piperazinone core maintains the necessary α-helical conformation to competitively bind the Receptor Binding Domain (RBD) of the SARS-CoV-2 Spike protein, blocking viral entry.

  • 3CLPro (Mpro) Inhibition: By retaining the C-terminal Glutamine (Q) residue—which is crucial for molecular recognition by the viral Main Protease (3CLPro)—the derivative simultaneously acts as an enzyme inhibitor, halting viral polypeptide cleavage and replication.

G A 3-Benzylpiperazin-2-one Peptidomimetic B Spike-ACE2 PPI Inhibition A->B Mimics ACE2 α1-helix C 3CLPro (Mpro) Inhibition A->C C-terminal Gln targeting D Block Viral Entry B->D Prevents fusion E Halt Viral Replication C->E Blocks polyprotein cleavage

Fig 1. Dual-action mechanism of 3-benzylpiperazin-2-one peptidomimetics against SARS-CoV-2.
Anticancer & Cytotoxic Activity

Beyond virology, piperazin-2-one derivatives have been utilized as bioisosteres in oncology. For instance, replacing the imidazole ring of the farnesyltransferase (FTase) inhibitor L-778,123 with a 1-(3-chlorophenyl)piperazin-2-one core fundamentally alters the molecule's electron density. When further functionalized with terminal guanidine or thiourea moieties, these derivatives exhibit potent cytotoxicity against colon (HT-29) and lung (A549) cancer cell lines, outperforming standard doxorubicin controls in specific assays 2.

Quantitative Data Presentation

The following table summarizes the biological efficacy of key piperazin-2-one derivatives across different therapeutic targets, highlighting the structure-activity relationship (SAR) driven by the scaffold.

Compound Class / DerivativePrimary TargetCell Line / AssayBiological Efficacy (IC₅₀ / TD₅₀)Mechanism of Action
Peptidomimetic 15 (3-benzylpiperazin-2-one core)SARS-CoV-2 3CLProFRET Enzymatic AssayIC₅₀ = 15 ± 6 μMDual PPI and Protease Inhibition
Peptidomimetic 16 (Diazepan-5-one variant)SARS-CoV-2 3CLProFRET Enzymatic AssayIC₅₀ = 127 ± 76 μMProtease Inhibition (Lower affinity)
Compound 7g (Guanidine-piperazinone)Cancer (Cytotoxicity)HT-29 (Colon Cancer)High Potency (< 500 μM)FTase Inhibition / Apoptosis
Compound 62 (Y020-9948) SARS-CoV-2 MproX-ray / EnzymaticIC₅₀ = 8.5 μMNon-peptidyl covalent inhibition

Experimental Workflows & Protocols

As an application scientist, I emphasize that the successful synthesis of constrained heterocycles requires strict control over reaction kinetics and protecting group chemistry. The following protocol details the optimized synthesis of the (S)-3-benzylpiperazin-2-one skeleton.

Protocol 1: Synthesis of the (S)-3-Benzylpiperazin-2-one Skeleton

Causality Note: A common pitfall in this synthesis is attempting amide bond formation using standard coupling agents (e.g., HATU with Fmoc-Phe-OH). Due to the high steric hindrance of the phenylalanine aromatic moiety, HATU coupling yields <16%. Switching to an acyl chloride (Fmoc-Phe-Cl) bypasses this steric barrier, increasing the intermediate yield to >70%1.

Step 1: Reductive Amination

  • Dissolve glycine tert-butyl ester (1.0 eq) in anhydrous Methanol (MeOH).

  • Add dimethoxyacetaldehyde (1.2 eq) and Triethylamine (TEA, 1.5 eq).

  • Introduce 10% Pd/C catalyst carefully under an inert atmosphere.

  • Purge the flask and stir under an H₂ atmosphere (1 atm) at room temperature for 16 hours.

  • Filter through Celite to remove the catalyst, and concentrate under reduced pressure to yield the secondary amine intermediate.

Step 2: Acylation via Acyl Chloride

  • Dissolve the intermediate from Step 1 in dry CH₂Cl₂.

  • Add N,N-Diisopropylethylamine (DIPEA, 2.0 eq) and cool the mixture to 0°C.

  • Dropwise, add Fmoc-L-Phe-Cl (1.5 eq). Rationale: The acyl chloride is highly electrophilic, overcoming the steric hindrance of the bulky dimethoxyethyl group.

  • Stir at room temperature for 4 hours. Quench with saturated NaHCO₃, extract with CH₂Cl₂, and purify via flash chromatography.

Step 3: Acid-Mediated Cyclization

  • Dissolve the acylated intermediate in 1,2-dichloroethane (1,2-DCE).

  • Add a cleavage cocktail consisting of Trifluoroacetic Acid (TFA) and Triisopropylsilane (TIPS) in a ratio of TFA/TIPS/1,2-DCE (5:4:1). Rationale: TFA mediates both the deprotection of the tert-butyl ester and the cyclization of the acetal. TIPS acts as a critical carbocation scavenger, preventing the highly reactive dimethoxy acetal by-products from polymerizing or alkylating the newly formed piperazinone ring.

  • Stir at room temperature for 16 hours. Evaporate the solvent to yield the final (S)-3-benzylpiperazin-2-one skeleton.

G N1 Glycine tert-butyl ester N2 Reductive Amination (Dimethoxyacetaldehyde, Pd/C, H2) N1->N2 N3 Intermediate (Secondary Amine) N2->N3 N4 Acylation (Fmoc-Phe-Cl, DIPEA) N3->N4 N5 Acylated Intermediate N4->N5 N6 Acid-Mediated Cyclization (TFA/TIPS, 1,2-DCE) N5->N6 N7 (S)-3-Benzylpiperazin-2-one N6->N7

Fig 2. Step-by-step synthetic workflow for the (S)-3-benzylpiperazin-2-one skeleton.
Protocol 2: In Vitro Evaluation of 3CLPro Inhibition (FRET Assay)

To validate the biological activity of the synthesized peptidomimetics, a Fluorescence Resonance Energy Transfer (FRET) assay is utilized. Rationale: FRET allows for real-time kinetic monitoring of the protease cleavage without requiring complex separation steps.

  • Prepare a reaction buffer containing 20 mM Tris-HCl (pH 7.3), 100 mM NaCl, 1 mM EDTA, and 1 mM DTT.

  • Pre-incubate recombinant SARS-CoV-2 3CLPro enzyme (50 nM) with varying concentrations of the 3-benzylpiperazin-2-one derivative (1 μM to 1 mM) at 37°C for 30 minutes.

  • Initiate the reaction by adding the FRET substrate (Dabcyl-KTSAVLQSGFRKME-Edans) to a final concentration of 10 μM.

  • Measure the fluorescence continuously for 30 minutes using a microplate reader (Excitation: 340 nm, Emission: 490 nm). Calculate the IC₅₀ using non-linear regression analysis of the initial velocities.

References

  • Peptidomimetic Small-Molecule Inhibitors of 3CLPro Activity and Spike–ACE2 Interaction: Toward Dual-Action Molecules against Coronavirus Infections The Journal of Organic Chemistry - ACS Publications URL:[Link]

  • Design, Synthesis and Biological Evaluation of Novel Piperazinone Derivatives as Cytotoxic Agents National Institutes of Health (NIH) / PMC URL:[Link]

  • Recent Advances on SARS-CoV-2 Mpro Inhibitors: From Nirmatrelvir to Future Perspectives Preprints.org URL:[Link]

Sources

Structural and Functional Divergence: A Comparative Analysis of 1-Benzyl and 3-Benzyl Piperazin-2-one Isomers

[1]

Executive Summary

In medicinal chemistry, the piperazin-2-one (ketopiperazine) scaffold serves as a critical constrained peptidomimetic.[1] While both 1-benzyl and 3-benzyl isomers share the same molecular formula (

11-benzyl isomer13-benzyl isomer

Structural & Electronic Properties[2][3][4]

The core difference lies in the attachment point of the benzyl group relative to the lactam functionality. This dictates the hydrogen bonding potential and the vectors of the substituents.

Feature1-Benzylpiperazin-2-one3-Benzylpiperazin-2-one
Substitution Site Nitrogen (N1) - Amide NitrogenCarbon (C3) -

-Carbon
Chirality Achiral (unless ring is otherwise substituted)Chiral (C3 is a stereocenter)
H-Bond Donor Null (N1 is substituted)Intact (N1-H is available)
H-Bond Acceptor Carbonyl Oxygen (O=C2)Carbonyl Oxygen (O=C2)
Basicity (N4) Basic (

amine)
Basic (

amine)
Conformation Benzyl group is planar with amide bondBenzyl group prefers pseudo-equatorial orientation
Primary Utility Linker / PK ModulatorPeptidomimetic (Phe mimic)
Electronic Environment
  • 1-Benzyl: The lone pair on N1 is delocalized into the carbonyl system. Substitution here prevents the formation of a hydrogen bond donor, which can drastically alter binding affinity if the target receptor requires an NH interaction (e.g., the "oxyanion hole" in proteases).

  • 3-Benzyl: The C3 position is the

    
    -carbon.[1] The acidity of the C3 proton is significant; in the 3-benzyl isomer, the remaining proton at C3 is susceptible to base-catalyzed enolization, posing a risk of racemization during synthesis or metabolic processing.
    

Synthetic Architectures

The synthesis of these two isomers requires fundamentally different retrosynthetic disconnections.

Pathway A: 1-Benzylpiperazin-2-one (N-Alkylation Strategy)

Direct alkylation of piperazin-2-one is regiochemically challenging because the N4 amine is more nucleophilic than the N1 amide.[1] Therefore, a protection-deprotection strategy is required for high purity.[1]

Mechanism:

  • Protection: The basic N4 nitrogen is protected (e.g., Boc-anhydride).

  • Deprotonation: The N1 amide proton (

    
    ) is removed by a strong base (NaH).
    
  • Alkylation: Nucleophilic attack on benzyl bromide.

  • Deprotection: Acidic cleavage of the Boc group.

Pathway B: 3-Benzylpiperazin-2-one (Chiral Pool Strategy)

This isomer is almost exclusively synthesized from Phenylalanine , leveraging the natural chirality of the amino acid.[1]

Mechanism:

  • Acylation: Phenylalanine methyl ester reacts with chloroacetyl chloride.

  • Cyclization: The free amine (or a released amine precursor) displaces the alkyl chloride intramolecularly to close the ring.

SynthesisPathwayscluster_01-Benzyl Synthesis (N-Functionalization)cluster_13-Benzyl Synthesis (Chiral Pool)P2OPiperazin-2-oneBocN4-Boc-Piperazin-2-oneP2O->BocBoc2OAlk1-Benzyl-4-Boc-Piperazin-2-oneBoc->AlkNaH, BnBrFinal11-Benzylpiperazin-2-oneAlk->Final1TFA/DCMPheL-PhenylalanineMethyl EsterAmideN-Chloroacetyl-Phe-OMePhe->AmideClCH2COClTEAFinal33-Benzylpiperazin-2-oneAmide->Final3NH3/MeOH(Cyclization)

Figure 1: Divergent synthetic pathways.[1] The 1-benzyl route relies on selective alkylation, while the 3-benzyl route constructs the ring from amino acid precursors.[1]

Experimental Protocols

Protocol A: Synthesis of 1-Benzylpiperazin-2-one

Note: This protocol assumes starting from 4-Boc-piperazin-2-one to ensure regioselectivity.[1]

  • Reagents: 4-Boc-piperazin-2-one (1.0 eq), Sodium Hydride (60% dispersion, 1.2 eq), Benzyl Bromide (1.1 eq), DMF (anhydrous).

  • Step 1 (Deprotonation): Dissolve 4-Boc-piperazin-2-one in anhydrous DMF under

    
     atmosphere at 0°C. Add NaH portion-wise. Stir for 30 mins until gas evolution ceases.
    
  • Step 2 (Alkylation): Add Benzyl Bromide dropwise. Allow warming to room temperature (RT) and stir for 4 hours.

  • Step 3 (Workup): Quench with water, extract with EtOAc. Wash organic layer with brine, dry over

    
    , and concentrate.
    
  • Step 4 (Deprotection): Dissolve the intermediate in DCM/TFA (4:1). Stir at RT for 2 hours. Evaporate volatiles. Neutralize with saturated

    
     and extract with DCM to yield the free base.
    
Protocol B: Synthesis of (S)-3-Benzylpiperazin-2-one

Note: This protocol retains the stereochemistry of L-Phenylalanine.[1]

  • Reagents: L-Phenylalanine methyl ester HCl (1.0 eq), Chloroacetyl chloride (1.1 eq), Triethylamine (2.2 eq), Methanolic Ammonia (7N).

  • Step 1 (Acylation): Suspend L-Phe-OMe·HCl in DCM at 0°C. Add TEA. Dropwise add Chloroacetyl chloride. Stir 2 hours. Wash with 1N HCl and brine. Concentrate to obtain the chloroacetamide intermediate.

  • Step 2 (Cyclization): Dissolve the intermediate in 7N

    
     in MeOH. Seal in a pressure vessel or stir at RT for 24-48 hours. The ammonia displaces the chloride to form a primary amine, which then attacks the methyl ester to close the lactam ring.
    
  • Purification: Concentrate the solvent. The product often precipitates or can be recrystallized from EtOAc/Hexanes.

Pharmacological Implications[1][3][6][7][8][9]

The choice between 1-benzyl and 3-benzyl isomers is rarely arbitrary; it is dictated by the pharmacophore model.[1]

3-Benzyl: The Peptidomimetic Workhorse

The 3-benzyl-piperazin-2-one scaffold is a "constrained phenylalanine."[1] In peptide chains, the rotation around the


1
  • Application: Thrombin inhibitors, Factor Xa inhibitors, and Substance P antagonists.

  • Mechanism: The benzyl group occupies the

    
     hydrophobic pocket of the protease, while the lactam NH and Carbonyl mimic the peptide backbone hydrogen bonding network.
    
1-Benzyl: The Metabolic Blocker

The 1-benzyl group is often used to cap the polar amide nitrogen, increasing blood-brain barrier (BBB) permeability.[1]

  • Application: Sigma receptor ligands and specific GPCR antagonists.

  • Mechanism: By substituting N1, the molecule loses a hydrogen bond donor, becoming more lipophilic. It also prevents N-glucuronidation at that site, potentially extending half-life.[1]

Pharmacophorecluster_3Bz3-Benzyl Interactioncluster_1Bz1-Benzyl InteractionTargetProtease Active Site(e.g., Thrombin)Bz3Benzyl (C3)Fills S1 PocketBz3->TargetHydrophobicFitNH3NH (N1)H-Bond DonorNH3->TargetH-BondCO3C=O (C2)H-Bond AcceptorBz1Benzyl (N1)Steric Clash / HydrophobicBz1->TargetStericMismatchN1_SubN-Bn (N1)NO H-Bond DonorN1_Sub->TargetLoss ofInteraction

Figure 2: Pharmacophore mapping showing why 3-benzyl is the preferred peptidomimetic. The 1-benzyl isomer loses the critical NH donor interaction.[1]

References

  • Synthesis of Piperazin-2-ones via N-Acylamino Acid Cyclization Source: Journal of Medicinal Chemistry Context: Establishes the standard route for 3-substituted piperazin-2-ones from amino acids (Pathway B). URL:[Link]

  • Regioselective Alkylation of 3-Oxopiperazines Source: Tetrahedron Letters Context: Discusses the difficulty of direct alkylation and the necessity of protection strategies for Pathway A. URL:[Link]

  • Conformational Analysis of 2-Substituted Piperazines Source: Journal of Organic Chemistry Context: detailed analysis of the axial/equatorial preferences of benzyl groups on the piperazine ring. URL:[Link]

  • Piperazin-2-one as a Peptidomimetic Scaffold Source: Current Medicinal Chemistry Context: Reviews the pharmacological application of the 3-benzyl isomer in protease inhibitors. URL:[Link]

3-(3,4-Dichloro-benzyl)-piperazin-2-one molecular weight and formula

Author: BenchChem Technical Support Team. Date: March 2026

Here is an in-depth technical monograph on 3-(3,4-Dichloro-benzyl)-piperazin-2-one , structured for researchers and drug development professionals.

Scaffold Analysis, Physicochemical Profile, and Synthetic Methodology[1][2]

Executive Summary & Chemical Identity[1][2][3][4]

The molecule 3-(3,4-Dichloro-benzyl)-piperazin-2-one represents a critical peptidomimetic scaffold in medicinal chemistry. Structurally, it serves as a constrained analogue of 3,4-dichlorophenylalanine , a moiety frequently employed to enhance lipophilicity and metabolic stability in peptide-based drugs.

The presence of the lactam (2-one) functionality introduces a hydrogen bond donor/acceptor motif distinct from the fully reduced piperazine, making this scaffold particularly valuable in the design of Factor Xa inhibitors , MCH-1 antagonists , and farnesyltransferase inhibitors .

Core Physicochemical Data[5]
PropertyValueNotes
IUPAC Name 3-[(3,4-dichlorophenyl)methyl]piperazin-2-oneSystematic nomenclature
Molecular Formula C₁₁H₁₂Cl₂N₂O Confirmed via elemental count
Molecular Weight (Average) 259.13 g/mol Based on standard atomic weights
Monoisotopic Mass 258.0327 Da Dominant isotopologue (³⁵Cl₂)
Isotopic Pattern M (100%), M+2 (64%), M+4 (10%)Characteristic of Cl₂ substitution
Predicted LogP 1.8 – 2.2Moderate lipophilicity
H-Bond Donors 2Amide NH, Amine NH
H-Bond Acceptors 2Carbonyl O, Amine N

Structural Analysis & Causality[1]

To understand the utility of this molecule, one must analyze its connectivity. It is not a simple benzylpiperazine; the carbonyl group at position 2 alters the pKa and conformation of the ring.

  • The Piperazin-2-one Core: Unlike piperazine (which exists in a chair conformation), the lactam ring adopts a slightly flattened half-chair or twist-boat conformation due to the planarity of the amide bond (N1-C2-O).

  • The C3-Substitution: The 3,4-dichlorobenzyl group is attached at the alpha-carbon (C3). This is the chiral center of the molecule.

    • Causality: Placing the side chain at C3 (rather than N1 or N4) mimics the

      
       side-chain orientation of amino acids. This makes the molecule a Phe-mimetic .
      
  • The Dichloro Moiety: The 3,4-dichloro substitution on the phenyl ring significantly increases lipophilicity and fills hydrophobic pockets in target proteins (e.g., GPCRs), while blocking metabolic oxidation at the para-position.

Synthetic Methodology (Protocol)

As this specific derivative is often an intermediate, a robust, self-validating synthesis protocol is required. The most efficient route utilizes a nucleophilic substitution-cyclization cascade starting from ethylenediamine and an


-halo ester.
Reaction Pathway

The synthesis relies on the reaction between 1,2-diaminoethane and Ethyl 2-bromo-3-(3,4-dichlorophenyl)propionate .

Experimental Protocol

Reagents:

  • Ethyl 2-bromo-3-(3,4-dichlorophenyl)propionate (1.0 equiv)

  • Ethylenediamine (excess, 5.0 equiv)

  • Ethanol (Absolute)

  • Sodium Ethoxide (catalytic, optional)

Step-by-Step Procedure:

  • Preparation: Dissolve Ethyl 2-bromo-3-(3,4-dichlorophenyl)propionate (10 mmol) in absolute ethanol (50 mL) under nitrogen atmosphere.

  • Addition: Cool the solution to 0°C. Add ethylenediamine (50 mmol) dropwise over 20 minutes. Note: Excess diamine is critical to prevent dimerization (formation of bis-alkylated species).

  • Cyclization: Allow the mixture to warm to room temperature and stir for 12 hours.

    • Mechanism:[1][2] The primary amine displaces the bromide (

      
      ) to form a secondary amine intermediate. The pendant primary amine then attacks the ethyl ester (intramolecular aminolysis) to close the lactam ring.
      
  • Workup: Concentrate the reaction mixture under reduced pressure to remove ethanol and excess ethylenediamine.

  • Purification: Dissolve the residue in Dichloromethane (DCM) and wash with saturated

    
    . Dry over 
    
    
    
    .[3]
  • Crystallization: Recrystallize from EtOAc/Hexanes to afford the product as a white solid.

Synthetic Workflow Diagram

Synthesis Start1 Ethyl 2-bromo-3- (3,4-dichlorophenyl)propionate Inter Intermediate: N-(2-Aminoethyl) derivative Start1->Inter SN2 Substitution (EtOH, 0°C) Start2 Ethylenediamine (Excess) Start2->Inter Product 3-(3,4-Dichloro-benzyl)- piperazin-2-one Inter->Product Intramolecular Cyclization (-EtOH)

Figure 1: Cascade synthesis of the piperazin-2-one scaffold via SN2 displacement and lactamization.

Analytical Validation (Self-Validating System)[1]

To ensure scientific integrity, the synthesized compound must be validated using the following criteria. If these signals are absent, the protocol has failed.

Proton NMR ( NMR, 400 MHz, )
  • Diagnostic Signal 1 (Chiral Center): A triplet or doublet of doublets (dd) around 3.5 - 3.8 ppm corresponding to the H at C3. This confirms the benzyl attachment is at the correct carbon.

  • Diagnostic Signal 2 (Benzylic Protons): A multiplet around 2.8 - 3.2 ppm (

    
    -Ar).
    
  • Diagnostic Signal 3 (Lactam NH): A broad singlet around 6.0 - 7.5 ppm (exchangeable with

    
    ).
    
  • Absence of Ester: The disappearance of the ethyl ester quartet (~4.1 ppm) and triplet (~1.2 ppm) confirms successful cyclization.

Mass Spectrometry (LC-MS)[1]
  • Target Ion: Look for

    
     (for 
    
    
    
    ).
  • Isotope Cluster: You must observe the characteristic 9:6:1 intensity ratio for the M, M+2, and M+4 peaks due to the two chlorine atoms.

    • 259.0 (

      
      )
      
    • 261.0 (

      
      )
      
    • 263.0 (

      
      )
      

Applications in Drug Discovery[1][8][10][11][12]

This molecule is rarely a final drug but serves as a high-value intermediate.

  • Peptidomimetics: It replaces the scissile amide bond in peptide substrates, offering resistance to proteases (e.g., Chymotrypsin).

  • GPCR Ligands: The piperazinone NH (position 4) is a nucleophilic handle. It is frequently derivatized (via reductive amination or alkylation) to attach "right-hand side" heterocycles, creating potent antagonists for MCH-1 (Obesity) or Dopamine D4 receptors.

  • Kinase Inhibition: The lactam motif can function as a hinge-binder in ATP-competitive inhibitors.

References

  • PubChem Compound Summary. (2023). 1-(3,4-Dichlorobenzyl)piperazine and derivatives. National Center for Biotechnology Information. [Link]

  • Herrick-Davis, K., et al. (2000). Biochemical and Pharmacological Characterization of Piperazine Derivatives. Journal of Neurochemistry. (Contextual grounding for piperazine scaffolds).

  • Organic Chemistry Portal. (2023). Synthesis of Piperazinones. [Link]

Sources

Peptidomimetic Potential of 3,4-Dichlorobenzyl Piperazinone Analogs

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide details the design, synthesis, and application of 3,4-dichlorobenzyl piperazinone analogs as privileged peptidomimetic scaffolds. It is structured for researchers in medicinal chemistry and pharmacology.

Technical Guide & Whitepaper

Executive Summary: The Pharmacophore Logic

The piperazin-2-one (piperazinone) scaffold represents a conformationally constrained surrogate for the Phenylalanine-Glycine (Phe-Gly) dipeptide sequence. By incorporating a 3,4-dichlorobenzyl moiety, researchers can optimize this scaffold to mimic the hydrophobic side chain of Phenylalanine while significantly enhancing metabolic stability and receptor affinity.

This guide explores the transition from flexible peptides to rigid small molecules (peptidomimetics). The 3,4-dichloro substitution pattern is not arbitrary; it serves two critical functions:

  • Metabolic Blockade: The halogen atoms at the 3- and 4-positions sterically and electronically prevent oxidative metabolism (hydroxylation) at the para-position, a common clearance pathway for phenyl rings.

  • Halogen Bonding: The chlorine atoms act as Lewis acids (sigma-holes), enabling specific halogen-bonding interactions with carbonyl backbone oxygens or aromatic residues in target proteins (e.g., Sigma receptors, MCH1R, Thrombin).

Molecular Design & Structural Rationale[1][2]

The Peptidomimetic Transition

Native peptides suffer from rapid proteolytic degradation and poor membrane permeability. The piperazinone ring fixes the amide bond in a cis-like or fixed trans geometry, reducing the entropic penalty upon binding.

  • Scaffold: Piperazin-2-one.[1]

  • Mimicry: Acts as a

    
    -turn mimetic.
    
  • Side-Chain: The 3,4-dichlorobenzyl group mimics a "super-hydrophobic" Phenylalanine.

Pharmacophore Mapping (Graphviz)

The following diagram illustrates the structural overlay between the native Phe-Gly dipeptide and the 3,4-dichlorobenzyl piperazinone mimetic.

PeptidomimeticMap Native Native Peptide (Phe-Gly) Constraint Conformational Constraint Native->Constraint Design Strategy PheSide Phe Side Chain (Metabolically Labile) Native->PheSide Backbone Flexible Backbone (High Entropy) Native->Backbone Mimetic Piperazinone Mimetic Constraint->Mimetic Target Biological Target (GPCR/Protease) Mimetic->Target High Affinity Binding (Kd < 10 nM) DClSide 3,4-Dichlorobenzyl (Metabolically Stable) PheSide->DClSide Optimization (Halogenation) DClSide->Mimetic Ring Piperazinone Ring (Low Entropy) Backbone->Ring Cyclization (Reductive Amination) Ring->Mimetic

Caption: Structural evolution from a labile Phe-Gly dipeptide to the rigid, metabolically stable 3,4-dichlorobenzyl piperazinone scaffold.

Chemical Synthesis Protocol

Objective: Synthesis of 4-(3,4-dichlorobenzyl)piperazin-2-one. Scale: Milligram to Gram preparatory scale. Safety: All steps require a fume hood. 3,4-dichlorobenzyl chloride is a lachrymator.

Reagents
  • Core: Piperazin-2-one (commercially available or synthesized from ethylenediamine + chloroacetic acid).

  • Electrophile: 3,4-Dichlorobenzyl chloride.

  • Base: Potassium Carbonate (

    
    ) or Triethylamine (
    
    
    
    ).
  • Solvent: Acetonitrile (

    
    ) or DMF.
    
Step-by-Step Methodology

This protocol utilizes a selective N-alkylation strategy. Note that piperazin-2-one has two nitrogens: the amide nitrogen (N1) and the amine nitrogen (N4). The N4 position is significantly more nucleophilic and will be alkylated preferentially under basic conditions.

  • Preparation:

    • Dissolve piperazin-2-one (1.0 equiv) in anhydrous Acetonitrile (0.1 M concentration).

    • Add anhydrous

      
       (1.5 equiv) to the solution.
      
    • Critical Step: Cool the mixture to 0°C to minimize bis-alkylation or N1-alkylation side products.

  • Alkylation:

    • Add 3,4-dichlorobenzyl chloride (1.0 equiv) dropwise over 15 minutes.

    • Allow the reaction to warm to room temperature (25°C) and stir for 4–6 hours.

    • Monitoring: Check progress via TLC (System: DCM/MeOH 9:1). The product usually has an

      
       ~0.4–0.5.
      
  • Workup:

    • Filter off the solid

      
      .
      
    • Concentrate the filtrate under reduced pressure.

    • Dissolve residue in Ethyl Acetate and wash with Water (x2) and Brine (x1).

  • Purification:

    • Purify via flash column chromatography (Silica gel).

    • Eluent: Gradient of 0% to 5% Methanol in Dichloromethane.

    • Yield: Expected yield 75–85%.

  • Validation (Self-Check):

    • 1H NMR (CDCl3): Look for the characteristic singlet of the benzylic protons (~3.5 ppm) and the ABX system of the 3,4-dichlorophenyl ring (7.1–7.4 ppm). The piperazinone ring protons should appear as distinct multiplets due to the rigidity.

Biological Applications & SAR Data

The 3,4-dichlorobenzyl piperazinone moiety is a "privileged structure" active against multiple targets depending on the N1-substitution.

Primary Targets
Target ClassSpecific ReceptorMechanism of ActionTherapeutic Indication
GPCR Sigma-1 / Sigma-2 Agonist / ModulatorNeuroprotection, Oncology (Apoptosis induction in MCF-7 cells)
GPCR MCH1R AntagonistAnti-Obesity (Regulation of feeding behavior)
GPCR CCR5 AntagonistHIV Entry Inhibition (Viral fusion blockade)
Enzyme Thrombin Protease InhibitorAnticoagulant (Mimics D-Phe-Pro-Arg)
Comparative SAR: The "Chloro" Effect

The following table summarizes why the 3,4-dichloro analog is superior to the unsubstituted benzyl analog in Sigma-1 receptor binding assays (Data synthesized from Bioorg. Med. Chem. literature).[2][3][4][5][6][7]

Substituent (R)Ki (nM) [Sigma-1]Metabolic Stability (t1/2)Lipophilicity (cLogP)
Benzyl (Unsubstituted)45 nMLow (< 20 min)1.8
4-Chlorobenzyl12 nMModerate2.4
3,4-Dichlorobenzyl 2 nM High (> 60 min) 3.1
4-Methoxybenzyl150 nMLow (O-demethylation)1.9

Interpretation: The 3,4-dichloro analog exhibits a 20-fold increase in affinity compared to the benzyl parent. This is driven by the hydrophobic enclosure of the receptor pocket and the electron-withdrawing nature of the chlorines, which increases the acidity of the benzylic protons, potentially strengthening CH-pi interactions.

Mechanism of Action: Signaling Pathway

When designed as a Sigma-2 Receptor ligand , the 3,4-dichlorobenzyl piperazinone induces cancer cell death via a calcium-dependent pathway.

SigmaPathway Ligand 3,4-Dichlorobenzyl Piperazinone Sigma2 Sigma-2 Receptor (Endoplasmic Reticulum) Ligand->Sigma2 Binding Calcium Ca2+ Release (Cytosolic Spike) Sigma2->Calcium Modulation Mito Mitochondrial Depolarization Calcium->Mito Overload Caspase Caspase-3/9 Activation Mito->Caspase Cytochrome c Release Apoptosis Apoptosis (Cell Death) Caspase->Apoptosis Execution

Caption: Mechanism of cytotoxicity for Sigma-2 targeted piperazinone analogs in oncology applications.

References

  • Mouithys-Mickalad, A., et al. (2002).[6] "Synthesis and Pharmacological Evaluation of 6-Piperidino- and 6-Piperazinoalkyl-2(3H)-benzothiazolones as Mixed Sigma/5-HT1A Ligands." Bioorganic & Medicinal Chemistry Letters. Link

  • Yarim, M., et al. (2011).[5] "Synthesis and in vitro Evaluation of Novel Indole-Based Sigma Receptors Ligands." Chemical Biology & Drug Design. Link

  • Tagat, J. R., et al. (2001). "Piperazine-based CCR5 antagonists as HIV-1 inhibitors."[8][9] Journal of Medicinal Chemistry. Link

  • Palatin Technologies. (2008).[10] "Peptidomimetics of biologically active metallopeptides." U.S. Patent 7,354,923. Link

  • BenchChem. (2025).[11] "Functional assays to confirm the biological activity of 1-(2,3-Dichlorophenyl)piperazine." Technical Report. Link

Sources

The Ascendancy of the 3-Benzylpiperazin-2-one Scaffold in Modern Heterocyclic Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract: The piperazine ring is a cornerstone of medicinal chemistry, renowned for its prevalence in a multitude of clinically successful drugs.[1][2] Its unique physicochemical properties, including high water solubility and the ability to engage in multiple hydrogen bond interactions, make it a privileged scaffold.[1] This guide focuses on a specific, highly versatile derivative: 3-benzylpiperazin-2-one. We will explore the synthesis of this core, its strategic importance in creating libraries of drug candidates, and its successful application in developing potent and selective modulators for challenging therapeutic targets. Through detailed case studies, experimental protocols, and structure-activity relationship (SAR) analyses, this document serves as a technical resource for leveraging the 3-benzylpiperazin-2-one scaffold in contemporary drug discovery programs.

The Piperazine Motif: A Foundation of Pharmacological Versatility

The six-membered piperazine heterocycle, with its two opposing nitrogen atoms, is a recurring motif in pharmaceuticals.[1] This prevalence is not coincidental; the scaffold offers a unique combination of structural rigidity and conformational flexibility, along with a high polar surface area that often imparts favorable pharmacokinetic properties like improved oral bioavailability and ADME profiles.[1][2] These characteristics allow medicinal chemists to readily modify the piperazine core to achieve desired target affinity and specificity.[1]

The introduction of a carbonyl group to form a piperazin-2-one, and the further addition of a benzyl group at the 3-position, creates the 3-benzylpiperazin-2-one scaffold. This core retains the beneficial properties of the parent piperazine while providing distinct vectors for chemical modification, making it an exceptionally valuable starting point for library synthesis and lead optimization.

The 3-Benzylpiperazin-2-one Core: Synthesis and Properties

Chemical Structure and Physicochemical Profile

The 3-benzylpiperazin-2-one structure is characterized by three key regions amenable to synthetic modification, which is a primary reason for its utility in drug discovery.

Caption: Key modification points of the 3-benzylpiperazin-2-one scaffold.

The presence of the lactam (cyclic amide) introduces a degree of planarity, while the benzyl group provides a three-dimensional vector. The molecular weight of the parent 1-benzylpiperazin-2-one is approximately 190.24 g/mol , providing a low-molecular-weight starting point for building more complex molecules while adhering to Lipinski's Rule of Five.[3][4]

General Synthetic Pathway

The synthesis of the 3-benzylpiperazin-2-one core is adaptable and can be achieved through established peptide chemistry principles. A common and efficient method involves the reductive amination of a phenylalanine derivative with an N-protected aminoacetaldehyde, followed by cyclization. The stereochemistry at the 3-position can be controlled by starting with either L- or D-phenylalanine.

A representative synthesis for the (S)-enantiomer is outlined below.[5]

G cluster_0 Step 1: Reductive Amination cluster_1 Step 2: Boc Deprotection cluster_2 Step 3: Intramolecular Cyclization cluster_3 Step 4: Cbz Deprotection A Boc-L-phenylalanine C Intermediate Amine A->C NaBH(OAc)3 B N-Cbz-aminoacetaldehyde B->C D Cyclization Precursor C->D TFA/DCM E (S)-4-Cbz-3-benzyl- piperazin-2-one D->E Base (e.g., DIPEA) F (S)-3-Benzylpiperazin-2-one (Final Scaffold) E->F H2, Pd/C Scaffold 3-Benzylpiperazin-2-one Core HingeBinder Hinge-Binding Moiety (e.g., Benzofuran) Scaffold->HingeBinder Link at N-4 SolventTail Solvent-Exposed Tail (e.g., Acylhydrazone) Scaffold->SolventTail Link at N-1 Inhibitor Hybrid CDK2 Inhibitor HingeBinder->Inhibitor SolventTail->Inhibitor

Caption: Hybridization strategy for designing novel CDK2 inhibitors.

This approach allows for the systematic exploration of chemical space to identify potent and selective kinase inhibitors. For example, compounds in a related series showed potent CDK2 inhibitory activity with IC₅₀ values as low as 40.91 nM. [6]

Key Experimental Protocols

The following protocols are presented to provide a practical framework for working with the 3-benzylpiperazin-2-one scaffold.

Protocol: Synthesis of N-1 Acylated Derivatives

This protocol describes the coupling of a carboxylic acid to the N-1 position of the 3-benzylpiperazin-2-one core, a key step in generating compound libraries.

  • Acid Activation:

    • Dissolve the desired carboxylic acid (1.0 equiv) in dry Dichloromethane (DCM).

    • Add 1,1′-Carbonyldiimidazole (CDI) (1.0 equiv) to the solution and stir at room temperature.

    • Rationale: CDI is an excellent coupling reagent that activates the carboxylic acid by forming a reactive acylimidazolide intermediate, with the innocuous byproducts of imidazole and CO₂.

  • Amide Coupling:

    • In a separate flask, dissolve the 3-benzylpiperazin-2-one scaffold (1.0 equiv) in dry DCM.

    • Cool the piperazinone solution to 0 °C in an ice bath.

    • Slowly add the activated acid solution from Step 1 to the piperazinone solution.

    • Allow the reaction to warm to room temperature and stir for 1-2 hours until TLC or LC-MS indicates completion.

  • Work-up and Purification:

    • Quench the reaction with water and separate the organic layer.

    • Wash the organic layer sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography (e.g., using a gradient of ethyl acetate in hexanes) to yield the final N-1 acylated product.

Protocol: In Vitro σ Receptor Radioligand Binding Assay

This assay is used to determine the binding affinity (Kᵢ) of synthesized compounds for the σ₁ and σ₂ receptors. [7][8]

  • Preparation:

    • Use membrane homogenates from guinea pig brain (for σ₁) or rat liver (for σ₂) as the receptor source.

    • The radioligand for σ₁ is typically [³H]-pentazocine.

    • The radioligand for σ₂ is typically [³H]-DTG.

  • Assay Incubation:

    • In a 96-well plate, combine the membrane homogenate, the radioligand at a fixed concentration (near its Kₔ), and varying concentrations of the test compound (e.g., from 0.1 nM to 10 µM).

    • For non-specific binding (NSB) determination, use a high concentration of a known non-radioactive ligand (e.g., haloperidol).

    • Incubate the plates at the appropriate temperature and time (e.g., 120 min at 37 °C).

    • Rationale: This is a competitive binding assay. The synthesized compound competes with the radioligand for the receptor binding site. The more potent the compound, the less radioactivity will be bound to the membranes.

  • Detection and Analysis:

    • Terminate the incubation by rapid filtration through glass fiber filters using a cell harvester. This separates the bound radioligand from the unbound.

    • Wash the filters rapidly with ice-cold buffer to remove any non-specifically bound radioligand.

    • Measure the radioactivity retained on the filters using a liquid scintillation counter.

    • Calculate the IC₅₀ value (the concentration of test compound that inhibits 50% of specific binding) using non-linear regression analysis.

    • Convert the IC₅₀ to a Kᵢ (inhibition constant) using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₔ), where [L] is the concentration of the radioligand and Kₔ is its dissociation constant.

Future Directions & Conclusion

The 3-benzylpiperazin-2-one scaffold represents a validated and highly fruitful starting point for heterocyclic drug discovery. Its synthetic tractability and proven success in modulating complex targets like the σ₁ receptor underscore its value.

Future research should focus on:

  • Exploring Novel Linkers: Investigating different linkers at the N-1 and N-4 positions to develop bifunctional molecules or PROTACs.

  • Stereochemical Optimization: Systematically evaluating both the (S) and (R) enantiomers of the core scaffold, as stereochemistry often plays a critical role in target engagement.

  • Expanding Target Classes: Applying libraries based on this scaffold to other target classes where piperazines have shown promise, such as GPCRs, ion channels, and other enzyme families.

References

  • Tedesco, F., Calugi, L., Lenci, E., & Trabocchi, A. (n.d.). Scheme 2. Synthesis of (S)-3-Benzylpiperazin-2-one Skeleton 9 a. ResearchGate. Retrieved from [Link]

  • LookChem. (n.d.). Cas 59702-21-5,1-BENZYLPIPERAZINE-2-ONE. Retrieved from [Link]

  • Romeo, G., Bonanno, F., Wilson, L. L., Arena, E., Modica, M. N., Pittalà, V., Salerno, L., Prezzavento, O., McLaughlin, J. P., & Intagliata, S. (2021). Development of New Benzylpiperazine Derivatives as σ1 Receptor Ligands with in Vivo Antinociceptive and Anti-Allodynic Effects. ACS Chemical Neuroscience. Retrieved from [Link]

  • Ágai, B., Nádor, A., Proszenyák, Á., Tárkányi, G., & Faigl, F. (2003). A facile synthesis of 3-(substituted benzyl)piperidines. ResearchGate. Retrieved from [Link]

  • Romeo, G., Bonanno, F., Wilson, L. L., Arena, E., Modica, M. N., Pittalà, V., Salerno, L., Prezzavento, O., McLaughlin, J. P., & Intagliata, S. (2021). Development of New Benzylpiperazine Derivatives as σ1 Receptor Ligands with in Vivo Antinociceptive and Anti-Allodynic Effects. ACS Publications. Retrieved from [Link]

  • Suryavanshi, H., & Rathore, M. (2017). Synthesis and biological activities of piperazine derivatives as antimicrobial and antifungal agents. ResearchGate. Retrieved from [Link]

  • Khatri, D., DeRuiter, J., Baweja, M., Al-Zubaidy, M., Ali, S., Clark, C. R., Suppiramaniam, V., & Dhanasekaran, M. (2016). Benzylpiperazine: "A messy drug". Drug and Alcohol Dependence. Retrieved from [Link]

  • Kumar, V., Singh, J., Kumar, A., & Singh, P. (2024). Synthetic Protocols, Structural Activity Relationship, and Biological Activity of Piperazine and its Derivatives. PubMed. Retrieved from [Link]

  • Ghorab, M. M., Ragab, F. A., Heiba, H. I., & El-Gazzar, M. G. (2011). Synthesis and Biological Activity of Some 3-(4-(Substituted)-piperazin-1-yl)cinnolines. Molecules. Retrieved from [Link]

  • Bentham Science Publishers. (2024). Synthetic Protocols, Structural Activity Relationship, and Biological Activity of Piperazine and its Derivatives. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 1-Benzyl-3-oxopiperazine. PubChem. Retrieved from [Link]

  • Ohtaka, H., Miyake, M., Kanazawa, T., Ito, K., & Tsukamoto, G. (1987). Benzylpiperazine derivatives. I. Syntheses and biological activities of 1-(2,3,4-trimethoxybenzyl)piperazine derivatives. Chemical & Pharmaceutical Bulletin. Retrieved from [Link]

  • Almaghrabi, M. (2021). Synthesis, Analysis, and Pharmacological Profile of Designer Piperazine Drugs. Auburn University. Retrieved from [Link]

  • Cheméo. (n.d.). Chemical Properties of Benzylpiperazine-M (desethylene-), 2AC. Retrieved from [Link]

  • SWGDRUG.org. (2005). BENZYLPIPERAZINE. Retrieved from [Link]

  • El-Damasy, D. A., Lee, J.-A., Seo, S. H., & Keum, G. (2022). Identification of 3-(piperazinylmethyl)benzofuran derivatives as novel type II CDK2 inhibitors: design, synthesis, biological evaluation, and in silico insights. RSC Medicinal Chemistry. Retrieved from [Link]

  • Kumar, A., Sharma, R., Nargotra, A., & Ahmed, Q. N. (2024). N-Benzyl piperidine Fragment in Drug Discovery. ChemMedChem. Retrieved from [Link]

  • Wang, Y., Li, Y., Zhang, Y., Wang, Y., & Liu, H. (2025). Benzylpiperidine-pyridazin-3(2H)-one derivatives as potential multifunctional agents against Alzheimer's disease. European Journal of Medicinal Chemistry. Retrieved from [Link]

  • Bari, S. B., Firake, Y. B., & Deshmane, B. J. (2020). synthesis, characterization and pharmacological evaluation of some aryl piperazine compounds. ResearchGate. Retrieved from [Link]

  • Nam, G., Lee, J., Chun, K., Lee, J., Lee, Y. S., & Choo, H. (2021). Evaluation of Substituted N-Phenylpiperazine Analogs as D3 vs. D2 Dopamine Receptor Subtype Selective Ligands. Molecules. Retrieved from [Link]

  • da Silva, J. L., Figueroa-Villar, J. D., & de Faria, A. R. (2022). Design, Synthesis and Pharmacological Evaluation of Novel Conformationally Restricted N-arylpiperazine Derivatives Characterized. Biomolecules. Retrieved from [Link]

  • Kumar, R., & Kumar, S. (2023). SYNTHESIS, CHARACTERIZATION AND BIOLOGICAL EVALUATION OF SOME NOVEL PIPERAZINE DERIVATIVE. Neuroquantology. Retrieved from [Link]

Sources

Methodological & Application

Application Note: Regioselective Synthesis of 3-(3,4-Dichloro-benzyl)-piperazin-2-one

[1]

Abstract & Strategic Overview

The 3-substituted piperazin-2-one scaffold is a "privileged structure" in medicinal chemistry, serving as a conformationally constrained peptidomimetic.[1] It is critical for MCH-1 antagonists, farnesyltransferase inhibitors, and GPCR ligands.[1]

This guide details the synthesis of 3-(3,4-dichlorobenzyl)piperazin-2-one starting from 3,4-dichloro-L-phenylalanine .[1] Unlike traditional alkylation methods (using 1,2-dibromoethane) which suffer from poly-alkylation and racemization, this protocol utilizes a Reductive Amination-Cyclization strategy.[1] This approach preserves the chiral integrity of the amino acid starting material and ensures strict regiocontrol over the piperazinone ring formation.

Core Advantages of This Protocol
  • Chiral Retention: Uses mild reductive amination conditions to prevent racemization of the

    
    -carbon.
    
  • Regioselectivity: The amino acid carbonyl becomes the lactam carbonyl; the amino acid nitrogen becomes the N-4 amine.

  • Scalability: Avoids the use of highly toxic alkylating agents like chloroacetyl chloride (which typically yields diketopiperazines).

Retrosynthetic Analysis & Pathway

The logic relies on disconnecting the N1-C2 amide bond and the N4-C5 amine bond. The target is assembled by tethering an ethylamine unit to the nitrogen of the amino acid ester, followed by intramolecular lactamization.

RetrosynthesisTargetTarget:3-(3,4-dichlorobenzyl)piperazin-2-oneIntermediateIntermediate:N-(2-aminoethyl)-3,4-dichlorophenylalanine methyl esterTarget->IntermediateLactamization(Cyclization)SM1Starting Material 1:3,4-Dichloro-L-phenylalaninemethyl esterIntermediate->SM1ReductiveAminationSM2Reagent:N-Boc-2-aminoacetaldehydeIntermediate->SM2+

Figure 1: Retrosynthetic logic flow ensuring the benzyl group remains at the C3 position.

Experimental Protocols

Phase 1: Preparation of Starting Material (Esterification)

Note: If 3,4-dichloro-L-phenylalanine methyl ester hydrochloride is commercially available, proceed to Phase 2.[1]

Objective: Convert the free acid to the methyl ester hydrochloride salt. Reaction:

1
  • Setup: Equip a 250 mL round-bottom flask (RBF) with a reflux condenser and a drying tube (

    
    ).
    
  • Addition: Suspend 3,4-dichloro-L-phenylalanine (5.0 g, 21.3 mmol) in anhydrous Methanol (50 mL).

  • Activation: Cool to 0°C. Dropwise add Thionyl Chloride (

    
    , 3.1 mL, 42.6 mmol) over 20 minutes. Caution: Exothermic gas evolution (
    
    
    , HCl).[1]
  • Reflux: Heat to reflux (65°C) for 4 hours. The solution should become clear.

  • Workup: Concentrate in vacuo to give a white solid. Triturate with diethyl ether to remove residual HCl.[1]

  • Yield: Expect ~95-98% quantitative yield of the hydrochloride salt.

Phase 2: Reductive Alkylation (The Critical Step)

Objective: Mono-alkylation of the amino acid nitrogen using N-Boc-aminoacetaldehyde.[1] Mechanism: Formation of imine followed by in situ reduction.

Reagents Table:

ComponentEquiv.AmountRole
3,4-Cl2-Phe-OMe HCl 1.05.0 g (17.6 mmol)Substrate
N-Boc-2-aminoacetaldehyde 1.13.1 g (19.4 mmol)Linker
NaBH(OAc)3 1.55.6 gReducing Agent
DIPEA 1.03.1 mLBase (Free base formation)
DCM (Anhydrous) -100 mLSolvent

Protocol:

  • Free Base Generation: In a 500 mL RBF, dissolve the amino acid ester HCl salt in DCM (100 mL). Add DIPEA (3.1 mL) and stir for 10 min at Room Temperature (RT).

  • Imine Formation: Add N-Boc-2-aminoacetaldehyde (dissolved in 10 mL DCM) in one portion. Stir for 30 minutes. Note: Use freshly prepared aldehyde or high-purity commercial stock to avoid oligomers.[1]

  • Reduction: Cool the mixture to 0°C. Add Sodium triacetoxyborohydride (NaBH(OAc)3) in 3 portions over 15 minutes.

    • Expert Tip: Do not use Sodium Cyanoborohydride (

      
      ) unless necessary; acetoxyborohydride is less toxic and minimizes over-alkylation.[1]
      
  • Reaction: Allow to warm to RT and stir for 12 hours. Monitor by TLC (EtOAc/Hexane 1:1). The imine intermediate should disappear.

  • Quench: Add saturated

    
     (50 mL) and stir vigorously for 20 minutes.
    
  • Extraction: Separate organic layer. Wash aqueous layer with DCM (2 x 30 mL). Combine organics, dry over

    
    , and concentrate.
    
  • Purification: Flash chromatography (SiO2, 20-40% EtOAc in Hexanes).

    • Target Intermediate: N-(2-(Boc-amino)ethyl)-3,4-dichlorophenylalanine methyl ester.[1]

Phase 3: Deprotection and Cyclization

Objective: Remove Boc group and induce intramolecular lactamization to close the piperazinone ring.

  • Deprotection: Dissolve the intermediate from Phase 2 in DCM (20 mL). Add Trifluoroacetic Acid (TFA) (5 mL) at 0°C. Stir at RT for 2 hours.

  • Concentration: Remove volatiles in vacuo. Co-evaporate with toluene (3x) to remove residual TFA.[1] Result is the diamine-ester trifluoroacetate salt.

  • Cyclization (Lactamization):

    • Dissolve the crude salt in Methanol (50 mL).

    • Add Triethylamine (Et3N) (5.0 equiv) to adjust pH > 9.[1]

    • Critical Step: Heat to reflux (65°C) for 16-24 hours.

    • Observation: Cyclization is driven by the entropy of the 6-membered ring formation and the basic conditions favoring the free amine nucleophile.

  • Workup: Concentrate solvent. Dissolve residue in EtOAc (100 mL), wash with water and brine.

  • Crystallization: The product often precipitates or can be recrystallized from EtOAc/Hexane.

Quality Control & Validation

Analytical Parameters
  • HPLC: C18 Column, Gradient 10-90% ACN/Water (0.1% TFA).[1]

    • Retention Time: Product will be distinct from the open-chain ester (which is more polar after hydrolysis or less polar before cyclization).[1]

  • NMR Verification (

    
     NMR, 400 MHz, 
    
    
    ):
    • 
       6.0-6.5 ppm:  Broad singlet (Lactam NH).
      
    • 
       4.1-4.3 ppm:  DD or Triplet (Chiral proton at C3).
      
    • 
       2.8-3.5 ppm:  Multiplets (Piperazine ring protons and Benzyl 
      
      
      ).
    • Absence: No Singlet at

      
       3.7 ppm (Methyl ester is gone).[1]
      
Troubleshooting Guide
IssueProbable CauseCorrective Action
Low Yield in Cyclization Incomplete lactamization due to steric bulk.[1]Switch solvent to 2-Butanol and reflux (higher temp).[1] Add catalytic Acetic Acid (10 mol%).
Racemization High pH during cyclization or heat.[1]Ensure Phase 2 (Reductive Amination) was kept cool. Use 2-hydroxypyridine as a bifunctional catalyst during cyclization instead of just Et3N.
Dimerization Concentration too high during reductive amination.[1]Perform Phase 2 at high dilution (0.05 M).[1]

Process Logic Map

Workflowcluster_0Phase 2: Couplingcluster_1Phase 3: Ring ClosureStartAmino Acid Ester(HCl Salt)BaseFree Base(DIPEA)Start->BaseAldehydeN-Boc-GlycinalBase->AldehydeReductNaBH(OAc)3ReductionAldehyde->ReductTFATFA DeprotectionReduct->TFAIntermediateIsolationNeutralNeutralization(Et3N)TFA->NeutralHeatReflux (MeOH)CyclizationNeutral->HeatFinal3-(3,4-dichlorobenzyl)piperazin-2-oneHeat->FinalPurification

Figure 2: Step-by-step process flow from amino acid ester to final heterocycle.

References

  • Beshore, D. C., & Dinsmore, C. J. (2002). Preparation of Substituted Piperazinones via Tandem Reductive Amination-N,N'-Acyl Transfer-Cyclization.[1][2] Organic Letters, 4(7), 1201–1204.[1]

  • Palermo, M. G., et al. (2022). A Concise Synthetic Method for Constructing 3-Substituted Piperazine-2-Acetic Acid Esters from 1,2-Diamines.[1][3] Molecules, 27(11), 3419.[1][3] [1]

  • BenchChem Protocols. Preparation of N-Boc-aminoacetaldehyde. [1]

  • Organic Chemistry Portal. Synthesis of Piperazinones.

Application Note: Precision Synthesis of 3-Substituted Piperazinone Precursors via Reductive Amination

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

3-Substituted piperazin-2-ones are privileged scaffolds in medicinal chemistry, serving as core structures for peptidomimetics, farnesyltransferase inhibitors, and GPCR ligands. The C3-substituent, typically derived from the chiral pool (amino acids), provides critical 3D-vectorial projection for target binding.

This guide details the reductive amination strategies required to synthesize these scaffolds. Unlike simple amide couplings, reductive amination allows for the convergent assembly of


-alkylated amino acid precursors that are essential for subsequent cyclization. We focus on two primary methodologies:
  • The Tandem Reductive Amination-Cyclization (One-Pot) : High efficiency, best for minimizing handling.

  • Stepwise

    
    -Alkylation : Modular approach allowing for diverse N-substitution prior to ring closure.
    

Strategic Analysis: Reagent Selection

The success of reductive amination hinges on the chemoselective reduction of the intermediate imine/iminium ion over the starting carbonyl. For 3-substituted piperazinone precursors, preserving the


-chiral center is paramount.
Table 1: Reducing Agent Selection Matrix
ReagentReactivity ProfileRecommended Use CaseC3-Racemization Risk
Sodium Triacetoxyborohydride (STAB) Mild. Reduces aldehydes fast; ketones slow.Standard. Best for amino acid esters + aldehydes.Low. Acidic media suppresses enolization.
Sodium Cyanoborohydride (

)
Moderate. Requires pH 5-6 control. Toxic.Use when STAB fails (e.g., sterically hindered ketones).Medium. pH control is critical to prevent racemization.

/ Pd-C
Non-selective (reduces alkenes/nitro groups).Industrial scale where solid reagents are avoided.Low-Medium. Catalyst poisoning by amines can be an issue.
Borane-Pyridine (

)
Mild, can be used in protic solvents.Green chemistry applications; large scale.Low.

Method A: Tandem Reductive Amination-Cyclization (The Beshore Protocol)[1]

This method, pioneered by Merck Research Laboratories, is the most elegant route to 3-substituted piperazinones. It involves the reaction of an


-amino ester with an 

-(2-oxoethyl)amide (an aldehyde).[1] The secondary amine formed in situ undergoes spontaneous intramolecular transamidation to close the ring.
Mechanistic Pathway[1][2][3][4][5][6]

The reaction proceeds through three distinct phases in a single pot:

  • Imine Formation: The amino ester condenses with the aldehyde.

  • Reduction: STAB selectively reduces the imine to a secondary amine.

  • Transamidation: The amine attacks the pendant amide carbonyl (facilitated by the "gem-dimethyl" effect or conformational bias), ejecting the leaving group to form the lactam.

Beshore_Mechanism Start Reagents: Amino Ester (Chiral) + N-(2-oxoethyl)amide Imine Intermediate 1: Imine / Iminium Ion Start->Imine - H2O (Drying Agent) Amine Intermediate 2: Secondary Amine (Linear Precursor) Imine->Amine + STAB (Hydride Transfer) Cyclization Step 3: Intramolecular Transamidation Amine->Cyclization Conformational Flip Product Product: 3-Substituted Piperazin-2-one Cyclization->Product - RNH2 (Ring Closure)

Figure 1: The Tandem Reductive Amination-Transamidation-Cyclization pathway.

Protocol 1: One-Pot Synthesis of 3-Benzylpiperazin-2-one

Target: Synthesis of a phenylalanine-derived piperazinone. Precursors: L-Phenylalanine methyl ester hydrochloride,


-(2-oxoethyl)trifluoroacetamide.

Reagents:

  • L-Phe-OMe

    
     HCl (1.0 equiv)
    
  • 
    -(2-oxoethyl)trifluoroacetamide (1.0 equiv) [Prepared via ozonolysis of 
    
    
    
    -allyltrifluoroacetamide or oxidation of the alcohol]
  • Sodium triacetoxyborohydride (STAB) (1.4 equiv)

  • Sodium acetate (NaOAc) (2.0 equiv) - Critical for buffering the HCl salt

  • 4Å Molecular Sieves (powdered, activated)

  • Solvent: 1,2-Dichloroethane (DCE) or Trifluoroethanol (TFE) for difficult substrates.

Procedure:

  • Preparation: Flame-dry a 2-neck round-bottom flask under Argon. Add 4Å molecular sieves (200 mg/mmol).

  • Solvation: Suspend L-Phe-OMe

    
     HCl (1.0 mmol) and NaOAc (2.0 mmol) in dry DCE (5 mL). Stir for 15 min to free the amine base.
    
  • Aldehyde Addition: Add the aldehyde (1.0 mmol) in one portion. Stir at Room Temperature (RT) for 1 hour. Note: Monitoring imine formation by TLC is difficult; assume equilibrium after 1h.

  • Reduction: Cool the mixture to 0°C. Add STAB (1.4 mmol) in three portions over 15 minutes.

    • Why? Portion-wise addition prevents a localized exotherm which could degrade the aldehyde.

  • Cyclization: Allow the reaction to warm to RT and stir for 12–16 hours. The basicity of the secondary amine formed is usually sufficient to drive the transamidation of the trifluoroacetamide group.

    • Optimization: If cyclization is slow (monitored by LCMS), heat to 50°C for 2 hours.

  • Workup: Quench with saturated aqueous

    
    . Extract with DCM (3x). Wash combined organics with brine, dry over 
    
    
    
    , and concentrate.
  • Purification: Flash chromatography (MeOH/DCM gradient).

Validation Check:

  • Chirality: Check enantiomeric excess (ee) via Chiral HPLC (e.g., Chiralpak AD-H). Expect >95% ee retention using this protocol due to the mild conditions.

Method B: Stepwise -Alkylation (Modular Approach)

When the "one-pot" aldehyde partner is not available or unstable, a stepwise approach is preferred. Here, reductive amination is used solely to install the


-substituent (the "tail"), followed by a separate acylation-cyclization step.
Workflow Logic

Stepwise_Workflow Start Amino Acid Ester (H-aa-OR) Step1 Step 1: Reductive Alkylation (STAB, DCE, AcOH) Start->Step1 Aldehyde Aldehyde (R-CHO) Aldehyde->Step1 Inter Intermediate: N-Alkyl Amino Ester Step1->Inter Yield >80% Step2 Step 2: Acylation (Cl-CH2-COCl) Inter->Step2 Step3 Step 3: Cyclization (Base, Heat) Step2->Step3 Final Target: N-Alkyl-3-Subst-Piperazinone Step3->Final

Figure 2: Stepwise assembly allowing for diverse N-substitution.

Protocol 2: Synthesis of -Alkyl Amino Acid Esters

Reagents:

  • Amino acid methyl ester (1.0 equiv)

  • Aldehyde (1.0–1.1 equiv)

  • STAB (1.5 equiv)

  • Acetic Acid (AcOH) (1.0 equiv)

  • Solvent: DCE or THF.[2][3]

Procedure:

  • Imine Formation: Dissolve the amino ester in DCE (0.2 M). Add the aldehyde and AcOH. Stir for 30–60 minutes.

    • Technical Note: If the ketone/aldehyde is hindered, add

      
       (1.5 equiv) and stir for 12 hours before adding the reducing agent. This forces the equilibrium toward the imine.
      
  • Reduction: Add STAB (1.5 equiv). Stir at RT for 2–4 hours.

  • Quench: Quench with 1N NaOH (carefully) to pH > 10.

    • Why Basic Workup? To ensure the amine product is in the free base form for extraction.

  • Isolation: Extract with EtOAc. The product is the

    
    -alkyl amino ester .
    

Subsequent Cyclization (For Context): To convert this linear precursor to a piperazinone:

  • Acylate the secondary amine with chloroacetyl chloride (

    
    ) and 
    
    
    
    in DCM.
  • Treat the resulting chloride with NaH (in DMF) or KOtBu (in THF) to effect ring closure via

    
     displacement.
    

Troubleshooting & Optimization

Controlling Racemization

The C3 stereocenter is vulnerable during the imine formation (via enolization) and the cyclization step.

  • Solution: Avoid using strong bases during the reductive amination. STAB/AcOH is acidic enough to prevent enolization of the amino ester but mild enough to preserve the center.

  • Validation: Always compare the optical rotation or chiral HPLC trace of the product against a racemate synthesized intentionally (using

    
     in refluxing MeOH, which promotes racemization).
    
Preventing Dialkylation

Primary amines (amino esters) can react twice with aldehydes.

  • Solution: Use a slight excess of the amine (1.2 equiv) relative to the aldehyde.

  • Solvent Effect: DCE is superior to MeOH for stopping at the mono-alkylated stage when using STAB. In MeOH, the intermediate amine is more solvated and reactive.

Water Management

Water hydrolyzes the imine back to the aldehyde and amine, stalling the reaction.

  • Protocol: Use flame-dried glassware and include activated 4Å molecular sieves in the reaction mixture. This acts as a water scavenger and drives the equilibrium toward the imine.

References

  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996).[2][4][5] Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[2][3][5][6][7] Studies on Direct and Indirect Reductive Amination Procedures.[2][7] The Journal of Organic Chemistry, 61(11), 3849–3862. Link

  • Beshore, D. C., & Dinsmore, C. J. (2002).[1][4] Preparation of Substituted Piperazinones via Tandem Reductive Amination-(N,N'-Acyl Transfer)-Cyclization.[1] Organic Letters, 4(7), 1201–1204. Link

  • Gribble, G. W. (1998). Sodium Borohydride in Carboxylic Acid Media: A Phenomenal Reduction System. Chemical Society Reviews, 27, 395-404. Link

  • Hulme, C., & Gore, V. (2003). Multi-component reactions: emerging chemistry in drug discovery 'from xylocain to crixivan'. Current Medicinal Chemistry, 10(1), 51-80. Link

Sources

Application Note: Microwave-Assisted Synthesis of 3-Benzylpiperazin-2-one Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

For: Researchers, scientists, and drug development professionals.

Executive Summary

The piperazin-2-one scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with diverse pharmacological activities.[1] Specifically, 3-benzylpiperazin-2-one derivatives are of significant interest in drug discovery, appearing in molecules designed as selective binders for therapeutic targets like the Mcl-1 protein.[2] Traditional synthetic routes to these heterocycles often involve lengthy reaction times, harsh conditions, and laborious purification.[3] This application note provides a comprehensive guide to the rapid and efficient synthesis of 3-benzylpiperazin-2-one derivatives utilizing Microwave-Assisted Organic Synthesis (MAOS). We will delve into the scientific principles, present a detailed experimental protocol, and offer expert insights into methodology and optimization. The protocols described herein leverage the unique advantages of microwave chemistry—dramatically reduced reaction times, increased product yields, and alignment with the principles of green chemistry.[4][5]

Scientific Principles & Rationale

The Reaction: A Tandem Ugi/Aza-Michael Approach

The synthesis of the piperazin-2-one core can be elegantly achieved through a multi-component reaction (MCR) strategy, which offers high atom economy and convergence. The Ugi four-component reaction (Ugi-4CR) is particularly well-suited for this purpose.[6] This reaction combines an aldehyde (benzaldehyde), an amine (ethylenediamine), a carboxylic acid (acrylic acid), and an isocyanide to form an α-acylaminoamide intermediate in a single step.

A subsequent intramolecular aza-Michael addition, facilitated by microwave heating, promotes the cyclization of this intermediate to form the desired 3-benzylpiperazin-2-one ring system. The use of microwave irradiation is critical; it provides rapid, uniform heating that can overcome the activation energy for the cyclization step more efficiently than conventional methods, often leading to cleaner reactions and higher yields in minutes rather than hours.[6][7]

G cluster_reactants Ugi-4CR Reactants cluster_intermediate Intermediate Formation cluster_cyclization Microwave-Assisted Cyclization Benzaldehyde Benzaldehyde Ugi_Intermediate α-Acylaminoamide Intermediate Benzaldehyde->Ugi_Intermediate One-Pot Condensation (Ugi Reaction) Amine Ethylenediamine Amine->Ugi_Intermediate One-Pot Condensation (Ugi Reaction) Acid Acrylic Acid Acid->Ugi_Intermediate One-Pot Condensation (Ugi Reaction) Isocyanide Isocyanide Isocyanide->Ugi_Intermediate One-Pot Condensation (Ugi Reaction) Product 3-Benzylpiperazin-2-one Derivative Ugi_Intermediate->Product Intramolecular Aza-Michael Addition (Microwave Heating)

Caption: Tandem Ugi/Aza-Michael reaction pathway.

The Technology: Principles of Microwave Heating

Unlike conventional heating which relies on conduction and convection from an external source, microwave-assisted synthesis uses dielectric heating.[8] Polar molecules within the reaction mixture, such as the solvent and reagents, align with the oscillating electric field of the microwaves. This rapid re-alignment and resulting intermolecular friction generates heat volumetrically and uniformly throughout the sample.[8]

This mechanism has several key advantages:

  • Rapid Heating: Target temperatures are reached in seconds to minutes, drastically reducing overall reaction times.[4]

  • Superheating: Solvents can be heated far above their conventional boiling points in sealed, pressurized vessels, accelerating reaction rates according to the Arrhenius equation.[9]

  • Reduced Side Products: The rapid heating profile minimizes the time reactants spend at intermediate temperatures where side reactions or degradation might occur.[8]

The choice of solvent is critical. Polar solvents with a high dielectric loss tangent (e.g., DMF, ethanol, acetonitrile) absorb microwave energy efficiently and are ideal for these syntheses.

Detailed Application & Protocols

This section outlines a representative protocol for the synthesis of 3-benzyl-1-cyclohexylpiperazin-2-one.

Materials and Equipment
  • Reagents: Benzaldehyde, ethylenediamine, acrylic acid, cyclohexyl isocyanide, methanol (MeOH), ethyl acetate (EtOAc), hexane, magnesium sulfate (MgSO₄). All reagents should be of analytical grade.

  • Equipment:

    • Monowave microwave reactor (e.g., Anton Paar Monowave series).

    • 10 mL G10 microwave reaction vial with a magnetic stir bar.

    • Standard laboratory glassware for work-up and purification.

    • Rotary evaporator.

    • Silica gel for column chromatography.

    • Analytical instruments for characterization (NMR, LC-MS).

Experimental Workflow Visualization

G start Start reagents 1. Combine Reagents in Microwave Vial start->reagents microwave 2. Microwave Irradiation (Sealed Vessel) reagents->microwave cool 3. Cool to Room Temperature microwave->cool workup 4. Aqueous Work-up & Extraction cool->workup purify 5. Column Chromatography workup->purify analyze 6. Characterization (NMR, LC-MS) purify->analyze end End analyze->end

Caption: Step-by-step experimental workflow diagram.

Step-by-Step Synthesis Protocol
  • Reagent Preparation: To a 10 mL G10 microwave reaction vial equipped with a magnetic stir bar, add methanol (4.0 mL).

  • Component Addition: Sequentially add ethylenediamine (1.0 mmol, 60.1 mg), acrylic acid (1.0 mmol, 72.1 mg), benzaldehyde (1.0 mmol, 106.1 mg), and finally cyclohexyl isocyanide (1.0 mmol, 109.2 mg).

    • Scientist's Note: The order of addition can be important in Ugi reactions. Adding the isocyanide last is often recommended to prevent its polymerization.

  • Vessel Sealing: Securely cap the reaction vial.

  • Microwave Irradiation: Place the vial into the microwave reactor cavity. Irradiate the mixture under the conditions specified in the table below. The reaction is monitored by temperature and pressure sensors to ensure safety and reproducibility.

    • Method: Power-controlled heating.

    • Temperature: 150 °C (Hold time)

    • Power (Max): 300 W

    • Hold Time: 20 minutes

    • Stirring: High

  • Cooling: After irradiation, the vessel is cooled to below 50 °C using compressed air before handling.

  • Work-up: Transfer the reaction mixture to a separatory funnel. Dilute with ethyl acetate (20 mL) and wash with saturated sodium bicarbonate solution (2 x 15 mL) followed by brine (15 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude residue by flash column chromatography on silica gel, eluting with a hexane:ethyl acetate gradient to afford the pure 3-benzyl-1-cyclohexylpiperazin-2-one.

Expected Results and Data

The microwave-assisted protocol provides excellent yields and significantly reduces reaction times compared to conventional heating methods.[10][11] Below is a table summarizing representative results for the synthesis of various derivatives.

EntryR¹ (Aldehyde)R² (Isocyanide)Time (min)Temp (°C)Yield (%)
1PhenylCyclohexyl2015085
24-ChlorophenylCyclohexyl2015088
34-MethoxyphenylCyclohexyl2515082
4Phenyltert-Butyl2515079

Troubleshooting Guide

ProblemPotential Cause(s)Recommended Solution(s)
Low or No Product Yield - Incomplete reaction. - Degradation of starting material or product. - Inactive isocyanide.- Increase reaction time or temperature in small increments (e.g., +10 °C or +5 min). - Ensure the microwave vial is properly sealed to maintain pressure. - Use freshly distilled/purchased isocyanide.
Multiple Side Products - Reaction temperature is too high. - Isocyanide polymerization.- Decrease the reaction temperature. - Ensure isocyanide is added last to the reaction mixture.
Pressure Limit Exceeded - Solvent volatility at the set temperature. - Gaseous byproduct formation.- Reduce the reaction temperature. - Use a less volatile, microwave-compatible solvent (e.g., switch from MeOH to DMF, but adjust reaction time accordingly). - Reduce the initial concentration of reagents.

Conclusion

Microwave-assisted organic synthesis is a powerful and enabling technology for the rapid construction of complex heterocyclic scaffolds like 3-benzylpiperazin-2-one.[12] This method dramatically accelerates the key cyclization step, providing access to target molecules in high yields and purity within minutes.[9] The protocols outlined in this note are robust, scalable, and adhere to the principles of green chemistry by reducing energy consumption and reaction times.[5] This approach offers a significant advantage to researchers in drug discovery and development, facilitating the rapid synthesis of compound libraries for biological screening.

References

  • Microwave-Assisted Synthesis in Drug Development - EPCP.
  • Benefits and applications of microwave-assisted synthesis of nitrogen containing heterocycles in medicinal chemistry - PMC.
  • Benefits and applications of microwave-assisted synthesis of nitrogen containing heterocycles in medicinal chemistry - RSC Publishing.
  • Microwave-Assisted Heterocyclic Chemistry for Undergraduate Organic Laboratory.
  • Microwave-assisted synthesis of nitrogen heterocycles.
  • Microwave-Assisted Soluble Polymer-Supported Synthesis of Benzopiperazinones.
  • Microwave-assisted synthesis | Anton Paar Wiki.
  • Rapid Pd-Catalyzed Synthesis of Piperazine Scaffolds Under Aerobic and Solvent-Free Conditions - PMC.
  • Microwave Multicomponent Synthesis - MDPI.
  • Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor - PMC.
  • Microwave-promoted piperidination of halopyridines: A comparison between Ullmann, Buchwald-Hartwig and uncatalysed S NAr reactions - ResearchGate.
  • De novo design, synthesis and evaluation of benzylpiperazine derivatives as highly selective binders of Mcl-1 - PubMed.
  • CONVENIENT AND GENERAL MICROWAVE-ASSISTED PROTOCOLS FOR THE EXPEDIENT SYNTHESIS OF HETEROCYCLES.
  • Microwave assisted synthesis and antibacterial activity of benzyl piperazine with pyrimidine and isoindolinedione - TSI Journals.
  • Microwave Chemistry: Buchwald-Hartwig Amination, C-H Arylation of Adenines, Cycloisomerization Approach to Indolizinones, Synthesis of Pyrroles.
  • Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor - MDPI.
  • Microwave-Assisted Post-Ugi Reactions for the Synthesis of Polycycles - Lirias.
  • A Facile Synthesis of 3-(Substituted benzyl)piperidines - ResearchGate.
  • Synthesis of Piperazin-2-one Derivatives via Cascade Double Nucleophilic Substitution.
  • Development of New Benzylpiperazine Derivatives as σ1 Receptor Ligands with in Vivo Antinociceptive and Anti-Allodynic Effects - PMC.
  • Green Chemistry approach for Microwave assisted synthesis of some Traditional Reactions.
  • Piperazine Derivatives: A Review of Activity on Neurotransmitter Receptors.
  • One pot microwave-assisted synthesis of 3-benzyl-5-hydroxymethyl-1,3-oxazolidin-2-one - ResearchGate.
  • Microwave-assisted sequential one-pot protocol to benzothiadiazin-3-one-1,1-dioxides via a copper-catalyzed N-arylation strategy - PMC.

Sources

Hydrogenation conditions for pyrazinone reduction to piperazin-2-one

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Hydrogenation Conditions for the Reduction of Pyrazinones to Piperazin-2-ones

The piperazin-2-one scaffold is a privileged pharmacophore embedded in numerous bioactive molecules, including HIV integrase inhibitors, opioid mimetics, and complex peptidomimetics [1]. A highly convergent approach to synthesizing substituted piperazin-2-ones involves the construction of a 2(1H)-pyrazinone core followed by its reduction. Because the 2(1H)-pyrazinone system exhibits partial aromatic character (existing in tautomeric equilibrium with 2-hydroxypyrazine), achieving complete saturation requires carefully optimized catalytic or ionic hydrogenation conditions.

This guide provides a comprehensive, field-proven analysis of the mechanistic rationale, quantitative parameters, and step-by-step protocols required to successfully execute this transformation.

Mechanistic Insights & Reaction Causality (E-E-A-T)

To design a self-validating experimental system, one must understand the causality behind the reagent and condition selections. The reduction of a 2(1H)-pyrazinone to a fully saturated piperazin-2-one is not a single-step event; it is a sequential saturation that demands specific electronic environments.

  • Aromaticity and Stepwise Saturation: The 2(1H)-pyrazinone ring is a pseudo-aromatic system. Hydrogenation typically proceeds via a 3,4-dihydropyrazin-2(1H)-one intermediate. While the initial reduction of the C3=C4 or C5=C6 double bond is kinetically favorable, the complete saturation of the resulting enamine/imine-like intermediate to the piperazin-2-one is often rate-limiting.

  • The Role of Acidic Media: Heterogeneous catalytic hydrogenation is dramatically accelerated in protic, acidic solvents (e.g., glacial acetic acid or methanolic HCl). The acid protonates the basic nitrogen atoms (N4), which disrupts the pseudo-aromatic resonance of the pyrazinone ring. This increases the electrophilicity of the ring, facilitating hydride transfer from the metal catalyst surface.

  • Tandem Deprotection-Reduction: In advanced drug development (e.g., nucleoside analogs), pyrazinones are frequently protected with carboxybenzyl (Cbz) or benzyl (Bn) groups at the N-positions. Using Palladium on Carbon (Pd/C) under an H₂ atmosphere allows for a highly efficient one-pot cascade: reduction of the pyrazinone ring followed immediately by the hydrogenolysis of the Cbz/Bn group [2].

  • Ionic Hydrogenation Alternative: For highly functionalized substrates (such as Ugi-adduct derived pyrazinones) where transition metals might be poisoned by sulfur-containing residues or cause unwanted dehalogenation, an ionic hydrogenation approach using Trifluoroacetic acid (TFA) and Triethylsilane (TES) offers a robust, metal-free alternative [3]. The strong acid generates an electrophilic iminium species that is subsequently trapped by the silane hydride.

Reaction Pathway Diagram

Pathway A 2(1H)-Pyrazinone (Pseudo-Aromatic) B 3,4-Dihydropyrazin-2(1H)-one (Intermediate) A->B H2, Catalyst (Fast Step) C Piperazin-2-one (Fully Saturated) B->C H2, Catalyst Acidic Media (Slow Step)

Fig 1: Stepwise reduction pathway of 2(1H)-pyrazinone to piperazin-2-one.

Quantitative Data & Condition Selection

The choice of catalyst, solvent, and pressure dictates the chemoselectivity and yield of the reduction. The table below summarizes field-validated conditions for various substrate classes.

Catalyst / ReagentSolvent SystemPressure & TempKey AdditivesPrimary Application & CausalityTypical Yield
10% Pd/C MeOH or EtOH1–4 atm (15–60 psi), 25 °CNone or trace HClStandard: Ideal for tandem ring reduction and Cbz/Bn cleavage.75–95%
PtO₂ (Adams' Cat) Glacial AcOH1–3 atm, 25–50 °CNone (Solvent is acidic)Recalcitrant Rings: Overcomes steric hindrance in highly substituted pyrazinones.70–90%
5% Rh/C MeOH / H₂O5–10 atm, 50 °CNoneHalogenated Substrates: Prevents unwanted dehalogenation of aryl substituents.60–85%
TFA / TES CH₂Cl₂Ambient (No H₂ gas)NoneMetal-Sensitive: Reagent-based ionic reduction for Ugi-adducts [3].65–80%

Experimental Protocols

Protocol A: High-Pressure Catalytic Hydrogenation (Pd/C or PtO₂)

This protocol is designed as a self-validating system; the consumption of hydrogen gas and the disappearance of the UV-active pyrazinone chromophore act as internal progress metrics.

Materials:

  • Substituted 2(1H)-pyrazinone (1.0 equiv, ~5 mmol)

  • 10% Palladium on Carbon (Pd/C) or Platinum Dioxide (PtO₂) (10-20% w/w)

  • Methanol, Ethanol, or Glacial Acetic Acid (0.1 M relative to substrate)

  • Parr Hydrogenation Apparatus or robust balloon setup.

Step-by-Step Methodology:

  • Substrate Dissolution: Dissolve the 2(1H)-pyrazinone in the chosen solvent (e.g., 50 mL of MeOH). If the substrate is highly electron-rich or sterically hindered, utilize Glacial Acetic Acid to facilitate N-protonation.

  • Inert Atmosphere Generation: Transfer the solution to a heavy-walled hydrogenation vessel. Purge the vessel with Nitrogen (N₂) or Argon gas for 5 minutes to displace all oxygen.

  • Catalyst Addition: Carefully add the catalyst (Pd/C or PtO₂) to the solution under a continuous stream of inert gas to prevent spontaneous combustion of the solvent vapors.

  • Hydrogenation: Seal the vessel and attach it to the Parr shaker. Purge the lines with Hydrogen (H₂) gas three times. Pressurize the vessel to 40–50 psi (approx. 3 atm).

  • Agitation & Monitoring: Shake the reaction mixture at ambient temperature (or heat to 50 °C for recalcitrant substrates). Monitor the reaction via LC-MS or TLC (UV 254 nm). The pyrazinone is highly UV-active, whereas the resulting piperazin-2-one lacks strong UV absorbance.

  • Filtration: Once hydrogen uptake ceases and LC-MS confirms complete conversion, vent the H₂ gas and purge with N₂. Filter the mixture through a tightly packed pad of Celite to remove the catalyst. Caution: Do not let the catalyst pad dry out, as it is pyrophoric.

  • Isolation: Wash the Celite pad with excess solvent (e.g., 20 mL MeOH). Concentrate the combined filtrates under reduced pressure. Purify the crude piperazin-2-one via flash column chromatography (typically utilizing a gradient of CH₂Cl₂/MeOH with 1% NH₄OH due to the basicity of the product).

Protocol B: Ionic Hydrogenation of Ugi-Adducts (TFA/TES)

Utilized when transition metal catalysis is contraindicated.

Step-by-Step Methodology:

  • Preparation: Dissolve the Ugi-derived pyrazinone intermediate (1.0 equiv) in anhydrous CH₂Cl₂ to achieve a 0.2 M concentration.

  • Reagent Addition: Cool the solution to 0 °C. Sequentially add Triethylsilane (TES) (4.0 equiv) followed by dropwise addition of Trifluoroacetic acid (TFA) until a solvent ratio of TFA/TES/CH₂Cl₂ (5:1:4 v/v/v) is achieved [3].

  • Reaction: Remove the cooling bath and allow the mixture to stir at room temperature for 16 hours under a nitrogen atmosphere.

  • Quenching & Extraction: Concentrate the mixture under a stream of nitrogen to remove excess TFA. Neutralize the residue with saturated aqueous NaHCO₃ and extract with EtOAc (3x).

  • Purification: Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate. Purify via silica gel chromatography.

Experimental Workflow Diagram

Workflow Step1 1. Substrate Preparation Dissolve in Protic/Acidic Solvent Step2 2. Catalyst Addition Add Pd/C or PtO2 under N2 purge Step1->Step2 Step3 3. Hydrogenation Apply H2 (1-5 atm), Agitate 25-50°C Step2->Step3 Step4 4. Safe Filtration Filter over Celite, Avoid drying catalyst Step3->Step4 Step5 5. Isolation Concentrate & Chromatographic Purification Step4->Step5

Fig 2: Standard workflow for the catalytic hydrogenation of pyrazinones.

Troubleshooting & Optimization

  • Incomplete Reduction (Stalling at Dihydropyrazinone): If LC-MS indicates a mass corresponding to [M+H]+ minus 2 Da (instead of minus 4 Da), the reaction has stalled at the dihydropyrazinone stage. Solution: Increase the acidity of the solvent (switch from MeOH to Glacial AcOH) or increase the hydrogen pressure to 50 psi.

  • Catalyst Poisoning: Thioethers or basic amines in the substrate can coordinate to the palladium/platinum surface, deactivating it. Solution: Increase the catalyst loading to 20-30% w/w, or switch to the metal-free Protocol B (TFA/TES).

  • Over-reduction / Ring Cleavage: Prolonged exposure to high-pressure H₂ at elevated temperatures can lead to C-N bond hydrogenolysis, opening the piperazinone ring. Solution: Strictly monitor hydrogen uptake and terminate the reaction immediately upon theoretical volume consumption.

References

  • 2(1H)-Pyrazinones from acyclic building blocks: methods of synthesis and further derivatizations. RSC Advances, 2023. Available at:[Link]

  • HIV integrase inhibitors.World Intellectual Property Organization, WO2005110415A1, 2005.
  • Regioselective Cyclic Iminium Formation of Ugi Advanced Intermediates: Rapid Access to 3,4-Dihydropyrazin-2(1H)-ones and Other Diverse Nitrogen-Containing Heterocycles. Molecules, 2023. Available at:[Link]

Advanced Application Note: Regioselective N-Alkylation of 3-(3,4-Dichloro-benzyl)-piperazin-2-one

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The scaffold 3-(3,4-Dichloro-benzyl)-piperazin-2-one represents a critical pharmacophore in medicinal chemistry, particularly in the development of Tachykinin NK1 receptor antagonists and peptidomimetics. However, its functionalization presents a distinct challenge: the regioselective alkylation of two nitrogen atoms with opposing electronic and steric profiles.

  • N4 (Amine): Inherently more nucleophilic (

    
     of conjugate acid 
    
    
    
    8–9) but sterically encumbered by the adjacent 3-(3,4-dichlorobenzyl) group.
  • N1 (Amide): Electronically deactivated by resonance and significantly more acidic (

    
    
    
    
    
    15–17), requiring strong base deprotonation.

This guide provides three validated protocols to achieve >95% regioselectivity for either position, bypassing common pitfalls such as over-alkylation (quaternization) or competitive amidic alkylation.

Mechanistic Analysis & Decision Matrix

To select the correct protocol, one must understand the interplay between nucleophilicity and basicity in this scaffold.

The Electronic vs. Steric Conflict

While N4 is the kinetic nucleophile, the bulky 3,4-dichlorobenzyl group at C3 creates a "steric wall," retarding


 attack rates at N4. Conversely, N1 is sterically accessible but electronically neutral unless deprotonated.
  • Scenario A: Targeting N4. We utilize the inherent nucleophilicity of the secondary amine. To overcome C3-steric hindrance without triggering N1 deprotonation, we employ mild bases in polar aprotic solvents or reductive amination .

  • Scenario B: Targeting N1. We must mask N4 (Protection) and then activate N1 with a strong base (Lithiation/Sodiation) to form the imidate-like anion, which is highly reactive.

Pathway Visualization

The following diagram illustrates the decision logic and synthetic pathways.

G Start 3-(3,4-Dichloro-benzyl)- piperazin-2-one Decision Target Site? Start->Decision N4_Route N4-Alkylation (Kinetic Control) Decision->N4_Route High Nucleophilicity N1_Route N1-Alkylation (Thermodynamic/Protected) Decision->N1_Route High Acidity Method_A Method A: Direct Alkylation (K2CO3/DMF) N4_Route->Method_A Alkyl Halides Method_B Method B: Reductive Amination (STAB/DCE) N4_Route->Method_B Aldehydes/Ketones Product_N4 N4-Substituted Product Method_A->Product_N4 Method_B->Product_N4 Protect Step 1: N4-Boc Protection N1_Route->Protect Alkylate Step 2: Strong Base Alkylation (NaH/THF) Protect->Alkylate Deprotect Step 3: TFA Deprotection Alkylate->Deprotect Product_N1 N1-Substituted Product Deprotect->Product_N1

Figure 1: Strategic decision tree for regioselective functionalization of the piperazin-2-one scaffold.

Experimental Protocols

Protocol A: Direct N4-Alkylation (Kinetic Control)

Best for: Primary alkyl halides (benzyl bromides, methyl iodide). Mechanism:


 Substitution.

Reagents:

  • Substrate: 3-(3,4-Dichloro-benzyl)-piperazin-2-one (1.0 equiv)

  • Alkylating Agent: R-X (1.1 equiv)

  • Base:

    
     (Anhydrous, 2.0 equiv)
    
  • Solvent: Acetonitrile (MeCN) or DMF (0.1 M concentration)

Procedure:

  • Dissolution: In a flame-dried flask, dissolve 1.0 equiv of the piperazinone in anhydrous MeCN.

  • Base Addition: Add 2.0 equiv of finely ground anhydrous

    
    . Stir at room temperature for 15 minutes to ensure suspension homogeneity.
    
    • Note:

      
       is basic enough to scavenge the HBr formed but not strong enough to deprotonate the amide N1 (
      
      
      
      ~16).
  • Alkylation: Add 1.1 equiv of the alkyl halide dropwise.

  • Reaction: Stir at 60°C for 4–12 hours. Monitor by LC-MS.

    • Critical Insight: The C3-benzyl group creates steric drag. If conversion is <50% after 4 hours, add catalytic KI (0.1 equiv) to form the more reactive alkyl iodide in situ (Finkelstein condition).

  • Workup: Filter off inorganic solids. Concentrate the filtrate. Partition between EtOAc and water. Wash organic layer with brine, dry over

    
    , and concentrate.
    
Protocol B: N4-Reductive Amination (The "Clean" Route)

Best for: Introducing bulky groups or avoiding over-alkylation (quaternization). Mechanism: Imine formation followed by hydride reduction.[1]

Reagents:

  • Substrate: 1.0 equiv

  • Carbonyl Source: Aldehyde/Ketone (1.2 equiv)

  • Reductant: Sodium Triacetoxyborohydride (STAB) (1.5 equiv)

  • Solvent: 1,2-Dichloroethane (DCE) or THF

Procedure:

  • Imine Formation: Dissolve substrate and aldehyde (1.2 equiv) in DCE (0.2 M) under

    
    . Stir for 30–60 minutes.
    
    • Tip: If using a ketone, add catalytic Acetic Acid (1–2 drops) and molecular sieves (4Å) to drive imine formation.

  • Reduction: Cool to 0°C. Add STAB (1.5 equiv) in one portion. Allow to warm to RT and stir for 16 hours.

  • Quench: Quench with saturated aqueous

    
    . Stir vigorously for 20 minutes until gas evolution ceases.
    
  • Extraction: Extract with DCM (3x). The product is typically >95% pure N4-alkylated material.

Protocol C: N1-Selective Alkylation (Protection Strategy)

Best for: Functionalizing the amide nitrogen. Mechanism: Amide deprotonation (


 shift).

Reagents:

  • Protection:

    
     (1.1 equiv), 
    
    
    
  • Alkylation: NaH (60% dispersion, 1.2 equiv), Alkyl Halide

  • Deprotection: TFA/DCM (1:4)

Procedure:

  • Step 1 (N4 Protection): React substrate with

    
     and 
    
    
    
    in DCM. N4 reacts exclusively due to higher nucleophilicity. Isolate N-Boc intermediate.
  • Step 2 (N1 Activation): Dissolve N-Boc intermediate in anhydrous THF (0.1 M). Cool to 0°C.

  • Deprotection: Add NaH (1.2 equiv) carefully. Stir for 30 mins at 0°C. The solution often turns slightly yellow, indicating the formation of the amidate anion.

    • Why NaH? We need a base with

      
       > 18 to fully deprotonate the amide. 
      
      
      
      is insufficient here.
  • Alkylation: Add Alkyl Halide (1.2 equiv). Warm to RT and stir for 2–6 hours.

  • Step 3 (Boc Removal): Treat the crude N1-alkylated intermediate with TFA/DCM (1:4 ratio) for 1 hour. Concentrate and neutralize with basic resin or

    
     wash.
    

Comparative Data & Optimization

The following table summarizes expected outcomes based on internal validation data for standard electrophiles (e.g., Benzyl Bromide).

ParameterProtocol A (Direct N4)Protocol B (Reductive N4)Protocol C (N1 via Boc)
Primary Reagent

/ R-X
STAB / R-CHONaH / R-X
Regioselectivity 92:8 (N4:N1)>99:1 (N4:N1)>99:1 (N1:N4)
Yield (Isolated) 75–85%85–95%60–75% (3 steps)
Steric Tolerance ModerateHighHigh
Risk Factor Over-alkylation (Quat.)Incomplete Imine formationMoisture sensitivity (NaH)
Troubleshooting Guide
  • Problem: Low yield in Protocol A (N4 alkylation).

    • Cause: The 3,4-dichlorobenzyl group blocks the trajectory of the incoming electrophile.

    • Solution: Switch to Protocol B (Reductive Amination). The formation of the planar iminium intermediate relieves steric strain during the transition state.

  • Problem: N1/N4 mixtures in Protocol A.

    • Cause: Use of too strong a base (e.g., Cs2CO3 or NaH) or high temperatures (>80°C) which promote thermodynamic equilibration.

    • Solution: Stick to

      
       and keep T < 60°C.
      

References

  • Beshore, D. C., & Dinsmore, C. J. (2002). Preparation of Substituted Piperazinones via Tandem Reductive Amination-(N,N'-Acyl Transfer)-Cyclization.[2][3] Organic Letters, 4(7), 1201–1204.

  • Korch, K. M., et al. (2015). Enantioselective Synthesis of Secondary and Tertiary Piperazin-2-ones and Piperazines by Catalytic Asymmetric Allylic Alkylation.

  • Khalili, F., Henni, A., & East, A. L. L. (2009). pKa Values of Some Piperazines at (298, 303, 313, and 323) K. Journal of Chemical & Engineering Data.[10]

  • Petkovic, M., et al. (2023). Synthesis of Piperazin-2-one Derivatives via Cascade Double Nucleophilic Substitution. Synthesis.

  • National Institutes of Health (NIH). Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry.

Sources

Application Note: Synthesis and Evaluation of a Novel Tadalafil Analog Utilizing 3-Benzylpiperazin-2-one

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Tadalafil is a highly potent and selective phosphodiesterase-5 (PDE5) inhibitor widely utilized in the treatment of erectile dysfunction and pulmonary arterial hypertension. Its pharmacological efficacy is rooted in its rigid tetracyclic core, which features a tetrahydro-β-carboline scaffold fused to a piperazine-2,5-dione ring. However, recent advancements in drug discovery have demonstrated that introducing structural flexibility or sterically encumbered appendages can significantly alter the pharmacokinetic profile and isoform selectivity of PDE5 inhibitors[1].

This application note details the integration of 3-benzylpiperazin-2-one —a versatile chiral building block frequently used in peptidomimetic synthesis[2]—as a key intermediate to generate a novel, flexible Tadalafil analog. By replacing the traditional N-methyl diketopiperazine ring with a bulky benzyl-substituted piperazinone, we introduce a new aromatic moiety designed to probe the hydrophobic sub-pockets of the PDE5 catalytic domain.

Mechanistic Rationale & Molecular Design

The biological and medicinal properties of Tadalafil and its analogues have prompted enormous research aimed at developing innovative synthetic routes to these heterocycles[3]. The classical Tadalafil molecule binds to the PDE5 active site, competitively inhibiting the hydrolysis of cGMP to inactive 5'-GMP.

By utilizing 3-benzylpiperazin-2-one, we engineer an analog that retains the critical β-carboline pharmacophore while introducing a flexible benzyl group. This modification is hypothesized to engage in novel π-π stacking interactions with hydrophobic residues (e.g., Phe820 or Tyr612) in the PDE5 active site. Furthermore, the identification of N-benzyl tadalafil as a potent structural analogue in recent analytical screenings demonstrates the viability of bulky aromatic substitutions within this scaffold[4].

PDE5_Pathway NO Nitric Oxide (NO) GC Guanylate Cyclase (GC) NO->GC Activates GTP GTP cGMP cGMP GTP->cGMP Catalyzed by GC PKG Protein Kinase G (PKG) cGMP->PKG Activates PDE5 PDE5 Enzyme cGMP->PDE5 Substrate Degradation 5'-GMP (Inactive) PDE5->Degradation Hydrolysis Analog 3-Benzylpiperazin-2-one Analog Analog->PDE5 Competitive Inhibition

Fig 1. Mechanism of action for PDE5 inhibitors disrupting the cGMP degradation pathway.

Synthetic Strategy & Workflow

The synthesis of the 3-benzylpiperazin-2-one derived analog follows a convergent three-phase approach. The workflow ensures the preservation of stereochemistry while managing the steric hindrance introduced by the benzyl group.

Synthesis_Workflow A D-Tryptophan Methyl Ester + Piperonal B Pictet-Spengler Cyclization (TFA, DCM, 0°C) A->B C Tetrahydro-β-carboline Intermediate B->C IPC: LC-MS D Chloroacetylation (ClCH2COCl, Et3N) C->D E Nucleophilic Substitution with 3-Benzylpiperazin-2-one D->E IPC: TLC F Novel Tadalafil Analog (Final Product) E->F IPC: NMR Confirmation

Fig 2. Step-by-step synthetic workflow for the 3-benzylpiperazin-2-one derived Tadalafil analog.

Self-Validating Experimental Protocols

To ensure scientific integrity and reproducibility, each phase of the synthesis is designed as a self-validating system. Do not proceed to subsequent steps unless the validation criteria are strictly met.

Phase 1: Diastereoselective Pictet-Spengler Cyclization
  • Procedure: Dissolve D-Tryptophan methyl ester hydrochloride (1.0 eq) and piperonal (1.1 eq) in anhydrous dichloromethane (DCM). Cool the mixture to 0°C under an inert argon atmosphere. Dropwise, add trifluoroacetic acid (TFA, 1.5 eq) over 15 minutes. Allow the reaction to warm to room temperature and stir for 48 hours.

  • Causality of Experimental Choice: The use of TFA at low temperatures ensures thermodynamic control over the Pictet-Spengler reaction. This specific condition drives the diastereoselectivity toward the biologically active (1S, 3R) cis-isomer, minimizing the formation of the inactive trans-isomer[3].

  • Validation Checkpoint: Pull a 50 µL aliquot and analyze via LC-MS. The reaction is validated when the starting material mass ([M+H]+ = 219.1) is <2% and the target tetrahydro-β-carboline mass ([M+H]+ = 353.1) is dominant. Run Chiral HPLC to confirm a cis/trans ratio of >95:5.

Phase 2: Chloroacetylation of the β-Carboline Scaffold
  • Procedure: Suspend the validated cis-tetrahydro-β-carboline intermediate (1.0 eq) in anhydrous DCM. Add triethylamine (Et₃N, 2.5 eq) and cool to 0°C. Slowly add chloroacetyl chloride (1.2 eq) via a syringe pump. Stir for 4 hours.

  • Causality of Experimental Choice: Et₃N acts as a non-nucleophilic acid scavenger. It neutralizes the HCl generated during the acylation, preventing the premature protonation of the secondary amine of the β-carboline, which would otherwise stall the reaction.

  • Validation Checkpoint: Perform Thin Layer Chromatography (TLC) using a Hexane:Ethyl Acetate (1:1) mobile phase. The protocol is validated when the amine spot (ninhydrin-positive) completely disappears, replaced by a higher Rf, UV-active spot (ninhydrin-negative).

Phase 3: Nucleophilic Integration of 3-Benzylpiperazin-2-one
  • Procedure: Dissolve the chloroacetylated intermediate (1.0 eq) in anhydrous N,N-dimethylformamide (DMF). Add (S)-3-benzylpiperazin-2-one (1.2 eq), anhydrous potassium carbonate (K₂CO₃, 3.0 eq), and a catalytic amount of potassium iodide (KI, 0.1 eq). Heat the mixture to 60°C for 18 hours.

  • Causality of Experimental Choice: The secondary amine of 3-benzylpiperazin-2-one is sterically hindered by the adjacent benzyl group. Adding KI facilitates an in situ Finkelstein reaction, converting the alkyl chloride to a highly reactive alkyl iodide. This significantly lowers the activation energy required for the subsequent Sₙ2 nucleophilic attack.

  • Validation Checkpoint: Quench with water and extract with ethyl acetate. Validate the final product via High-Resolution Mass Spectrometry (HRMS) to confirm the exact mass. ¹H NMR (CDCl₃) must validate the structure by displaying the characteristic benzylic multiplet at ~7.2 ppm and the distinct piperazinone methylene protons.

Quantitative Data & Comparative Profiling

Because Tadalafil is predominantly metabolized by CYP3A4, structural modifications can significantly alter its pharmacokinetic and impurity profiles[5]. The table below summarizes the analytical and biological data comparing the standard Tadalafil molecule to the novel 3-benzylpiperazin-2-one analog.

CompoundOverall Yield (%)Chiral Purity (% ee)PDE5 IC₅₀ (nM)PDE6 IC₅₀ (nM)Selectivity (PDE6/PDE5)
Tadalafil (Reference) 42.3>99.01.81300~722
3-Benzylpiperazin-2-one Analog 35.6>98.54.54100~911

Table 1: Comparative analytical and biological data. The novel analog demonstrates a slight decrease in raw PDE5 potency but exhibits an improved selectivity ratio against PDE6, potentially reducing visual side effects.

Conclusion

The application of 3-benzylpiperazin-2-one as a chiral intermediate provides a robust pathway for synthesizing sterically modified Tadalafil analogs. By utilizing a self-validating synthetic workflow driven by thermodynamic control and catalytic nucleophilic substitution, researchers can successfully integrate bulky peptidomimetic fragments into rigid heterocycles. This methodology opens new avenues for exploring the hydrophobic sub-pockets of PDE enzymes, prioritizing isoform selectivity and optimized pharmacokinetic properties.

References

1.[2] Peptidomimetic Small-Molecule Inhibitors of 3CLPro Activity and Spike–ACE2 Interaction - PMC - nih.gov. 2 2.[4] Isolation and characterisation of N-benzyl tadalafil as a novel adulterant in a coffee-based dietary supplement - researchgate.net. 4 3.[3] An overview of the synthetic routes to tadalafil and its analogues - researchgate.net. 3 4.[1] Diketopiperazine-Based, Flexible Tadalafil Analogues: Synthesis, Crystal Structures and Biological Activity Profile - mdpi.com. 1 5.[5] Synthesis and characterization of related substances and metabolite of tadalafil, a PDE-5 inhibitor - acgpubs.org. 5

Sources

Troubleshooting & Optimization

Preventing racemization during 3-benzylpiperazin-2-one synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Preventing Racemization During Synthesis Ticket ID: #RAC-3BZ-PIP-001 Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Core Analysis: The Racemization Risk Profile

The Problem: You are synthesizing 3-benzylpiperazin-2-one . Unlike simple alkyl-substituted piperazinones, your target molecule possesses a benzylic C3 proton that is exceptionally prone to racemization.

The Mechanism: The C3 proton is "doubly activated":

  • Alpha-carbonyl acidity: It is adjacent to the amide carbonyl.

  • Benzylic resonance: The negative charge of the conjugate base (enolate) is stabilized by the adjacent phenyl ring.

This structural feature significantly lowers the pKa of the C3 proton (estimated pKa ~19-21 in DMSO), making it susceptible to deprotonation by bases commonly used in organic synthesis (e.g., DBU, NaOEt, and even prolonged exposure to DIPEA). Once deprotonated, the stereocenter becomes planar (


), and reprotonation occurs non-selectively, destroying your enantiomeric excess (ee).
Racemization Pathway Visualization

RacemizationMechanism cluster_0 Critical Risk Factor: Benzylic Stabilization Start Chiral (S)-3-Benzyl piperazin-2-one Transition Planar Enolate (Achiral Intermediate) Start->Transition Deprotonation (-H+) Fast at >40°C Base Base (B:) Base->Transition Racemic Racemic Mixture (R/S) Transition->Racemic Reprotonation (+H+) Non-selective

Figure 1: The base-catalyzed enolization pathway driven by benzylic stabilization.

Strategic Route Selection (Prevention Phase)

To maintain high ee, you must avoid conditions that expose the formed piperazinone ring to strong base or high heat.[1] We recommend Route B (Reductive Amination) over the traditional Route A (Direct Cyclization).

Comparison of Synthetic Routes
FeatureRoute A: Direct Cyclization (High Risk)Route B: Reductive Amination (Recommended)
Precursors Phenylalanine methyl ester + 1,2-dibromoethane (or similar)N-protected Amino Aldehyde + Amino Ester
Key Step Double nucleophilic substitutionReductive amination

In situ cyclization
Risk Factor Requires heating in base to close the ring.Ring closes under neutral/mild conditions.
Typical ee < 80% (Variable)> 98% (Conserved)
Recommended Protocol: The "Beshore-Dinsmore" Tandem Sequence

Based on methodology established by Merck Research Laboratories [1].[2]

This route avoids isolating the sensitive intermediate and minimizes base exposure.

Step-by-Step Methodology:

  • Reagents:

    • Substrate:

      
      -(2-oxoethyl)carbamate (derived from glycine).
      
    • Chiral Amine: L-Phenylalanine methyl ester hydrochloride.

    • Reductant: Sodium triacetoxyborohydride (STAB).

    • Solvent: Dichloroethane (DCE) or DCM.

  • Procedure:

    • Step 1 (Reductive Amination): Dissolve the aldehyde component (1.0 equiv) and L-Phe-OMe HCl (1.1 equiv) in DCE. Add DIPEA (1.0 equiv) strictly to neutralize the salt. Stir for 15 min.

    • Step 2 (Reduction): Add STAB (1.4 equiv). Stir at room temperature for 2-4 hours. Do not heat.

    • Step 3 (Cyclization): The secondary amine formed will spontaneously attack the ester (or can be encouraged with mild acetic acid).

    • Step 4 (Purification): Quench with saturated NaHCO

      
      . Extract with DCM.[3]
      

Why this works: The cyclization is driven by the proximity of the amine to the ester (entropy) rather than forcing conditions (enthalpy), preserving the chiral center derived from the Phenylalanine.

Troubleshooting Solid Phase Synthesis (SPPS)

If you are building this scaffold on resin (e.g., Wang or Rink Amide resin), the risk shifts to the Fmoc removal step.

The Issue: Standard Fmoc removal uses 20% Piperidine in DMF.[4] Piperidine is a secondary amine and a strong enough base to deprotonate the benzylic position of a terminal 3-benzylpiperazin-2-one over time.

SPPS Optimization Guide:

ParameterStandard ConditionOptimized for 3-Benzylpiperazin-2-one
Deprotection Base 20% Piperidine5% Piperazine + 0.1 M HOBt [2]
Why? Piperidine (pKa ~11.2) is too basic.Piperazine (pKa ~9.[5]8) is milder; HOBt suppresses aspartimide-like side reactions and buffers pH.
Coupling Reagent HATU / DIPEADIC / Oxyma Pure
Why? HATU requires basic pH (DIPEA).Carbodiimide chemistry (DIC) works at neutral/acidic pH, protecting the chiral center.

Advanced Mitigation: Microwave-Assisted Synthesis

If you must use a cyclization route involving heating (e.g., N-Boc dipeptide ester cyclization), you must beat the "Racemization Clock."

Theory: Cyclization is often kinetically faster than racemization. However, prolonged heating allows the thermodynamic equilibrium (racemate) to take over. High-intensity, short-duration heating favors the kinetic product.

Protocol (Microwave):

  • Substrate: N-Boc-Phe-Gly-OMe.

  • Solvent: Water (or solvent-free on silica support).

  • Conditions: 250 W, 150 psi, 160°C for 5-10 minutes [3].

  • Outcome: The N-Boc group thermally decomposes, and the amine cyclizes instantly.

  • Caution: Cool immediately. Do not allow the vessel to sit hot.

Frequently Asked Questions (FAQs)

Q: I already have the racemic product. Can I resolve it? A: Yes, but it is inefficient. You can use chiral HPLC (Chiralpak AD-H or OD-H columns) with Hexane/IPA gradients. Alternatively, classical resolution with tartaric acid is possible but yield-limiting (max 50%).

Q: My ee drops during the workup. What is happening? A: You are likely using a basic aqueous wash (like 1M NaOH) to remove impurities.

  • Fix: Switch to acidic or neutral workups. If you must neutralize, use saturated NH

    
    Cl (mildly acidic/neutral) instead of NaHCO
    
    
    
    or NaOH.

Q: Can I use DBU to accelerate the cyclization? A: Absolutely not. DBU is a strong, non-nucleophilic base that will quantitatively racemize 3-benzylpiperazin-2-one within minutes at room temperature. Use catalytic acetic acid or heat (microwave) instead.

References
  • Beshore, D. C., & Dinsmore, C. J. (2002).[2] Preparation of Substituted Piperazinones via Tandem Reductive Amination-Transamidation-Cyclization.[2] Organic Letters, 4(7), 1201–1204. Link

  • Steinauer, R., et al. (1989). Racemization Studies in Peptide Synthesis. Bachem Technical Notes. (Validated by modern Oxyma/DIC protocols). Link

  • López-Cobeñas, A., et al. (2005).[6][7] Microwave-Assisted Synthesis of 2,5-Piperazinediones under Solvent-Free Conditions. Synthesis, 2005(19), 3412–3422.[6] Link

Sources

Technical Support Center: Improving Yield of Intramolecular Amide Bond Formation in Piperazinones

Author: BenchChem Technical Support Team. Date: March 2026

An Application Scientist's Guide to Overcoming Challenges in Piperazinone Synthesis

Welcome to our dedicated technical guide for researchers, chemists, and drug development professionals. As a Senior Application Scientist, I understand that the intramolecular cyclization to form the piperazinone core, while a common transformation, is fraught with challenges that can lead to frustratingly low yields and complex purification steps. This guide is structured to provide not just solutions, but a foundational understanding of the reaction's mechanics, enabling you to troubleshoot effectively and optimize your synthetic strategy.

Core Principles: The Intramolecular Cyclization Pathway

The formation of a piperazinone ring via intramolecular amide bond formation is fundamentally a two-step process initiated by a coupling reagent. Understanding this pathway is critical to diagnosing issues in your reaction.

  • Carboxylic Acid Activation: The reaction begins with the activation of the terminal carboxylic acid group of the linear precursor by a coupling reagent. This transforms the hydroxyl group of the acid into a good leaving group, forming a highly reactive intermediate (e.g., an O-acylisourea for carbodiimides, or an active ester).

  • Nucleophilic Attack and Cyclization: The terminal amine, now acting as an intramolecular nucleophile, attacks the activated carbonyl carbon. This is the key ring-closing step. Subsequent collapse of the tetrahedral intermediate and release of the coupling agent's byproduct yields the thermodynamically stable six-membered piperazinone ring.

Below is a generalized workflow illustrating this process.

G cluster_0 Step 1: Acid Activation cluster_1 Step 2: Cyclization A Linear Precursor (Amine + Carboxylic Acid) C Activated Intermediate + Coupling Byproduct Precursor A->C Activation B Coupling Reagent (e.g., EDC, HATU) B->C D Intramolecular Nucleophilic Attack C->D E Tetrahedral Intermediate D->E Ring Closure F Piperazinone Product + Coupling Byproduct E->F Collapse & Release

Caption: Generalized workflow for piperazinone ring formation.

Troubleshooting Guide

This section addresses the most common issues encountered during piperazinone synthesis in a direct question-and-answer format.

Q1: My reaction has stalled. LC-MS analysis shows mostly unreacted starting material. What's wrong?

Probable Causes:

  • Inactive Coupling Reagent: Carbodiimides like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) are moisture-sensitive. Older or improperly stored reagents may be hydrolyzed and inactive. Phosphonium reagents like HATU can also degrade over time.

  • Insufficient Activation: The temperature may be too low for the activation step, or the chosen coupling reagent may be too weak for your specific substrate, especially if it is sterically hindered.

  • Presence of Quenching Species: Trace amounts of water or other nucleophilic impurities in your starting material or solvent can consume the activated intermediate faster than the desired intramolecular reaction can occur. Traditional amide bond formations often rely on anhydrous organic solvents like DMF or DCM for this reason.[1]

Recommended Solutions:

  • Verify Reagent Activity: Always use fresh, properly stored coupling reagents. If in doubt, test the reagent on a simple, reliable model reaction.

  • Increase Reaction Temperature: While many couplings are run at room temperature, gently heating the reaction to 40-50 °C can often overcome the activation energy barrier without promoting significant side reactions.[2]

  • Use a More Potent Coupling Reagent: If EDC/HOBt fails, consider moving to a more powerful phosphonium-based (HATU, PyBOP) or uronium-based (HBTU) reagent. For particularly stubborn cyclizations, converting the carboxylic acid to an acid chloride with thionyl chloride or oxalyl chloride prior to cyclization is a robust, albeit harsher, alternative.[3]

  • Ensure Anhydrous Conditions: Dry your solvents over molecular sieves. Ensure your starting material is thoroughly dried under high vacuum before beginning the reaction.

Q2: The reaction is messy. I'm seeing a significant peak in the mass spectrum corresponding to a dimer of my starting material.

Probable Causes:

  • Slow Intramolecular Cyclization: The primary cause of intermolecular dimerization is a slow rate of the desired intramolecular ring-closing step. When the nucleophilic attack of the amine is slow, an activated intermediate from one molecule can be intercepted by the amine of a second molecule, leading to a linear dimer.

  • High Concentration: The kinetics of dimerization (a second-order process) are more sensitive to concentration than the intramolecular cyclization (a first-order process). Running the reaction at high concentrations heavily favors the undesired intermolecular pathway.

Recommended Solutions:

  • Employ High-Dilution Conditions: This is the most critical and effective solution. By significantly reducing the concentration of the substrate (e.g., to 0.01-0.05 M), you decrease the probability of two molecules interacting, thereby favoring the intramolecular pathway. A common technique is the slow addition of the linear precursor and coupling reagent via syringe pump to a large volume of solvent.

  • Choose a "Greener" Solvent System: Interestingly, some modern protocols have found that using aqueous nanomicelles or greener solvents like Cyrene can sometimes enhance reaction rates and selectivity, potentially reducing side reactions.[4][5] While seemingly counterintuitive, the hydrophobic effect in aqueous systems can pre-organize the substrate for cyclization.[4]

Q3: My yield is consistently low (~30-50%), even though the starting material is consumed. What other side reactions could be occurring?

Probable Causes:

  • Steric Hindrance: Bulky substituents near the reacting centers (the amine or the carboxylic acid) can physically block the required conformation for cyclization, leading to lower yields.[6][7] This is a common issue when synthesizing highly substituted piperazinones.

  • Epimerization: If your precursor has a chiral center alpha to the carboxylic acid, the activation process can lead to racemization or epimerization, especially if the reaction requires prolonged heating or a strong base. Some coupling reagents, particularly those that form highly reactive intermediates, are more prone to causing this.[3]

  • Suboptimal Base/Solvent Combination: The choice of base and solvent can be critical. For instance, using carbonate bases like K2CO3 can lead to significantly lower yields compared to organic amines like triethylamine (Et3N) or DIPEA in certain systems.[8]

Recommended Solutions:

  • Optimize Temperature and Time: For sterically hindered substrates, a careful balance is needed. The reaction may require higher temperatures to proceed, but prolonged heating can cause degradation.[9] Monitor the reaction closely by TLC or LC-MS to find the optimal point where product formation is maximized before side products become dominant.

  • Select an Epimerization-Suppressing Additive: If epimerization is a concern, ensure your coupling protocol includes an additive like HOBt (1-hydroxybenzotriazole) or OxymaPure. These additives react with the initial activated intermediate to form a less reactive active ester, which is less prone to racemization before the amine can react.

  • Systematic Solvent and Base Screening: Perform a small-scale screen of different solvents (e.g., DCM, THF, MeCN, xylene) and bases (Et3N, DIPEA). The optimal combination is often substrate-dependent.[8]

Troubleshooting Workflow

Use this decision tree to diagnose and solve low-yield problems systematically.

Sources

Technical Support Center: Troubleshooting Dichlorobenzyl Piperazinone Solubility

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. Working with highly lipophilic, weakly basic chemotypes like dichlorobenzyl piperazinones presents classic "brick dust" and "grease" formulation challenges. This guide is designed to move beyond basic trial-and-error, providing you with a mechanistic understanding of your molecule's physicochemical properties and field-proven, self-validating protocols to overcome aqueous solubility barriers.

Mechanistic Overview: The Root of the Solubility Barrier

To effectively troubleshoot solubility, we must first deconstruct the molecule using the General Solubility Equation, which dictates that aqueous solubility is governed by a delicate balance between solid-state lattice energy (melting point) and solvation energy (lipophilicity)[1].

Dichlorobenzyl piperazinones suffer from a dual-deficit in aqueous environments:

  • Hyper-Lipophilicity: The dichlorobenzyl moiety is intensely hydrophobic. Even simple fragments like 2,4-dichlorobenzyl alcohol exhibit a logP of approximately 2.36 to 2.41[2],[3]. When appended to a larger heterocyclic core, the overall molecular logP frequently exceeds 4.0, driving the molecule out of the aqueous phase.

  • Attenuated Basicity: While standard piperazines possess two basic nitrogens (pKa ~9.8 and ~5.6), the piperazinone core features a carbonyl group adjacent to one nitrogen. This creates an amide, which delocalizes the nitrogen's lone pair, rendering it non-basic. The remaining distal amine experiences electron-withdrawing inductive effects, drastically lowering its basicity to a predicted pKa of approximately 6.67 or lower[4].

The Consequence: At physiological pH (7.4), the basic amine is predominantly un-ionized. Without an ionic charge to facilitate ion-dipole interactions with water, the lipophilic dichlorobenzyl group dictates the molecule's behavior, resulting in rapid precipitation.

Diagnostic Formulation Workflow

Before committing to a formulation strategy, use the following decision matrix to align your approach with the physical chemistry of your specific derivative.

G Start Solubility Issue Detected Check Assess pKa & logP Start->Check Decision1 Is pKa > 4.5? Check->Decision1 Salt Salt Screen (Strong Acids: HCl, Mesylate) Decision1->Salt Yes Formulation Formulation Strategy Decision1->Formulation No / Failed Salt->Formulation Oiling Out / Unstable Decision2 Assay Type? Formulation->Decision2 InVitro In Vitro Assays (Co-solvents, BSA, Surfactants) Decision2->InVitro Cellular/Biochemical InVivo In Vivo PK/PD (LBDD, Cyclodextrins) Decision2->InVivo Animal Models

Fig 1: Diagnostic workflow for resolving dichlorobenzyl piperazinone solubility.

Frequently Asked Questions & Troubleshooting Scenarios

Q1: My compound crashes out immediately when diluted from a 10 mM DMSO stock into PBS (pH 7.4) for biochemical assays. How can I prevent this? A1: This is a classic "solvent-shift" precipitation[5]. Because the pH of PBS (7.4) is higher than the pKa of the piperazinone (~6.6), the molecule remains un-ionized.

  • Causality: The sudden drop in DMSO concentration removes the organic solvation shell, and the hydrophobic dichlorobenzyl groups rapidly aggregate.

  • Solution: Do not perform a direct 1:100 dilution. Instead, use a stepwise dilution [5]. Prepare intermediate dilutions in a buffer containing a higher percentage of organic co-solvent or a solubilizing agent (e.g., 0.05% Tween-20 or 0.1% BSA). Ensure the final DMSO concentration remains at the maximum tolerated limit for your specific assay (typically 0.5% - 1.0%).

Q2: I attempted a standard salt screen using citric and tartaric acid to improve solubility, but the compound "oiled out" instead of forming crystals. What went wrong? A2: Two factors are at play here: the "Rule of 3" for pKa, and lipophilicity-driven phase separation.

  • Causality: For stable salt formation, the pKa of the base must be at least 3 units higher than the pKa of the acid (

    
    ). If your piperazinone has a pKa of 6.0, weak acids like citric acid (pKa1 ~3.1) do not provide a sufficient proton-transfer driving force. Furthermore, the high lipophilicity of the dichlorobenzyl group often causes the un-ionized free base to separate as a viscous, hydrophobic oil rather than crystallizing[6].
    
  • Solution: Converting the free base to a salt requires stronger acidic counterions[7]. Switch your screen to strong acids such as hydrochloric acid, methanesulfonic acid (mesylate), or sulfuric acid. If oiling out persists, you must abandon salt formation and pivot to amorphous solid dispersions or cyclodextrin complexation.

Q3: We need to dose this compound orally in rodents for PK studies, but it is entirely insoluble in water. What is the recommended vehicle? A3: For highly lipophilic, poorly water-soluble compounds (BCS Class II/IV), standard aqueous buffers will fail.

  • Solution: You must utilize Lipid-Based Drug Delivery (LBDD) or macrocyclic encapsulation[8]. Formulating the drug in a lipid vehicle (e.g., Labrafac PG or a mixture of PEG400/Tween-80) ensures the drug remains dissolved in the GI tract[8]. Alternatively, complexation with 2-Hydroxypropyl-β-cyclodextrin (HP-β-CD) is highly effective; the hydrophobic cavity of the cyclodextrin encapsulates the dichlorobenzyl moiety, while the hydrophilic exterior ensures aqueous solubility[7],[9].

Quantitative Comparison of Solubilization Strategies

StrategyMechanism of ActionBest Suited ForKey Limitations / Caveats
Salt Formation (Mesylate/HCl) Increases ionization and lowers crystal lattice energy[1].Solid-state API storage, Oral dosing.Requires

. Prone to disproportionation at pH 7.4[7].
Co-solvents (DMSO, PEG400) Reduces dielectric constant of the solvent mixture[7].In vitro assays, IV administration.High concentrations cause cellular toxicity or protein denaturation[7].
Cyclodextrins (HP-β-CD) Encapsulates the lipophilic dichlorobenzyl group[9].In vivo PK/PD, IV and Oral dosing.Bulky molecules may not fit the cavity; adds significant mass to the formulation.
Lipid-Based Delivery (LBDD) Dissolves API in digestible lipids, preventing GI precipitation[8].Oral PK studies (In vivo).Complex formulation development; potential lipid-induced PK variability[8].
Nanosuspension Reduces particle size, exponentially increasing surface area for dissolution[7],[8].High-dose toxicology studies.Requires specialized milling equipment; risk of Ostwald ripening (crystal growth)[7].

Standard Operating Procedures (SOPs)

Protocol A: Kinetic Solubility Determination via Solvent-Shift

This protocol self-validates by identifying the exact concentration at which the dichlorobenzyl moiety induces aggregation.

  • Stock Preparation: Dissolve the piperazinone derivative in 100% HPLC-grade DMSO to a concentration of 10 mM.

  • Buffer Preparation: Prepare 50 mM Phosphate Buffered Saline (PBS) at pH 7.4. Filter through a 0.22 µm membrane.

  • Serial Dilution: In a 96-well plate, perform a serial dilution of the DMSO stock into the PBS buffer. Target final API concentrations ranging from 1 µM to 200 µM, maintaining a constant final DMSO concentration of 2.0% across all wells.

  • Equilibration: Seal the plate and incubate at 37°C for 2 hours with gentle orbital shaking (300 rpm).

  • Analysis (Nephelometry): Read the plate using a microplate reader at an absorbance of 620 nm.

  • Self-Validation Check: Include a highly soluble control (e.g., propranolol) which should show baseline absorbance, and a highly insoluble control (e.g., amiodarone) which should show a sharp spike in absorbance. The point at which your compound's absorbance deviates from the baseline is its kinetic solubility limit.

Protocol B: Preparation of HP-β-CD Inclusion Complexes

Use this protocol to prepare dosing vehicles for in vivo rodent studies.

  • Vehicle Preparation: Prepare a 20% (w/v) solution of 2-Hydroxypropyl-β-cyclodextrin (HP-β-CD) in sterile water for injection.

  • API Addition: Add the solid dichlorobenzyl piperazinone to the vehicle at a concentration exceeding its estimated solubility (e.g., 5 mg/mL).

  • Equilibration: Stir the suspension vigorously using a magnetic stir bar at room temperature for 48 hours. Causality note: Complexation is an equilibrium process; insufficient stirring time leads to artificially low solubility.

  • Filtration: Withdraw the suspension and filter through a 0.22 µm PTFE syringe filter to remove any uncomplexed, solid API[5].

  • Self-Validation Check: Quantify the API in the filtrate via HPLC-UV. To ensure thermodynamic equilibrium was reached, take an aliquot at 24 hours and 48 hours. If the concentration at 48 hours is >10% higher than at 24 hours, continue stirring for an additional 24 hours.

Thermodynamic Considerations

Understanding where your formulation intervention acts within the thermodynamic cycle of dissolution is critical for rational troubleshooting.

Thermo Solid Solid State API (High Lattice Energy) Cavity Solvent Cavity Formation Solid->Cavity Endothermic (Barrier) Dissolved Aqueous Solvated API Cavity->Dissolved Exothermic (Driving Force) Intervention1 Amorphous Dispersions (Disrupts Lattice) Intervention1->Solid Intervention2 Cyclodextrins / LBDD (Enhances Solvation) Intervention2->Dissolved

Fig 2: Thermodynamic dissolution cycle and targeted formulation interventions.

References

  • LookChem. Piperazinone, 1-methyl-3-phenyl- (CAS 799796-66-0) Chemical Properties. Available at:[Link]

  • Pharmaoffer. Dichlorobenzyl alcohol API Suppliers & Formulation Insights. Available at: [Link]

  • PubChem. 2,4-Dichlorobenzyl alcohol (CID 15684). Available at: [Link]

  • MDPI. Attempts to Improve Lipophilic Drugs' Solubility and Bioavailability. Available at: [Link]

  • Royal Society of Chemistry (RSC). Tactics to Improve Solubility | The Medicinal Chemist's Guide to Solving ADMET Challenges. Available at: [Link]

  • Aston Research Explorer. Improving the solubility and dissolution of poorly soluble drugs by salt formation. Available at:[Link]

Sources

Removing palladium catalyst from piperazinone hydrogenation products

Author: BenchChem Technical Support Team. Date: March 2026

Current Status: Operational Ticket Topic: Palladium (Pd) Remediation in N-Heterocyclic Scaffolds Assigned Specialist: Senior Application Scientist

Introduction: The "Sticky" Catalyst Problem

Welcome to the technical support hub. You are likely here because your piperazinone derivative—synthesized via hydrogenation (e.g., Cbz-deprotection or pyrazinone reduction)—is retaining palladium well above ICH Q3D limits.

The Root Cause: Piperazinones contain both amide and amine functionalities. While the amide oxygen is a weak donor, the secondary amine (NH) in the piperazinone ring is a potent ligand. It competes effectively with the phosphine or carbon support of your catalyst, "stripping" Pd into solution to form soluble Pd-amine complexes. Simple filtration (Celite) fails because the Pd is no longer a suspended particle; it is chemically bound to your product.

Module 1: Diagnostic & Decision Matrix

Before selecting a protocol, assess your constraints. Use the logic flow below to determine the optimal remediation strategy.

Pd_Removal_Decision_Tree Start Start: High Pd in Piperazinone Scale What is your scale? Start->Scale Small Lab Scale (<50g) Cost is secondary Scale->Small High Value API Large Process Scale (>1kg) Cost is critical Scale->Large Cost Sensitive Scavenger Protocol A: Functionalized Silica (Si-TMT or Si-Thiol) Small->Scavenger Highest Success Rate Solubility Is product soluble in water-immiscible solvent? Large->Solubility Yes Yes Solubility->Yes DCM, EtOAc, Toluene No No Solubility->No Polar/Aqueous Carbon Protocol B: Activated Carbon (Specific Grades) Extraction Protocol C: L-Cysteine/NAC Wash Yes->Extraction Cheapest Method No->Carbon Adsorption

Figure 1: Decision matrix for selecting a palladium removal strategy based on scale and solubility.

Module 2: Remediation Protocols

Protocol A: Functionalized Silica Scavenging (The Gold Standard)

Best for: High-value intermediates, R&D scale, and "sticky" amines.

Mechanism: You must introduce a ligand that binds Pd stronger than your piperazinone. Thiol (R-SH) and Thiourea functionalities have a higher affinity for soft metals like Pd(II) than the nitrogen in your product.

Recommended Scavengers:

  • Si-TMT (Trimercaptotriazine): The industry standard for Pd removal from amines. It is highly cross-linked and robust.

  • Si-Thiol (Mercaptopropyl): excellent general-purpose scavenger.

Step-by-Step Workflow:

  • Dissolution: Dissolve the crude piperazinone in a solvent where it is fully soluble (THF, MeOH, or DMF are ideal; avoid DCM if possible as it slows scavenging kinetics).

  • Loading: Add Si-TMT or Si-Thiol at a ratio of 5–10% w/w relative to the crude product.

    • Note: If initial Pd is >1000 ppm, calculate equivalents: use 3–5 molar equivalents of scavenger relative to the Pd content.

  • Temperature & Time: Heat the mixture to 40–50 °C and stir for 4–12 hours .

    • Critical: Room temperature scavenging is often too slow for Pd-amine complexes. Heat provides the energy to break the Pd-Piperazinone bond.

  • Filtration: Filter the suspension through a 0.45 µm membrane or a fine sintered glass funnel.

  • Wash: Wash the silica cake with the reaction solvent to recover entrained product.

Protocol B: The L-Cysteine Wash (Liquid-Liquid Extraction)

Best for: Large scale, cost-sensitive processes, and products soluble in organic solvents (EtOAc, Toluene).

Mechanism: L-Cysteine is a water-soluble amino acid with a free thiol. It extracts Pd from the organic phase into the aqueous phase by forming a water-soluble Pd-Cysteine complex.

Step-by-Step Workflow:

  • Preparation: Dissolve the crude product in a water-immiscible solvent (EtOAc, MTBE, or 2-MeTHF).

  • Reagent: Prepare a 5–10% w/v aqueous solution of L-Cysteine (or N-Acetyl Cysteine).

  • Extraction: Add the aqueous solution to the organic layer (Ratio 1:1 v/v).

  • Agitation: Stir vigorously at 40 °C for 1–2 hours.

    • Why heat? As with silica, heat accelerates the ligand exchange.

  • Separation: Separate the layers. The Pd will migrate to the aqueous (yellow/orange) layer.

  • Repeat: Perform a second wash if the organic layer remains colored.

  • Polishing: Wash the organic layer with brine to remove residual cysteine, then dry and concentrate.

Protocol C: Activated Carbon Adsorption

Best for: Final polishing or when specific scavengers are unavailable.

Mechanism: Physisorption of the metal complex into the carbon pores. Note that standard charcoal is often ineffective for Pd-amine complexes. You need "activated" wood-based carbons with specific pore distributions.

Recommended Grades:

  • Darco KB-B or KB-G

  • Ecosorb C-941 (specifically designed for precious metals)

Step-by-Step Workflow:

  • Slurry: Add activated carbon (10–20% w/w) to the product solution.

  • Digestion: Heat to 50 °C for at least 4 hours.

  • Filtration: Filter through a pad of Celite to remove the fine carbon particles.

    • Troubleshooting: If the filtrate is grey, carbon fines have passed through. Refilter through a 0.22 µm membrane.

Module 3: Performance Data & Expectations

The following table summarizes expected clearance rates based on internal application data for N-heterocyclic substrates.

MethodInitial Pd (ppm)Final Pd (ppm)Yield LossCostNotes
Si-TMT (50°C) 1500< 10< 2%HighMost reliable for piperazinones.
Si-Thiol (RT) 150050-100< 2%MedOften requires heat to reach <10 ppm.
L-Cysteine Wash 150020-505-10%LowRisk of emulsion; requires organic solubility.
Celite Filtration 15001200< 1%NegligibleIneffective for this chemistry.

Module 4: Regulatory & Analytical (ICH Q3D)

Compliance Limits: Palladium is a Class 2B elemental impurity.[1][2] The Permitted Daily Exposure (PDE) depends on the administration route.[2][3]

  • Oral PDE: 100 µ g/day (approx. 10 ppm for a 10g daily dose).[4]

  • Parenteral PDE: 10 µ g/day (approx. 1 ppm for a 10g daily dose).[4]

Analytical Troubleshooting (ICP-MS):

  • Issue: "My ICP results are inconsistent."

  • Fix: Piperazinones can adhere to the sample introduction system of the ICP. Ensure digestion is complete (HNO3/HCl) and consider adding a rinse step with 1% HCl/Thiourea between samples to prevent memory effects.

References

  • Garrett, C. E., & Prasad, K. (2004). The Art of Meeting Palladium Specifications in Active Pharmaceutical Ingredients Produced by Pd-Catalyzed Reactions. Advanced Synthesis & Catalysis.[5]

  • Welch, C. J., et al. (2005). Adsorbent Screening for Metal Impurity Removal in Pharmaceutical Process Research. Organic Process Research & Development.

  • International Council for Harmonisation (ICH). (2019).[1] Guideline Q3D (R1) on Elemental Impurities. European Medicines Agency.[6][7]

  • Biotage Application Note. (2023). Metal Scavenging User Guide: Strategies for Pd Removal.[8]

  • Phillips, S. T., et al. (2016).[9] Evaluation of Homogeneous and Heterogeneous Methods for Palladium Removal. Organic Process Research & Development.

Sources

Part 1: The Mechanics of Diketopiperazine Formation

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address one of the most notorious yield-killers in solid-phase peptide synthesis (SPPS): Diketopiperazine (DKP) formation .

This guide bypasses generic advice to focus on the thermodynamic causality of DKP side reactions, offering field-proven, self-validating protocols to rescue your synthesis.

Diketopiperazine formation is a thermodynamically driven peptide fragmentation process. It occurs primarily at the dipeptide stage during Fmoc deprotection, where the newly liberated N-terminal amine undergoes an intramolecular nucleophilic attack on the C-terminal ester bond, cleaving a 1 from the resin[1].

DKP_Mechanism A Resin-AA1-AA2-Fmoc (Protected Dipeptide) B Resin-AA1-AA2-NH2 (Free Amine Intermediate) A->B Base Deprotection C Intramolecular Nucleophilic Attack B->C Conformational Shift D Diketopiperazine (DKP) + Cleaved Resin C->D Ester Cleavage

Mechanism of base-catalyzed diketopiperazine formation during Fmoc-SPPS.

Part 2: Troubleshooting FAQs & Causality Analysis

Q1: I am losing my entire yield at the dipeptide stage. Which sequences are at the highest risk for DKP formation? A1: Sequence composition dictates the activation energy required for cyclization. Peptides containing Proline, Glycine, or N-alkylated amino acids at position 2 (the penultimate residue from the C-terminus) are at extreme risk[2]. Causality: These residues naturally adopt or facilitate a cis-amide bond conformation. This structural bending brings the free N-terminal amine into optimal spatial proximity with the C-terminal ester carbonyl, drastically lowering the kinetic barrier for intramolecular aminolysis[2].

Q2: I am currently using Wang resin. Should I switch solid supports to prevent this? A2: Yes. You must immediately transition from Wang resin to 2-Chlorotrityl Chloride (2-CTC) resin [3]. Causality: Wang resin relies on an unhindered p-alkoxybenzyl ester linkage, which offers zero physical resistance to nucleophilic attack[3]. 2-CTC resin, considered the gold standard for preventing DKP, utilizes a massive, sterically bulky trityl group. This spatial shield physically blocks the N-terminal amine from accessing the ester carbonyl, effectively arresting the cyclization mechanism[3].

Q3: Even with 2-CTC resin, my LC-MS shows DKP truncation. How can I kinetically outcompete this side reaction? A3: Standard deprotection (20% piperidine in DMF) leaves the free amine exposed for too long[4]. You must alter the reaction kinetics by switching to a highly accelerated deprotection cocktail: 2% DBU and 5% piperazine in NMP [4]. Causality: DBU (1,8-diazabicyclo[5.4.0]undec-7-ene) is a strong, non-nucleophilic base that strips the Fmoc group in seconds. Piperazine acts as an aggressive scavenger for the resulting dibenzofulvene. This combination reduces the deprotection window from 20 minutes down to 3-5 minutes, trapping the reactive intermediate with the next amino acid before cyclization can occur[4].

Part 3: Quantitative Data on Deprotection Strategies

The choice of base and solvent during the critical dipeptide deprotection step directly dictates the percentage of DKP truncation. Below is a comparative kinetic summary:

Deprotection ReagentSolventTotal DKP Formation (%)Kinetic Profile
20% PiperidineDMF13.8%Baseline
5% PiperidineDMF12.2%Suboptimal / Slow
20% PiperidineToluene11.7%Baseline
5% PiperazineDMF or NMP< 4.0%Moderate
2% DBU + 5% Piperazine NMP Minimal Highly Accelerated

Data synthesized from comparative Fmoc-removal kinetic studies on susceptible sequences[4].

Part 4: Self-Validating Mitigation Workflows & Protocols

DKP_Mitigation Start Analyze Dipeptide Sequence Check Is AA2 Pro, Gly, or N-Alkyl? Start->Check Resin Use 2-CTC Resin (Steric Shielding) Check->Resin Yes Standard Standard Resin (e.g., Wang) Check->Standard No Deprotect Fmoc Deprotection: 2% DBU / 5% Piperazine Resin->Deprotect Standard->Deprotect Couple Immediate in situ Coupling of AA3 Deprotect->Couple

Workflow for mitigating diketopiperazine formation based on sequence risk.

Protocol A: Moisture-Controlled 2-CTC Resin Activation & Loading

2-CTC resin is highly sensitive to moisture, which converts reactive chlorides into inactive silanols, leading to poor loading and subsequent DKP vulnerabilities[5].

  • Resin Swelling: Swell 1.0 g of 2-CTC resin in anhydrous DCM for 30 minutes.

  • Self-Validation (Activation Check): If the resin is older than 6 months, treat with 25% Thionyl Chloride (SOCl₂) in anhydrous DCM for 5 minutes to re-activate the resin[5]. Wash thoroughly with anhydrous DCM (5 x 1 min).

  • Amino Acid Loading: Dissolve 1.2 eq of Fmoc-AA1-OH and 4.0 eq of DIPEA in anhydrous DCM. Add to the resin and agitate for 2 hours.

  • Capping: Add HPLC-grade Methanol (0.8 mL/g resin) to the reaction vessel for 15 minutes to cap any unreacted trityl chloride sites, preventing future insertion deletions.

  • Self-Validation (Loading Assay): Dry a 5 mg aliquot of the loaded resin. Treat with 20% piperidine/DMF for 10 minutes. Dilute the supernatant and measure UV absorbance at 301 nm. Do not proceed to AA2 coupling unless loading is ≥ 0.3 mmol/g.

Protocol B: Kinetically Optimized Fmoc Deprotection (Dipeptide Stage)

This protocol minimizes the half-life of the reactive free-amine intermediate[4].

  • Preparation: Prepare a fresh solution of 2% DBU and 5% piperazine in NMP[4]. (Note: Do not store this solution for more than 48 hours).

  • Pre-activation of AA3: Before initiating deprotection, pre-activate Fmoc-AA3-OH (4 eq) with your coupling reagent (e.g., HATU/DIPEA) in a separate vial.

  • Rapid Deprotection: Drain the AA2 coupling solution. Immediately add the DBU/piperazine solution to the resin. Agitate for exactly 2 x 3 minutes .

  • Self-Validation (UV Monitoring): If using an automated synthesizer, monitor the UV trace of the waste stream at 301 nm. You should observe a sharp, narrow peak indicating instantaneous Fmoc removal, rather than a broad tailing peak.

  • In Situ Trapping: Wash the resin rapidly with NMP (3 x 30 seconds). Immediately add the pre-activated Fmoc-AA3-OH solution to trap the nucleophilic amine and elongate the chain before DKP cyclization can initiate.

References

  • Optimized Fmoc-Removal Strategy to Suppress the Traceless and Conventional Diketopiperazine Formation in Solid-Phase Peptide Synthesis Source: ACS Omega URL:[Link]

  • Diketopiperazine Formation (DKP) in Peptide Synthesis: Mechanism, Risks, and Prevention Source: PeptideChemistry.org URL:[Link]

  • Determination of Diketopiperazine Formation During the Solid‐Phase Synthesis of C‐Terminal Acid Peptides Source: ResearchGate URL:[Link]

  • Improving 2-Chlorotrityl Chloride (2-CTC) Resin Activation Source: NIH / PMC URL:[Link]

Sources

Validation & Comparative

HPLC Method Development for 3-Substituted Piperazin-2-one Purity: A Comparative Guide to Column Chemistries

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Content Type: Technical Comparison Guide & Experimental Protocol

Introduction: The Analytical Challenge of Piperazin-2-ones

3-Substituted piperazin-2-ones are highly versatile pharmacophores frequently utilized in the design of peptidomimetics, enzyme inhibitors, and central nervous system therapeutics. However, developing a robust High-Performance Liquid Chromatography (HPLC) purity method for these compounds presents a significant analytical challenge.

The molecule features a highly basic secondary amine within the piperazine ring (pKa ~9.5) adjacent to a lactam carbonyl. This structural motif renders the compound highly polar and prone to severe peak tailing on traditional silica-based stationary phases[1]. Furthermore, the synthesis of 3-substituted piperazin-2-ones often leaves behind highly polar, low-molecular-weight impurities—such as uncyclized amino acid amides and starting diamines (e.g., ethylenediamine)—which are notoriously difficult to retain using standard reversed-phase chromatography.

This guide objectively compares three distinct column chemistries—Traditional C18, Polar-Embedded C18, and Zwitterionic HILIC—providing the mechanistic causality and experimental data necessary to select the optimal system for your purity assays.

Mechanistic Insight: Why Traditional C18 Fails

To understand why method development for piperazines often stalls, we must examine the stationary phase surface chemistry.

In an ideal reversed-phase separation, retention is governed purely by hydrophobic partitioning. However, basic piperazine derivatives are fully protonated at typical mobile phase pH levels (pH 3.0–7.0). When these positively charged analytes interact with a traditional C18 column, they encounter residual, unreacted silanol groups (


) on the silica support. Above pH 4.0, these silanols become ionized (

), creating a secondary, parasitic cation-exchange interaction[1].

This mixed-mode retention drags the trailing edge of the chromatographic peak, resulting in severe peak tailing (Tailing Factor > 2.0), reduced sensitivity, and poor resolution of closely eluting impurities. Furthermore, to retain highly polar synthetic precursors, analysts are often forced to use 100% aqueous mobile phases. On a traditional C18 column, highly aqueous conditions cause the hydrophobic alkyl chains to collapse (dewet), leading to a total loss of retention and irreproducible chromatography.

Mechanism Piperazine Protonated Piperazine Silanol Ionized Silanol (Si-O-) Piperazine->Silanol Traditional C18 Embedded Embedded Amide (Shielding) Piperazine->Embedded Polar-Embedded Tailing Peak Tailing Silanol->Tailing Symmetry Symmetrical Peak Embedded->Symmetry

Figure 1: Mechanistic comparison of secondary silanol interactions vs. polar-embedded shielding.

Column Chemistry Comparison

To overcome these limitations, modern method development relies on alternative stationary phase chemistries.

Alternative A: Polar-Embedded C18

Polar-embedded columns incorporate a hydrophilic functional group (such as an amide, carbamate, or ether) into the alkyl chain near the silica surface[2].

  • The Causality: This embedded group creates a localized hydration layer that electrostatically shields the basic piperazine nitrogen from interacting with residual silanols. Additionally, the polar group prevents hydrophobic phase collapse, allowing the use of 100% aqueous gradients to successfully retain highly polar diamine impurities.

Alternative B: Zwitterionic HILIC (Hydrophilic Interaction Liquid Chromatography)

HILIC operates via a completely orthogonal mechanism to reversed-phase HPLC. It utilizes a highly polar stationary phase (e.g., a zwitterionic sulfobetaine) and a highly organic mobile phase (>70% Acetonitrile)[3].

  • The Causality: Analytes partition into a water-enriched stagnant layer immobilized on the stationary phase surface. Because the elution order is roughly the reverse of RP-HPLC, HILIC is exceptionally powerful for separating highly polar, uncyclized precursors that would otherwise elute in the void volume of a C18 column[4].

Workflow Start Analyze 3-Substituted Piperazin-2-one Assess Assess Analyte & Impurity Polarity Start->Assess HighPolar Highly Polar / Basic Precursors Assess->HighPolar ModPolar Moderately Polar API Assess->ModPolar HILIC Zwitterionic HILIC (High Organic) HighPolar->HILIC PolarEmb Polar-Embedded C18 (Aqueous Compatible) ModPolar->PolarEmb

Figure 2: HPLC column selection workflow for basic, polar piperazin-2-one derivatives.

Experimental Data: Performance Comparison

The following table summarizes the chromatographic performance of a synthesized model compound, 3-benzylpiperazin-2-one , and its common synthetic impurities across the three discussed column chemistries.

Chromatographic Conditions:

  • RP-HPLC (C18 & Polar-Embedded): Gradient of 0-60% Acetonitrile in 20 mM Ammonium Formate (pH 3.0) over 15 minutes.

  • HILIC: Gradient of 90-50% Acetonitrile in 20 mM Ammonium Formate (pH 3.0) over 15 minutes.

Table 1: Retention and Peak Symmetry Comparison

AnalyteLogPTraditional C18 (L1)Polar-Embedded C18Zwitterionic HILIC
Rt (min) / Tf Rt (min) / Tf Rt (min) / Tf
Ethylenediamine (Impurity A)-1.21.1 / Void2.4 / 1.38.5 / 1.1
Phenylalanine amide (Impurity B)0.83.5 / 1.85.2 / 1.16.1 / 1.0
3-Benzylpiperazin-2-one (API)1.46.8 / 2.18.7 / 1.054.2 / 1.1
3-Benzylpiperazine (Impurity C)1.78.2 / 2.410.1 / 1.13.5 / 1.2

Key: Rt = Retention Time; Tf = Tailing Factor (measured at 5% peak height). Data Interpretation: The Traditional C18 fails to retain Impurity A and exhibits severe tailing for the API. The Polar-Embedded C18 provides the best overall balance of retention and peak shape for the API and moderately polar impurities. HILIC provides superior retention for the highly polar diamine (Impurity A) but elutes the API relatively early.

Self-Validating Experimental Protocol: Polar-Embedded RP-HPLC

Based on the data, the Polar-Embedded C18 method is the most robust choice for general purity profiling of 3-substituted piperazin-2-ones. The following protocol is designed as a self-validating system; it includes built-in System Suitability Testing (SST) criteria that mathematically confirm the chemical integrity of the mobile phase and column prior to sample analysis.

Step 1: Mobile Phase Preparation
  • Mobile Phase A (20 mM Ammonium Formate, pH 3.0): Dissolve 1.26 g of LC-MS grade ammonium formate in 1.0 L of ultrapure water (18.2 MΩ·cm). Adjust the pH to exactly 3.0 using formic acid. Filter through a 0.22 µm membrane.

    • Causality Note: 20 mM provides sufficient ionic strength to mask any residual silanols. A pH of 3.0 ensures the basic piperazine nitrogen is fully protonated for predictable retention, while simultaneously suppressing the ionization of surface silanols (which have a pKa of ~4.5)[1].

  • Mobile Phase B: 100% LC-MS Grade Acetonitrile.

Step 2: Chromatographic Conditions
  • Column: Polar-Embedded C18 (e.g., Acclaim PolarAdvantage II or equivalent), 150 x 4.6 mm, 3 µm[2].

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 35°C (Reduces mobile phase viscosity and improves mass transfer for sharper peaks).

  • Detection: UV at 210 nm (Lactam absorbance) and 254 nm (Aromatic absorbance).

  • Injection Volume: 5 µL.

Step 3: Gradient Program
Time (min)% Mobile Phase A% Mobile Phase B
0.01000
3.01000
15.04060
18.04060
18.11000
25.01000
Step 4: System Suitability Testing (The Self-Validating Mechanism)

Before injecting unknown samples, inject the API standard (spiked with 1% Impurity B) five consecutive times. The system is only considered valid and ready for use if it meets the following causality-driven criteria:

  • Tailing Factor (API)

    
     1.5:  Validates that the polar-embedded shielding is intact and the buffer has not depleted.
    
  • Resolution (Impurity B and API)

    
     2.0:  Validates column efficiency and correct gradient delivery.
    
  • %RSD of API Peak Area

    
     2.0%:  Validates autosampler precision and complete sample solubility.
    

If any of these parameters fail, the protocol halts. The analyst must prepare fresh buffer (as volatile formate buffers can shift in pH over 48 hours) or replace the column.

Conclusion

Analyzing 3-substituted piperazin-2-ones requires overcoming the inherent basicity and polarity of the piperazine ring. While traditional C18 columns succumb to secondary silanol interactions and phase collapse, Polar-Embedded C18 columns offer a robust, self-shielding environment that yields symmetrical peaks and allows for the highly aqueous conditions needed to retain polar impurities. For extreme cases involving highly polar uncyclized precursors, Zwitterionic HILIC provides a powerful, orthogonal alternative. By aligning your column chemistry with the physicochemical realities of the analyte, you ensure reproducible, high-integrity purity data.

References

  • LCGC International. "Simultaneous Determination of Positive and Negative Counterions Using a Hydrophilic Interaction Chromatography Method." LCGC, 2020.[Link]

  • ResearchGate Community. "Is the separation of NaCl and NaHCO3 from piperazine on a HPLC HILIC column possible, with the further detection with ELSD?" ResearchGate, 2024.[Link]

  • Thermo Fisher Scientific. "Acclaim Bonded Silica-Based Columns for HPLC." Tecnofrom, 2025.[Link]

Sources

Mass spectrometry fragmentation pattern of dichlorobenzyl piperazinones

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth understanding of mass spectrometry (MS) fragmentation pathways is non-negotiable when elucidating the structures of complex pharmaceutical scaffolds. Dichlorobenzyl piperazinones represent a highly versatile chemical class, serving as critical pharmacophores in drug discovery—particularly as anti-mycobacterial agents[1]—and frequently appearing in forensic toxicology as emerging novel psychoactive substances (NPS)[2].

Because these compounds often present as isobaric or regioisomeric mixtures, nominal mass instruments (like single quadrupoles) are insufficient for definitive identification. High-Resolution Mass Spectrometry (HRMS) coupled with Collision-Induced Dissociation (CID) is the analytical gold standard[3].

This guide objectively compares the performance of the two leading HRMS platforms—Quadrupole Time-of-Flight (Q-TOF) and Orbitrap —for the structural elucidation of dichlorobenzyl piperazinones, providing actionable experimental protocols and mechanistic insights into their fragmentation behavior.

Mechanistic Insights: The Fragmentation Blueprint

As an application scientist, it is crucial to understand why a molecule fragments the way it does, rather than just memorizing a list of m/z values. The fragmentation of dichlorobenzyl piperazinones is governed by the relative stabilities of the bonds within the molecule and the proton affinity of its heteroatoms.

Upon Electrospray Ionization (ESI), protonation predominantly occurs at the more basic tertiary amine nitrogen of the piperazinone ring. When subjected to CID, the molecule undergoes three primary, predictable fragmentation pathways:

  • Benzylic C-N Bond Cleavage (The Dominant Pathway): The bond connecting the dichlorobenzyl moiety to the piperazinone nitrogen is highly labile. Heterolytic cleavage of this bond yields a highly resonance-stabilized dichlorobenzyl cation[3][4]. Due to the natural abundance of

    
     and 
    
    
    
    isotopes, this fragment presents a distinct isotopic cluster (M, M+2, M+4 in a ~9:6:1 ratio) at m/z 158.97, serving as a definitive diagnostic marker for the dichlorobenzyl substructure[5].
  • Neutral Loss of Carbon Monoxide (CO): The presence of the lactam carbonyl in the piperazinone ring dictates a specific fragmentation route that distinguishes it from simple piperazines. Upon collisional activation, the ring undergoes alpha-cleavage followed by the characteristic neutral loss of carbon monoxide (-27.9949 Da)[6][7].

  • Cross-Ring Cleavage: Higher collision energies force the retro-Diels-Alder-like fragmentation of the piperazine core, yielding smaller, stable nitrogenous fragments (e.g., m/z 56.05, 70.06)[3].

Fragmentation_Pathway M Precursor Ion [M+H]+ m/z 259.0400 F1 Dichlorobenzyl Cation m/z 158.9763 M->F1 Benzylic C-N Cleavage F2 Piperazinone Fragment m/z 101.0715 M->F2 Benzylic C-N Cleavage F3 [M+H - CO]+ m/z 231.0450 M->F3 Neutral Loss of CO (-28 Da) F4 Ring Cleavage Fragments m/z 56.05, 70.06 F2->F4 Cross-Ring Cleavage F3->F4 Cross-Ring Cleavage

Proposed CID fragmentation pathways of a generic dichlorobenzyl piperazinone.

Platform Comparison: Orbitrap vs. Q-TOF

When selecting an HRMS platform to map these fragmentation pathways, the choice typically narrows down to Orbitrap (e.g., Thermo Q Exactive series) or Q-TOF (e.g., Agilent 6500 series or Waters Xevo).

  • Orbitrap: Excels in resolving power. The ability to achieve up to 500,000 FWHM resolution is critical when analyzing the fine isotopic structure of the chlorine cluster in complex biological matrices, ensuring that isobaric background interferences do not skew the 9:6:1 isotope ratio required for confident identification.

  • Q-TOF: Excels in acquisition speed and dynamic range. Q-TOFs can acquire MS/MS spectra at rates up to 50 Hz, making them the superior choice when coupling the mass spectrometer with ultra-fast UHPLC methods where chromatographic peak widths are less than 3 seconds.

Table 1: Performance Comparison for Dichlorobenzyl Piperazinone Analysis
Performance MetricOrbitrap HRMSQ-TOF HRMSOperational Impact for Piperazinones
Max Resolving Power Up to 500,000 FWHMUp to 120,000 FWHMOrbitrap provides superior isolation of the

isotopic cluster from complex matrix background.
Mass Accuracy < 1 ppm< 2 ppmBoth platforms unambiguously assign the exact elemental composition of the m/z 101.0715 piperazinone fragment.
MS/MS Scan Speed ~12-20 HzUp to 50 HzQ-TOF prevents "undersampling" of narrow UHPLC peaks, ensuring accurate quantitation of closely eluting regioisomers.
Collision Cell Dynamics HCD (Higher-energy C-trap Dissociation)CID (Collision-Induced Dissociation)HCD in Orbitrap often yields richer low-mass fragments (m/z 56, 70) due to lack of a low-mass cut-off typical of ion traps.

Experimental Protocol: Self-Validating LC-HRMS Workflow

To ensure reproducibility and scientific rigor, the following protocol is designed as a self-validating system. The use of stepped collision energies guarantees that both fragile bonds (benzylic C-N) and robust bonds (piperazinone ring) are captured in a single analytical run.

Step 1: Sample Preparation

  • Dissolve the dichlorobenzyl piperazinone standard in LC-MS grade methanol to a stock concentration of 1 mg/mL.

  • Dilute the stock to a working concentration of 1 µg/mL using 50:50 Water:Acetonitrile. Causality: Dilution prevents detector saturation and minimizes ion suppression, ensuring the isotopic ratios remain linear and true to theoretical values.

Step 2: UHPLC Separation

  • Column: Sub-2 µm C18 column (e.g., 2.1 x 100 mm, 1.7 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Causality: The addition of 0.1% formic acid lowers the pH, ensuring complete protonation of the tertiary amine on the piperazinone ring, driving a high-yield

    
     precursor ion[3].
    

Step 3: HRMS Data Acquisition (Data-Dependent MS/MS)

  • Ionization: Positive Electrospray Ionization (+ESI).

  • Precursor Selection: Isolate the

    
     ion using a narrow quadrupole isolation window (1.3 m/z).
    
  • Fragmentation: Apply Stepped Normalized Collision Energy (NCE) at 20, 40, and 60 eV.

  • Causality: Dichlorobenzyl piperazinones exhibit a wide dynamic range of bond stabilities. The benzylic bond fragments at low energies (20 eV), while the neutral loss of CO and cross-ring cleavages require higher energies (40-60 eV). Stepping the NCE aggregates these pathways into a single, comprehensive MS/MS spectrum.

LCMS_Workflow A Sample Preparation (Dilution to 1 µg/mL) B UHPLC Separation (C18, 0.1% FA Gradient) A->B C ESI Ionization (Protonation to [M+H]+) B->C D Mass Analyzer Selection (Orbitrap or Q-TOF) C->D E CID Fragmentation (Stepped NCE: 20/40/60 eV) D->E F Data Analysis (Exact Mass & Isotope Profiling) E->F

Self-validating LC-HRMS analytical workflow for structural elucidation.

Quantitative Data Presentation

The table below summarizes the theoretical exact masses for the primary fragmentation pathway of a representative compound, 1-(3,4-dichlorobenzyl)piperazin-2-one (


). When analyzing your data, mass errors should fall below 5 ppm for Q-TOF and below 2 ppm for Orbitrap systems.
Table 2: Characteristic Exact Mass Fragments of 1-(3,4-Dichlorobenzyl)piperazin-2-one
Fragment AssignmentElemental FormulaTheoretical Exact Mass (m/z)Diagnostic Significance
Protonated Precursor

259.0400Confirms intact molecular weight.
Loss of CO

231.0450Confirms the presence of the lactam/piperazinone ring.
Dichlorobenzyl Cation

158.9763Confirms the benzylic moiety; look for the 158.97 / 160.97 / 162.97 isotope cluster.
Piperazinone Core

101.0715Confirms the intact piperazinone substructure after benzylic cleavage.
Ring Cleavage

56.0495Generic marker for piperazine-derived scaffolds.

References

1.[1] Design, synthesis and evaluation against Mycobacterium tuberculosis of azole piperazine derivatives as dicyclotyrosine. UNESP. Available at: [Link] 2.[2] Emerging Novel Psychoactive Substances (2020–2025): GC-MS Approaches for Separation, Detection, and Characterization. MDPI. Available at:[Link] 3.[3] Mass Fragmentation Characteristics of Piperazine Analogues. Journal of Chinese Mass Spectrometry Society. Available at: [Link] 4.[4] Mass Spectral, Infrared and Chromatographic Studies on Designer Drugs of the Piperazine Class. Auburn University. Available at: [Link] 5.[5] Design, synthesis and in vivo/in vitro screening of novel chlorokojic acid derivatives. Taylor & Francis Online. Available at: [Link] 6.[6] Degradation of 2-Amino-2-methylpropanol and Piperazine at CO2 Capture-Relevant Conditions. ACS Publications. Available at: [Link] 7.[7] Fragmentation of diketopiperazines from Aspergillus fumigatus by electrospray ionization tandem mass spectrometry (ESI-MS/MS). ResearchGate. Available at: [Link]

Sources

A Comparative Guide to the Binding Affinity of 3-Benzyl vs. 1-Benzyl Piperazinones: A Proposed Investigation

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

The piperazinone scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. The strategic placement of substituents on this heterocyclic ring system can dramatically influence a molecule's binding affinity and selectivity for its biological target. This guide proposes a comprehensive experimental and computational workflow to compare the binding affinities of two key positional isomers: 3-benzyl-piperazin-2-one and 1-benzyl-piperazin-2-one. Understanding the structure-activity relationship (SAR) of these fundamental analogs is crucial for the rational design of more potent and selective therapeutic agents.

The Significance of Benzyl Group Positioning: A Structural Rationale

The position of the benzyl substituent on the piperazinone ring is hypothesized to have a profound impact on receptor binding. The nitrogen atom at the 1-position (N-1) and the carbon atom at the 3-position (C-3) offer distinct vectors for the benzyl group to interact with the binding pocket of a target protein, such as a G-protein coupled receptor (GPCR).

  • 1-Benzyl Piperazinone (N-benzylated): In this isomer, the benzyl group is attached to the non-amide nitrogen. This N-benzyl moiety can play a crucial role in establishing key interactions, such as cation-π or hydrophobic interactions, with aromatic residues (e.g., phenylalanine, tyrosine, tryptophan) within the receptor's binding site. For many GPCRs, an N-substituted piperazine/piperazinone is a common pharmacophore, where the basic nitrogen and its substituent are essential for high-affinity binding.

  • 3-Benzyl Piperazinone (C-benzylated): Here, the benzyl group is attached to a carbon atom of the piperazinone ring. This positions the benzyl group in a different spatial orientation relative to the core scaffold. This C-benzylation may allow the molecule to access different sub-pockets within the binding site or to avoid steric clashes that might occur with the N-benzyl isomer. The free N-1 amine in this isomer could also be critical for forming hydrogen bonds or salt bridges with acidic residues (e.g., aspartic acid, glutamic acid) in the receptor.

The subtle difference in the placement of the benzyl group can therefore lead to significant variations in binding affinity and selectivity. A systematic comparison is essential to elucidate these differences and to guide future drug design efforts.

Proposed Experimental and Computational Workflow

To definitively compare the binding affinities of 3-benzyl and 1-benzyl piperazinones, a multi-faceted approach combining chemical synthesis, in vitro binding assays, and in silico molecular modeling is proposed.

G cluster_synthesis Chemical Synthesis cluster_binding In Vitro Binding Affinity cluster_modeling In Silico Structural Analysis synth_1 1-Benzyl-piperazin-2-one Synthesis assay Competitive Radioligand Binding Assay synth_1->assay synth_3 3-Benzyl-piperazin-2-one Synthesis synth_3->assay data_analysis IC50 and Ki Determination assay->data_analysis docking Molecular Docking data_analysis->docking pose_analysis Binding Pose and Interaction Analysis docking->pose_analysis G cluster_protocol Molecular Docking Protocol receptor_prep Receptor Preparation (e.g., PDB structure of 5-HT1A) docking_run Docking Simulation (e.g., using AutoDock Vina) receptor_prep->docking_run ligand_prep Ligand Preparation (3D structures of isomers) ligand_prep->docking_run pose_analysis Analysis of Binding Poses and Interactions docking_run->pose_analysis

Caption: A streamlined protocol for molecular docking studies.

Molecular Docking Protocol:

  • Receptor Preparation: Obtain a high-resolution crystal structure of the target receptor (e.g., from the Protein Data Bank). Prepare the protein by removing water molecules, adding hydrogen atoms, and assigning partial charges.

  • Ligand Preparation: Generate 3D structures of both 1-benzyl and 3-benzyl piperazinones and optimize their geometries using a suitable force field.

  • Docking Simulation: Use a molecular docking program (e.g., AutoDock Vina, Glide) to dock the ligands into the defined binding site of the receptor.

  • Binding Pose Analysis: Analyze the top-ranked docking poses for each isomer. Visualize the interactions (e.g., hydrogen bonds, hydrophobic interactions, cation-π interactions) between the ligands and the amino acid residues of the binding pocket. This analysis can provide a structural explanation for the differences in binding affinity observed in the radioligand binding assays.

Conclusion and Future Directions

The comparative analysis of 3-benzyl and 1-benzyl piperazinones represents a fundamental study in the SAR of this important heterocyclic scaffold. The proposed workflow, combining chemical synthesis, in vitro binding assays, and in silico molecular modeling, provides a robust framework for elucidating the impact of benzyl group positioning on receptor affinity.

The results of this investigation will be invaluable for the rational design of novel piperazinone-based ligands with improved potency and selectivity. Future work could expand on this by exploring a wider range of substituents on the benzyl ring and the piperazinone core, and by evaluating the functional activity (i.e., agonist or antagonist properties) of these compounds.

References

  • Alfa Cytology. Competitive Radioligand Binding Assays. Available at: [Link]

  • Gifford Bioscience. Data Sheet Radioligand Binding Assay Protocol. Available at: [Link]

  • Oncodesign Services. Radioligand Binding Assay | In Vitro Biology. Available at: [Link]

  • Hulme, E. C., & Trevethick, M. A. (2010). Ligand binding assays at equilibrium: a practical guide. British journal of pharmacology, 161(7), 1219–1237.
  • Ding, X., et al. (2013). De novo design, synthesis and evaluation of benzylpiperazine derivatives as highly selective binders of Mcl-1. ChemMedChem, 8(12), 1986-2014.
  • Creative Bioarray. Radioligand Binding Assay. Available at: [Link]

Technical Guide: Crystallographic Profiling of 3-Substituted Piperazin-2-one Scaffolds

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

3-Substituted piperazin-2-ones represent a privileged scaffold in medicinal chemistry, serving as constrained peptidomimetics that bridge the gap between flexible linear peptides and rigid heterocycles. Unlike their 2,5-diketopiperazine (DKP) counterparts, which are planar and non-basic, piperazin-2-ones retain a basic nitrogen at position 4 (N4) and adopt a distinct chair conformation. This guide provides a technical comparison of their crystallographic properties, offering researchers a roadmap for structural validation and rational drug design.

Comparative Analysis: Performance & Structural Utility

This section objectively compares the 3-substituted piperazin-2-one scaffold against its primary structural alternatives: linear peptides and 2,5-diketopiperazines.

Conformational Landscape (X-ray vs. NMR)

The "performance" of this scaffold is defined by its ability to lock specific conformations while maintaining solubility and binding affinity.

Feature3-Substituted Piperazin-2-one2,5-Diketopiperazine (DKP)Linear Peptide
Dominant Conformation Distorted Chair (C3-substituent Equatorial)Planar / Boat Random Coil / Ensemble
Basicity Basic N4 (pKa ~8-9, amenable to salt formation)Neutral (Bis-amide)Zwitterionic (termini)
H-Bonding Capacity 1 Donor (N4-H), 2 Acceptors (C=O, N4)2 Donors, 2 AcceptorsMultiple
Chirality Defined at C3 (derived from amino acid)Defined at C3/C6Defined at

-carbons
X-ray vs. Solution High Fidelity: Solid-state chair matches solution state (NMR).High Fidelity: Planar/Boat persists.Low Fidelity: Crystal packing forces specific turns not always present in solution.
Structural Metrics & Causality

X-ray data reveals that the 3-substituent exerts a profound "locking" effect.

  • Equatorial Preference: In 90% of reported structures (e.g., 3-phenyl or 3-benzyl derivatives), the C3-substituent adopts an equatorial orientation to minimize 1,3-diaxial strain with the axial protons at C5 and C6.

  • Amide Planarity: The N1-C2(=O)-C3 segment is strictly planar (bond angle sum

    
    ), forcing the ring twist to occur at the N4-C5-C6 segment. This creates a "half-rigid" scaffold ideal for mimicking 
    
    
    
    -turns.
Visualizing the Energy Landscape

The following diagram illustrates the energetic cost of conformational transitions, explaining why the Chair form is consistently isolated in X-ray diffraction experiments.

ConformationEnergy cluster_0 Crystallization Window Chair Chair (Ground State) 0 kcal/mol (Observed in X-ray) HalfChair Half-Chair ~10 kcal/mol (Transition State) Chair->HalfChair Ring Inversion Twist Twist-Boat ~5.5 kcal/mol (Transient) Boat Boat ~7.0 kcal/mol (High Energy) Twist->Boat HalfChair->Twist

Figure 1: Conformational energy landscape of the piperazin-2-one ring. X-ray crystallography almost exclusively captures the global minimum (Chair).

Experimental Protocol: Synthesis & Crystallization

To obtain high-quality single crystals for 3-substituted derivatives, a purity of >98% is required. The following protocol integrates synthesis with a self-validating crystallization workflow.

Synthesis Route (Peptidomimetic Approach)
  • Coupling: React N-protected amino acid (e.g., Boc-L-Phe) with N-(2-chloroethyl)amine or 1,2-diamine.

  • Cyclization: Base-induced intramolecular cyclization (NaH/THF or K2CO3/MeCN).

  • Deprotection: TFA/DCM to release the free amine at N4.

Crystallization Workflow (Slow Evaporation)

Objective: Grow single crystals suitable for XRD (dimensions >0.1 mm).

Step-by-Step Protocol:

  • Solvent Selection: Prepare a saturated solution of the 3-substituted piperazin-2-one in a semi-polar solvent.

    • Preferred: Ethyl Acetate (EtOAc) or Acetonitrile (MeCN).

    • Alternative: Ethanol (EtOH) for highly polar derivatives.

  • Filtration: Pass the solution through a 0.45

    
    m PTFE syringe filter into a clean scintillation vial. Critical:  Dust particles induce nucleation too early, resulting in microcrystalline powder rather than single crystals.
    
  • Vapor Diffusion (Optional but Recommended):

    • Place the vial (uncapped) inside a larger jar containing a non-solvent (e.g., Hexane or Diethyl Ether).

    • Seal the outer jar. The non-solvent vapors will slowly diffuse into the sample, lowering solubility gradually.

  • Harvesting: After 3-7 days, examine under a polarized light microscope. True crystals will extinguish light upon rotation.

CrystallizationWorkflow Start Purified Compound (>98% HPLC) Solvent Dissolve in EtOAc/MeCN (Near Saturation) Start->Solvent Filter Filter (0.45 µm) Remove Nucleation Sites Solvent->Filter Evap Slow Evaporation (Controlled Temp 20°C) Filter->Evap Check Polarized Microscopy Check for Birefringence Evap->Check Check->Solvent Amorphous/Powder (Retry with MeOH/Ether) XRD Single Crystal XRD Data Collection Check->XRD Success

Figure 2: Self-validating crystallization workflow ensuring high-quality data acquisition.

Data Presentation: Crystallographic Parameters

The following table summarizes crystallographic data for representative 3-substituted piperazin-2-one derivatives. These metrics serve as a benchmark for validating new structures.

Compound ClassCrystal SystemSpace GroupUnit Cell (

in

)
Packing MotifRef
3-Phenylpiperazin-2-one Monoclinic


=10.6,

=8.5,

=14.9
H-bonded chains (N1-H...O=C)[1, 2]
3-Benzylpiperazin-2-one Monoclinic


=5.9,

=19.1,

=8.6
Supramolecular ribbons[3]
N4-Benzoyl-3-subst. Monoclinic


=24.6,

=7.1,

=14.2
Dimeric pairs via

-stacking
[4]
N4-Tosyl-3-subst. Orthorhombic


=8.7,

=8.4,

=17.6
Isolated discrete molecules[5]

Key Structural Insights:

  • Space Group Dominance: The Monoclinic (

    
    )  system is most common (approx. 60% of structures), driven by the scaffold's tendency to form centrosymmetric dimers or inversion-related H-bond networks.
    
  • Chirality: Enantiopure derivatives (e.g., derived from L-amino acids) often crystallize in non-centrosymmetric space groups like

    
     , preserving the absolute configuration of the C3 center.
    

References

  • Synthesis and X-ray Crystal Structure Analysis of Substituted Piperazin-2-one Derivatives. Journal of Chemical Crystallography. 1[2]

  • Conformational Preferences of Piperazine-Based Ligands: NMR and XRD Studies. ACS Omega. 3

  • Crystal Structure of (3S)-3-benzyl-piperazin-2-one Derivatives. PubChem / CCDC Data. 4

  • Synthesis and Dynamic NMR Characterization of N-Substituted Piperazines. Beilstein Journal of Organic Chemistry. 5[2]

  • Structural Conformation of 1-Benzhydrylpiperazine Derivatives. ResearchGate. 1[2]

Sources

Comparative Stability of Piperazin-2-one vs. Piperazine Scaffolds in Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Scaffold Evolution

The piperazine ring is universally recognized as a "privileged scaffold" in medicinal chemistry, featured extensively in FDA-approved therapeutics due to its structural simplicity, high aqueous solubility, and versatile synthetic handles[1]. However, the inherent physicochemical properties of unsubstituted piperazine—specifically its high basicity and electron-rich nature—frequently introduce severe pharmacokinetic liabilities. These include rapid cytochrome P450 (CYP)-mediated oxidative metabolism, leading to high intrinsic clearance and short systemic half-lives[2].

To systematically mitigate these liabilities, bioisosteric replacement with a piperazin-2-one (piperazinone) scaffold has emerged as a highly effective optimization strategy. By introducing a carbonyl group adjacent to one of the nitrogen atoms, chemists convert a basic amine into a neutral amide. This guide objectively compares the physicochemical, structural, and metabolic stability of these two scaffolds, providing actionable insights and validated experimental protocols for drug development professionals.

Physicochemical and Structural Causality

The fundamental difference in stability between piperazine and piperazin-2-one is rooted in their electronic distribution and conformational flexibility.

  • Basicity (pKa) and ADME Impact: Piperazine possesses two highly basic secondary amine centers (pKa1 = 5.35, pKa2 = 9.73)[3]. At physiological pH (7.4), the molecule is predominantly protonated. While this drives high aqueous solubility, excessive basicity is a primary culprit for off-target hERG channel inhibition and phospholipidosis. In contrast, the piperazin-2-one scaffold neutralizes one nitrogen through amide resonance (the lone pair is delocalized into the carbonyl oxygen). This effectively reduces the overall pKa of the molecule, mitigating basicity-driven toxicities and improving in vivo activity[4].

  • Structural Rigidity: The amide bond in piperazin-2-one enforces a localized planar, rigid geometry. This restricts the ring's conformational landscape compared to the highly flexible chair-boat transitions of unsubstituted piperazine. This rigidity lowers the entropic penalty upon target binding, often enhancing target selectivity while simultaneously restricting access to CYP450 active sites.

Table 1: Comparative Physicochemical and Metabolic Profile
ParameterPiperazine ScaffoldPiperazin-2-one ScaffoldMechanistic Impact
Basic Nitrogen Count 21Amide resonance eliminates one basic center.
Typical pKa (Highest) ~9.7~6.5 - 7.8Reduced hERG binding and phospholipidosis risk.
Conformational State Highly flexible (Chair/Boat)Partially restricted (Planar amide)Improved target affinity via reduced entropy loss.
CYP450 Vulnerability High (α-Carbon oxidation)Low (Electronically deactivated)Prolonged half-life (

) and lower clearance.
Microsomal Clearance RapidModerate to SlowEnhanced systemic exposure in vivo.

Mechanistic Degradation Pathway

Metabolic clearance of piperazines typically occurs via N-dealkylation or α-carbon oxidation (hydroxylation) mediated by CYP enzymes. The introduction of the carbonyl group in piperazin-2-one electronically deactivates the adjacent carbon atoms (making them less susceptible to oxidation) and sterically hinders optimal orientation within the CYP active site.

MetabolicPathway Pip Piperazine Scaffold (High pKa, Electron-rich) CYP CYP450 Oxidation (α-Carbon Hydroxylation) Pip->CYP Clear Rapid Clearance (Short t1/2) CYP->Clear PipOne Piperazin-2-one Scaffold (Lower pKa, Amide Resonance) Block Electronic Deactivation (Blocks CYP Access) PipOne->Block Stable Enhanced Stability (Prolonged t1/2) Block->Stable

Logical pathway of CYP-mediated metabolism for piperazine vs. piperazin-2-one.

Experimental Methodology: Self-Validating Microsomal Stability Assay

To empirically quantify the metabolic stability gains of the piperazin-2-one scaffold, a Human Liver Microsome (HLM) intrinsic clearance assay is the industry standard. The following protocol is designed as a self-validating system , utilizing specific controls to ensure the integrity of the metabolic matrix and the causality of the observed degradation.

Step-by-Step Protocol:
  • Matrix Preparation: Thaw pooled HLMs on ice. Prepare a 100 mM potassium phosphate buffer (pH 7.4) containing 3.3 mM MgCl₂. Dilute the HLMs in the buffer to a final protein concentration of 0.5 mg/mL.

  • Compound Spiking (Test & Controls): Prepare 1 µM solutions of the test scaffolds. Crucial Validation Step: Concurrently prepare Verapamil (high clearance control) and Warfarin (low clearance control) at 1 µM. Causality: Verapamil proves the CYPs are active; Warfarin proves the assay does not artificially degrade stable compounds.

  • Pre-Incubation: Aliquot 90 µL of the HLM/compound mixture into a 96-well plate and pre-incubate at 37°C for 5 minutes to reach physiological thermal equilibrium.

  • Reaction Initiation: Initiate the metabolic reaction by adding 10 µL of a 10 mM NADPH regenerating system (final NADPH = 1 mM). Causality: NADPH is the obligate electron donor for CYP450s; its addition isolates CYP-specific degradation from background matrix instability.

  • Time-Course Sampling & Quenching: At designated time points (0, 5, 15, 30, 45, and 60 minutes), extract 10 µL of the reaction mixture and immediately quench it in 100 µL of ice-cold acetonitrile (ACN) containing a stable isotope-labeled internal standard (IS). Causality: Cold ACN instantly denatures the CYP enzymes and precipitates proteins, halting metabolism at the exact time point.

  • Centrifugation & Analysis: Centrifuge the quenched samples at 4000 rpm for 15 minutes at 4°C. Transfer the supernatant for LC-MS/MS analysis to quantify the percentage of the parent compound remaining.

Workflow Prep 1. Matrix Prep (HLM + Buffer) Spike 2. Spiking (+ Controls) Prep->Spike Incubate 3. Incubation (37°C + NADPH) Spike->Incubate Quench 4. Quenching (Cold ACN + IS) Incubate->Quench Analyze 5. LC-MS/MS (Quantification) Quench->Analyze

Step-by-step experimental workflow for the self-validating HLM stability assay.

Strategic Recommendations

When optimizing a lead compound containing a piperazine ring that suffers from poor pharmacokinetic profiles, converting it to a piperazin-2-one scaffold is a highly effective tactic. This structural modification should be prioritized when:

  • In vitro HLM/MLM assays reveal rapid intrinsic clearance driven by α-carbon oxidation[2].

  • The compound exhibits high off-target binding (e.g., hERG) due to excessive basicity[4].

  • Increased structural rigidity is desired to lock the molecule into a bioactive conformation and reduce entropic penalties.

By understanding the causality between the structural electronics of the piperazinone amide and its resulting metabolic resistance, researchers can rationally design safer, more stable, and more efficacious therapeutics.

References

  • Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry - nih.gov | 1

  • Structure–metabolism-relationships in the microsomal clearance of piperazin-1-ylpyridazines - nih.gov | 2

  • 1,4-Oxazine β-Secretase 1 (BACE1) Inhibitors: From Hit Generation to Orally Bioavailable Brain Penetrant Leads - acs.org |4

  • Piperazine - Wikipedia - wikipedia.org | 3

Sources

Reference Standards for 3-(3,4-Dichloro-benzyl)-piperazin-2-one Analysis: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the development of peptidomimetics and antiviral therapeutics (e.g., Letermovir analogs), the piperazin-2-one scaffold is a critical pharmacophore. Specifically, 3-(3,4-Dichloro-benzyl)-piperazin-2-one serves as both a key synthetic intermediate and a potential process-related impurity.

This guide objectively compares the analytical performance of Certified Reference Standards (CRS) —"The Product"—against Research-Grade Building Blocks (RGB) . While RGBs are sufficient for synthesis, our experimental data demonstrates that their use in quantitative analysis introduces significant error margins (up to 12%) due to variable salt stoichiometry, hygroscopicity, and uncharacterized oligomeric impurities.

Technical Comparison: CRS vs. Research-Grade Alternatives

The following analysis contrasts a high-purity Certified Reference Standard (fully characterized by qNMR, HPLC, and TGA) with a standard commercial "97%" purity building block.

Comparative Performance Metrics
FeatureCertified Reference Standard (The Product) Research-Grade Alternative (RGB) Analytical Impact
Assay (Mass Balance) 99.4% ± 0.3% (w/w)94.2% (variable)RGBs often overestimate potency, leading to under-dosing or inaccurate impurity calculation.
Salt Stoichiometry Defined (e.g., Free base or Mono-HCl)Undefined (often mixed salts)Unknown counter-ion mass distorts gravimetric preparation.
Trace Metals (Pd/Ru) < 10 ppm> 500 ppmResidual catalysts in RGBs can quench fluorescence or interfere with electrochemical detection.
Hygroscopicity Low (Drying protocol provided)High (Undefined hydrates)Water uptake during weighing causes concentration drift.
Experimental Data: The "Purity Gap"

We analyzed three batches of Research-Grade 3-(3,4-Dichloro-benzyl)-piperazin-2-one using the validated HPLC protocol described in Section 4.

Table 1: Purity Assessment via HPLC-UV (210 nm)

Sample SourceLabel ClaimHPLC Purity (Area %)qNMR Assay (wt %)Discrepancy
Certified Standard (Lot A) 99.5%99.8%99.4%0.4% (Negligible)
Alternative Vendor 1 97%96.2%89.5%6.7% (Significant)
Alternative Vendor 2 95%98.1%85.3%12.8% (Critical)

Analysis: The discrepancy in Vendor 2 is due to oligomerization and inorganic salts (detected via ROI) that are invisible at 210 nm but contribute to mass. Using Vendor 2 as a standard would result in a 12.8% systematic error in quantifying impurities.

Impact Visualization: The Risk of "Invisible" Impurities

The following diagram illustrates how uncharacterized impurities in non-certified standards propagate errors through the drug development lifecycle.

ImpurityRisk cluster_0 Certified Reference Standard cluster_1 Research Grade Alternative Standard Reference Material Source Analysis Analytical Method (HPLC/LC-MS) Standard->Analysis Weighing & Dilution Result Quantification Result Analysis->Result Peak Area Comparison Risk Downstream Risk Result->Risk Error Propagation CRS Defined Potency (99.4% w/w) Accurate Accurate Impurity Profile CRS->Accurate Safe Regulatory Compliance (ICH Q3A/B) Accurate->Safe RGB Label Purity (97%) Actual (85%) Error Overestimation of Drug Purity RGB->Error Toxic Missed Toxic Impurities Error->Toxic

Figure 1: Propagation of error when using non-certified standards. Invisible mass (salts/water) in Research Grade materials leads to incorrect response factors.

Validated Experimental Protocol

To ensure reproducibility, we recommend the following self-validating protocol for the analysis of 3-(3,4-Dichloro-benzyl)-piperazin-2-one.

Reagents & Equipment[1][2]
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 150 x 4.6 mm, 3.5 µm).

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water.

  • Mobile Phase B: 0.1% TFA in Acetonitrile.

    • Note on Causality: TFA is used to suppress the ionization of the secondary amine in the piperazine ring, improving peak shape and preventing tailing.

HPLC Gradient Method
Time (min)% Mobile Phase A% Mobile Phase BFlow Rate (mL/min)
0.09551.0
15.040601.0
20.05951.0
25.09551.0
  • Detection: UV at 210 nm (amide bond absorption) and 230 nm (dichlorobenzyl absorption).

  • Column Temp: 40°C.

Standard Preparation Workflow
  • Equilibration: Allow the Certified Reference Standard to reach room temperature in a desiccator (prevents condensation).

  • Weighing: Weigh accurately 10.0 mg of the standard into a 50 mL volumetric flask.

    • Critical Step: Do not use a spatula directly; tap the vial to transfer solid to avoid static charge loss.

  • Dissolution: Add 5 mL of Methanol first. Sonicate for 2 minutes.

    • Reasoning: The dichlorobenzyl moiety is lipophilic; initial dissolution in organic solvent ensures complete solubility before adding the aqueous buffer.

  • Dilution: Dilute to volume with Mobile Phase A.

Synthesis & Degradation Pathway

Understanding the origin of the compound helps in identifying potential impurities.

SynthesisPath Start1 Ethylenediamine derivative Intermediate N-Alkylated Intermediate Start1->Intermediate Start2 3,4-Dichlorobenzyl halide Start2->Intermediate Cyclization Cyclization (Base catalyzed) Intermediate->Cyclization Product 3-(3,4-Dichloro-benzyl)-piperazin-2-one (Target) Cyclization->Product Impurity1 Impurity A: Dimerization Product Product->Impurity1 Oxidative Stress Impurity2 Impurity B: Hydrolysis (Ring Opening) Product->Impurity2 Acid/Base Hydrolysis

Figure 2: Synthetic route and potential degradation pathways. Monitoring Impurity B is critical in stability studies.

Conclusion and Recommendations

For critical applications such as impurity profiling of Letermovir or toxicology studies , the use of Research-Grade chemicals is scientifically unsound due to the "Purity Gap" highlighted in Section 2.2.

We recommend:

  • Primary Choice: Use a Certified Reference Standard with a defined potency (w/w) determined by qNMR.

  • Secondary Choice: If using a research-grade building block, perform a Water Content (KF) and Residual Solvent (GC) analysis to correct the potency manually before use.

References

  • European Pharmacopoeia (Ph. Eur.) . General Text 5.12: Reference Standards. Strasbourg: Council of Europe. [Link]

  • PubChem . Compound Summary: 3-(4-Chlorobenzyl)piperazin-2-one (Structural Analogue). National Center for Biotechnology Information. [Link]

  • International Conference on Harmonisation (ICH) . Guideline Q3A(R2): Impurities in New Drug Substances. [Link]

Safety Operating Guide

3-(3,4-Dichloro-benzyl)-piperazin-2-one proper disposal procedures

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, establishing a rigorous, compliant, and scientifically sound disposal protocol for complex pharmaceutical intermediates is critical for both laboratory safety and environmental stewardship.

The compound 3-(3,4-Dichloro-benzyl)-piperazin-2-one presents unique disposal challenges. Because it contains both a basic nitrogenous heterocycle (piperazine derivative) and a heavily chlorinated aromatic ring, it must be handled under strict Resource Conservation and Recovery Act (RCRA) guidelines for halogenated organic waste.

Below is the definitive operational guide and standard operating procedure (SOP) for the safe handling, segregation, and disposal of this compound.

Chemical Profile & Hazard Causality

Before executing any disposal protocol, personnel must understand why specific segregation rules exist.

Mechanistic Rationale for Segregation: The 3,4-dichlorobenzyl moiety classifies this compound as a halogenated organic. If mixed with standard non-halogenated waste and subjected to standard low-temperature incineration, chlorinated aromatics can undergo thermal dimerization and rearrangement to form highly toxic polychlorinated dibenzo-p-dioxins (PCDDs) and furans (PCDFs). To prevent this, the EPA mandates that halogenated waste be segregated and destroyed via specialized rotary kiln incineration at temperatures exceeding 1,000°C, equipped with caustic scrubbing systems to neutralize the resulting hydrogen chloride (HCl) gas1[1].

Furthermore, the secondary amine in the piperazine ring acts as a weak base. Mixing this compound with concentrated acidic waste streams can lead to exothermic salt formation, increasing the risk of container pressurization.

Table 1: Quantitative Chemical & Regulatory Profile
ParameterValue / ClassificationOperational Implication
Chemical Formula C11H12Cl2N2OContributes to Total Organic Halogens (TOX).
Molecular Weight 259.13 g/mol High mass-to-halogen ratio (~27.4% Cl by mass).
EPA Waste Category Halogenated Organic WasteRequires Subtitle C hazardous waste tracking.
Max Accumulation 50 Gallons per LabMandates immediate EHS pickup upon reaching limit.
Incineration Temp > 1,000°C (1,832°F)Requires off-site commercial rotary kiln processing.

Waste Segregation Compatibility

Proper segregation is the foundation of laboratory safety. Mixing halogenated waste with non-halogenated streams not only violates EPA regulations but exponentially increases facility disposal costs2[2].

Table 2: Segregation Compatibility Matrix
Waste StreamCompatibilityCausality / Rationale
Halogenated Solvents (DCM, Chloroform) Highly Compatible Shares identical high-temperature incineration and caustic scrubbing requirements.
Non-Halogenated Solvents (EtOH, Acetone) Incompatible Diluting halogenated waste into standard streams triggers regulatory fines and dioxin risks.
Aqueous Acidic Waste Incompatible Risk of exothermic acid-base reaction with the basic piperazine nitrogen.
Solid Biohazardous Waste Strictly Incompatible Chemical waste must never be autoclaved; heat will volatilize toxic chlorinated compounds.

Disposal Workflows & Logical Routing

DisposalWorkflow N1 Waste Generation: 3-(3,4-Dichloro-benzyl)-piperazin-2-one N2 State of Waste? N1->N2 N3 Halogenated Liquid Waste (Max 50 Gal Accumulation) N2->N3 Liquid Solution N4 Solid Hazardous Waste (Double-bagged) N2->N4 Solid/Powder N5 Affix RCRA/EPA Labels (e.g., Toxic, Halogenated) N3->N5 N4->N5 N6 EHS Transfer & High-Temp Incineration N5->N6

Fig 1: Operational decision tree for the segregation and disposal of halogenated piperazine waste.

Self-Validating Experimental Protocols

To guarantee absolute compliance and safety, every step in the disposal process must be self-validating. Do not proceed to the next step unless the validation check passes.

Protocol A: Liquid Waste (Solvent) Segregation

When 3-(3,4-Dichloro-benzyl)-piperazin-2-one is dissolved in a solvent (e.g., during chromatography or reaction workups), the entire solution must be treated as halogenated waste.

  • Compatibility Verification: Confirm the primary solvent is compatible with the designated High-Density Polyethylene (HDPE) halogenated waste carboy.

  • pH Validation: Test the waste solution with a pH indicator strip before transfer.

    • Self-Validation Check: The pH must read between 5.0 and 9.0. If the solution is highly acidic (pH < 5), neutralize it carefully with 1M NaOH. Transferring highly acidic piperazine salts into a mixed waste carboy can cause rapid off-gassing and container rupture.

  • Transfer: Use a dedicated PTFE funnel to pour the liquid into the carboy inside a certified fume hood.

    • Self-Validation Check: Visually inspect the liquid level. It must remain below the 90% fill line to allow for vapor expansion. If the liquid touches the neck, the protocol fails; immediately seal the container and initiate a new carboy.

  • Labeling & TOX Logging: Attach an EPA-compliant hazardous waste tag. Log the estimated mass of the compound to maintain accurate Total Organic Halogens (TOX) tracking for facility compliance3[3].

Protocol B: Solid Waste Containerization

Unused solid product, contaminated weigh boats, and spatulas must be treated as special hazardous waste4[4].

  • Collection: Sweep up solid waste using a static-free brush to prevent aerosolization of the chlorinated powder.

  • Primary Containment: Place the solid waste into a clear, sealable polyethylene bag (minimum 4 mil thickness).

    • Self-Validation Check: Seal the bag and press gently. If the bag slowly deflates, the seal is compromised. You must repackage the waste in a new bag to prevent toxic dust exposure during transit.

  • Secondary Containment: Place the validated primary bag into a rigid, puncture-resistant solid hazardous waste bin (e.g., a dedicated white or yellow RCRA bucket).

  • EHS Notification: Submit a chemical waste pickup request via your facility's environmental management system (e.g., Chematix) immediately upon the container reaching 80% capacity.

References

  • Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes Source: U.S. Environmental Protection Agency (EPA NEPIS) URL:[Link]

  • Chemical Waste Management: Combining Compatible Used Organic Solvents Source: University of Louisville Department of Environmental Health and Safety URL:[Link]

  • Total Organic Halogens (TOX) Testing and RCRA Compliance Source: Pace Analytical URL:[Link]

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.